Product packaging for Cyclo(Tyr-Leu)(Cat. No.:CAS No. 82863-65-8)

Cyclo(Tyr-Leu)

Cat. No.: B3029904
CAS No.: 82863-65-8
M. Wt: 276.33 g/mol
InChI Key: GENSLUDVKWKQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclo(Tyr-Leu) has been reported in Portulaca oleracea and Nocardia alba with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O3 B3029904 Cyclo(Tyr-Leu) CAS No. 82863-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENSLUDVKWKQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345945
Record name 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82863-65-8
Record name 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Biological Origins of Cyclo(Tyr-Leu): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, cytotoxic, and anticoagulant properties.[1][2] This technical guide delves into the biological origins of Cyclo(Tyr-Leu), summarizing current knowledge on its natural sources, biosynthesis, and the experimental methodologies employed for its study.

Natural Occurrence of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) is a natural product found in a variety of organisms, spanning the plant and microbial kingdoms. Its presence has been documented in:

  • Plants: Notably, it has been isolated from Portulaca oleracea Linn (purslane) and the roots of Panax notoginseng.[2][3][4]

  • Bacteria: Various bacterial species are known to produce this cyclic dipeptide. For instance, a Bacillus species associated with an entomopathogenic nematode has been shown to produce Cyclo(D-Tyr-L-Leu), a stereoisomer of the compound.[5] Other bacteria, such as Nocardia alba, have also been reported as sources.[4] Marine sponge-associated bacteria, like Psychrobacter sp., are capable of producing similar cyclic dipeptides, highlighting the potential of marine microbial ecosystems as a source for these compounds.[6]

  • Fungi: While specific isolation of Cyclo(Tyr-Leu) from fungi is mentioned, detailed species information from the provided results is limited. However, fungi are well-known producers of a wide array of cyclic dipeptides.[7]

Biosynthesis of Cyclo(Tyr-Leu)

Cyclic dipeptides like Cyclo(Tyr-Leu) are synthesized through two primary enzymatic pathways:

  • Cyclodipeptide Synthases (CDPSs): This is a major pathway for the biosynthesis of cyclodipeptides in microorganisms. CDPSs are enzymes that utilize two aminoacyl-tRNAs as substrates to catalyze the formation of the cyclic dipeptide scaffold.[7] The process involves the sequential transfer of two aminoacyl moieties to the enzyme, followed by an intramolecular cyclization reaction to release the final product.[7]

  • Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, multi-domain enzymes that synthesize peptides independent of the ribosome. In some cases, the final step in an NRPS assembly line involves the cyclization of a linear dipeptide to form a 2,5-diketopiperazine.[7]

While the precise biosynthetic pathway for Cyclo(Tyr-Leu) in all producing organisms has not been fully elucidated, the involvement of CDPSs or NRPSs is highly probable, especially in its microbial producers.

A diagram illustrating the general biosynthetic pathway of cyclodipeptides by Cyclodipeptide Synthases (CDPSs) is provided below.

CDPS_Pathway cluster_substrates Substrates cluster_enzyme CDPS Enzyme cluster_intermediates Intermediates cluster_product Product AAtRNA1 Aminoacyl-tRNA 1 (e.g., Tyr-tRNA) CDPS Cyclodipeptide Synthase (CDPS) AAtRNA1->CDPS 1. Binding AAtRNA2 Aminoacyl-tRNA 2 (e.g., Leu-tRNA) Intermediate1 Aminoacyl-Enzyme Intermediate AAtRNA2->Intermediate1 3. Second Acylation CDPS->Intermediate1 2. Acylation Intermediate2 Dipeptidyl-Enzyme Intermediate Intermediate1->Intermediate2 Product Cyclo(Tyr-Leu) Intermediate2->Product 4. Intramolecular Cyclization & Release

Biosynthesis of Cyclo(Tyr-Leu) via CDPS Pathway.

Quantitative Data

Quantitative data on the production and activity of Cyclo(Tyr-Leu) and its analogs are crucial for understanding their biological significance and potential applications. The following table summarizes key quantitative findings from the literature.

CompoundSource Organism/SystemQuantitative DataReference
Cyclo(D-Tyr-L-Leu)Bacillus sp.Minimum Inhibitory Concentration (MIC) against Colletotrichum gloeosporioides: 8 µg/mL[5]
Commercial Fungicide (oligochitosan)-MIC against Colletotrichum gloeosporioides: 125 µg/mL[5]
Cyclo(L-Pro-L-Tyr)Pseudomonas aeruginosa PAO1At 1.8 mM, decreased pyocyanin production by 41%, protease activity by 20%, and elastase activity by 32%.[8]
Cyclo(L-Hyp-L-Tyr)Pseudomonas aeruginosa PAO1At 1.8 mM, decreased pyocyanin production by 47%, protease activity by 5%, and elastase activity by 8%.[8]
Cyclo(L-Pro-L-Phe)Pseudomonas aeruginosa PAO1Showed the best inhibitory efficiency on pyocyanin, protease, and elastase production.[8]
Cyclo(L-Pro-L-Tyr)-Binding energy with LasR: -8.28 kcal/mol[8]
Cyclo(L-Hyp-L-Tyr)-Binding energy with LasR: -8.13 kcal/mol[8]
Cyclo(L-Pro-L-Phe)-Binding energy with LasR: -7.99 kcal/mol[8]
3OC12-HSL (natural ligand)-Binding energy with LasR: -8.33 kcal/mol[8]

Experimental Protocols

The isolation and characterization of Cyclo(Tyr-Leu) from natural sources involve a series of meticulous experimental steps. Below is a generalized workflow based on common practices in natural product chemistry.

Isolation_Workflow Start Biological Source (e.g., Bacterial Culture, Plant Material) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Crude Extract (Rotary Evaporation) Extraction->Concentration Fractionation Column Chromatography (e.g., Silica Gel) Concentration->Fractionation Purification Preparative HPLC Fractionation->Purification Structure Structural Elucidation Purification->Structure NMR 1D and 2D NMR Spectroscopy Structure->NMR MS Mass Spectrometry (e.g., ESI-MS) Structure->MS End Pure Cyclo(Tyr-Leu) Structure->End

General workflow for isolation and characterization.

1. Extraction: The producing organism (e.g., bacterial culture broth or plant material) is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.[9][10]

2. Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This typically involves:

  • Silica Gel Column Chromatography: The extract is fractionated based on polarity.[9][10]

  • Thin Layer Chromatography (TLC): Used to monitor the separation and identify fractions containing the compound of interest.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain the pure compound.[2][5]

3. Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms.[5]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the molecule.[5]

Signaling Pathways and Biological Activities

Cyclo(Tyr-Leu) and its analogs have been shown to interact with and modulate various biological pathways, particularly in the context of microbial communication and virulence.

Quorum Sensing Inhibition: Several cyclic dipeptides, including those structurally related to Cyclo(Tyr-Leu), have been identified as inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa.[8] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can reduce the production of virulence factors and biofilm formation.[8]

For example, Cyclo(L-Pro-L-Tyr) has been shown to suppress genes in both the las and rhl QS systems of P. aeruginosa.[8] This is achieved by binding to the LasR receptor protein, a key regulator of the QS cascade.[8]

Below is a simplified diagram illustrating the interaction of Cyclo(Tyr-Leu) analogs with the LasR quorum sensing system.

Quorum_Sensing_Inhibition cluster_ligands Ligands cluster_receptor Receptor cluster_response Cellular Response AHL Autoinducer (3OC12-HSL) LasR LasR Protein AHL->LasR Binds and Activates CDP Cyclo(Tyr-Leu) Analog CDP->LasR Competitively Binds Activation Virulence Gene Expression LasR->Activation Leads to Inhibition Inhibition of Virulence LasR->Inhibition Leads to

Inhibition of LasR-mediated quorum sensing.

Cyclo(Tyr-Leu) is a naturally occurring cyclic dipeptide with a widespread distribution in plants and microorganisms. Its biosynthesis is likely mediated by dedicated enzyme systems such as CDPSs or NRPSs. The diverse biological activities of Cyclo(Tyr-Leu) and its analogs, particularly their ability to modulate bacterial quorum sensing, make them promising candidates for the development of novel therapeutic agents. Further research into their biosynthesis, mechanism of action, and optimization through synthetic chemistry will be crucial for harnessing their full potential in drug discovery and development.

References

Cyclo(Tyr-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Leu) is a cyclic dipeptide with emerging biological significance, demonstrating a range of activities including antifungal, antibacterial, and quorum sensing inhibitory effects. This technical guide provides an in-depth overview of the natural sources of Cyclo(Tyr-Leu), detailing its presence in plants and microorganisms. Furthermore, this document outlines comprehensive experimental protocols for the isolation, purification, and characterization of this bioactive compound. Finally, potential signaling pathways modulated by Cyclo(Tyr-Leu) are discussed, offering insights into its mechanism of action and potential therapeutic applications.

Natural Sources of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) and its stereoisomers have been identified in a diverse range of natural sources, spanning the plant and microbial kingdoms. The primary documented sources include:

  • Bacteria:

    • Nocardia alba : This bacterium is a known producer of Cyclo(Tyr-Leu)[1].

    • Bacillus sp. : A species of Bacillus associated with an entomopathogenic nematode has been shown to produce the stereoisomer Cyclo(D-Tyr-L-Leu). This compound exhibited significant antifungal activity, with a minimum inhibitory concentration (MIC) of 8 μg/mL against Colletotrichum gloeosporioides[3].

    • Other Microbial Sources of Related Cyclic Dipeptides: Various other microorganisms have been identified as producers of structurally similar cyclic dipeptides, indicating their widespread occurrence in the microbial world. These include Streptomyces sp., Pseudomonas sp., and Lactobacillus plantarum[4][5]. The presence of these related compounds suggests that other microbial species may also be sources of Cyclo(Tyr-Leu).

Quantitative Data

Quantitative data for Cyclo(Tyr-Leu) in its natural sources is not extensively documented in publicly available literature. However, based on studies of similar cyclic dipeptides in fermented products and microbial cultures, concentrations can be inferred to be in the range of micrograms to milligrams per liter or kilogram. For instance, Cyclo(Leu-Pro) has been quantified in wine at concentrations ranging from 0.1 to 1 mg/L[6]. The potent biological activity of Cyclo(D-Tyr-L-Leu), with an MIC of 8 μg/mL, suggests that even at low natural concentrations, it can have significant physiological effects[3].

Cyclic DipeptideSourceReported Concentration/ActivityReference
Cyclo(D-Tyr-L-Leu)Bacillus sp.MIC: 8 μg/mL against C. gloeosporioides[3]
Cyclo(Leu-Pro)Wine0.1 - 1 mg/L[6]
Oleraceins (related alkaloids)Portulaca oleracea8.2 - 143 mg/100g dry weight[2]

Experimental Protocols

The following sections provide a synthesized, detailed methodology for the isolation and purification of Cyclo(Tyr-Leu) from microbial and plant sources, based on established protocols for cyclic dipeptides.

Isolation from Microbial Cultures (e.g., Nocardia alba, Bacillus sp.)

This protocol describes a general procedure for the extraction and purification of cyclic dipeptides from bacterial fermentation broth.

3.1.1. Fermentation and Extraction

  • Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth for Nocardia or Nutrient Broth for Bacillus) with a fresh culture of the producing microorganism. Incubate the culture for 48-72 hours at an optimal temperature (e.g., 30-37°C) with shaking (e.g., 150 rpm) to ensure sufficient growth and production of secondary metabolites.

  • Cell Separation: After the incubation period, centrifuge the fermentation broth at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Extraction: Decant the supernatant and perform a liquid-liquid extraction using an equal volume of a non-polar solvent such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of the cyclic dipeptides.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.1.2. Purification

  • Silica Gel Column Chromatography: Resuspend the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a gradient of methanol in chloroform or dichloromethane). Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Pool the fractions containing the compound of interest (as determined by TLC and bioassays) and subject them to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column. Elute with a gradient of acetonitrile in water. Monitor the eluent at a suitable wavelength (e.g., 210 nm and 280 nm) and collect the peak corresponding to Cyclo(Tyr-Leu).

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Isolation from Plant Material (e.g., Portulaca oleracea)

This protocol outlines a general method for extracting cyclic dipeptides from plant tissues.

3.2.1. Extraction

  • Sample Preparation: Harvest fresh aerial parts of the plant, wash them thoroughly, and air-dry them in the shade. Grind the dried plant material into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in a suitable solvent such as methanol or a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 24-48 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Purification

The purification steps are similar to those described for microbial sources, involving silica gel column chromatography, size-exclusion chromatography (Sephadex LH-20), and final purification by preparative RP-HPLC.

Experimental_Workflow cluster_source Source Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source Microbial Culture or Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate or Methanol) Source->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Sephadex Size-Exclusion (Sephadex LH-20) Silica_Gel->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Analysis Structure Elucidation (MS, NMR) HPLC->Analysis

Caption: General workflow for the isolation and purification of Cyclo(Tyr-Leu).

Signaling Pathways and Mechanism of Action

The precise signaling pathways of Cyclo(Tyr-Leu) are still under investigation. However, based on its observed biological activities and studies of related cyclic dipeptides, several potential mechanisms of action can be proposed.

Antifungal Activity

The antifungal properties of cyclic dipeptides are often attributed to their ability to disrupt the integrity of the fungal cell membrane. This can occur through the formation of pores or channels in the lipid bilayer, leading to leakage of essential intracellular components and ultimately cell death[5][7].

Quorum Sensing Inhibition

Cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In Gram-negative bacteria like Pseudomonas aeruginosa, the las and rhl QS systems are key regulators of pathogenicity. Studies on the related compound Cyclo(Pro-Tyr) have shown that it can downregulate the expression of genes within these systems[8]. It is hypothesized that Cyclo(Tyr-Leu) may act as a competitive inhibitor of the natural acyl-homoserine lactone (AHL) signal molecules, binding to the LuxR-type receptors (LasR and RhlR) and preventing the activation of downstream virulence genes. However, some evidence suggests the mechanism might be indirect and not involve direct competition at the receptor binding site[9].

Quorum_Sensing_Inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR AHL_las->LasR binds LasR_active Active LasR Complex LasR->LasR_active Virulence_las Virulence Genes (e.g., elastase) LasR_active->Virulence_las activates RhlI RhlI LasR_active->RhlI activates AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes RhlR RhlR AHL_rhl->RhlR binds RhlR_active Active RhlR Complex RhlR->RhlR_active Virulence_rhl Virulence Genes (e.g., pyocyanin) RhlR_active->Virulence_rhl activates CTL Cyclo(Tyr-Leu) CTL->LasR inhibits CTL->RhlR inhibits

Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Tyr-Leu).

Nrf2 Pathway Activation

While not directly demonstrated for Cyclo(Tyr-Leu), oleraceins isolated from Portulaca oleracea have been shown to activate the Nrf2 signaling pathway[2]. This pathway is a key regulator of the cellular antioxidant response. It is possible that other bioactive compounds from P. oleracea, including Cyclo(Tyr-Leu), may also contribute to this activity.

Conclusion and Future Directions

Cyclo(Tyr-Leu) is a promising bioactive cyclic dipeptide found in both plant and microbial sources. Its demonstrated antifungal and potential quorum sensing inhibitory activities make it a compelling candidate for further investigation in the development of novel therapeutic agents. Future research should focus on:

  • Quantitative analysis of Cyclo(Tyr-Leu) in its natural sources to better understand its physiological concentrations.

  • Optimization of isolation and purification protocols to improve yields and facilitate larger-scale studies.

  • Elucidation of the precise molecular mechanisms underlying its biological activities, including detailed studies of its interaction with target proteins and its effects on cellular signaling pathways.

  • In vivo studies to evaluate the efficacy and safety of Cyclo(Tyr-Leu) in animal models of infection and disease.

This technical guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, aiming to stimulate further exploration into the therapeutic potential of Cyclo(Tyr-Leu).

References

Cyclo(Tyr-Leu): A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a significant natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of its discovery, historical background, and key scientific findings. It details the methodologies for its isolation and synthesis, presents quantitative data on its bioactivities, and elucidates its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compelling molecule.

Discovery and Historical Background

The discovery of Cyclo(Tyr-Leu) and its stereoisomers is rooted in the exploration of natural products from various microorganisms and plants. A significant milestone in its history was the first isolation of Cyclo(D-Tyr-L-Leu) from a natural source. This discovery was made from a Bacillus sp. associated with an entomopathogenic nematode and was concurrently the first report on the antifungal properties of the Cyclo(Tyr-Leu) class of dipeptides.[1] The structural elucidation of the molecule was meticulously carried out using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC).[1]

Following this initial discovery, various stereoisomers of Cyclo(Tyr-Leu) have been identified from a wide array of natural sources, highlighting its prevalence in the biosphere. These sources include:

  • Plants: Portulaca oleracea[2]

  • Bacteria: Nocardia alba and the human skin commensal Corynebacterium tuberculostearicum.

  • Fungi: The sponge-associated fungus Penicillium sp.

The identification of Cyclo(Tyr-Leu) from these diverse organisms has spurred further investigation into its biological activities, revealing its potential as a lead compound in various therapeutic areas.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₂₀N₂O₃
Molecular Weight 276.33 g/mol
CAS Number 82863-65-8
Appearance White to off-white solid
IUPAC Name 3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione

Biological Activities and Quantitative Data

Cyclo(Tyr-Leu) and its related cyclic dipeptides exhibit a remarkable spectrum of biological activities, including antifungal, cytotoxic, anticoagulant, anti-quorum sensing, and tyrosinase inhibitory effects. The following tables summarize the key quantitative data associated with these activities.

Antifungal Activity

The antifungal properties of Cyclo(Tyr-Leu) stereoisomers have been demonstrated against various fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioides8[1]
Cyclo(L-Pro-L-Tyr)Rhizoctonia solani125[3]
Cyclo(L-Pro-L-Tyr)Fusarium oxysporum250[3]
Cyclo(L-Pro-L-Tyr)Fusarium solani250[3]
Cytotoxic Activity

While specific IC₅₀ values for Cyclo(Tyr-Leu) are not extensively reported in the reviewed literature, related cyclic dipeptides have shown cytotoxic effects against various cancer cell lines. This data suggests a potential avenue for future research into the anticancer properties of Cyclo(Tyr-Leu).

CompoundCell LineIC₅₀ (mM)Reference
Cyclo(Phe-Pro)HeLa2.92 ± 1.55[4]
Cyclo(Phe-Pro)HT-294.04 ± 1.15[4]
Cyclo(Phe-Pro)MCF-76.53 ± 1.26[4]
Cyclo(Tyr-Pro)MCF-7>10[4]
Anti-Quorum Sensing Activity

Cyclic dipeptides, including those structurally similar to Cyclo(Tyr-Leu), have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogenic bacteria.

CompoundActivityConcentration% InhibitionReference
Cyclo(L-Tyr-L-Pro)Biofilm formation in P. aeruginosa0.5 mg/mL52%[5]
Cyclo(L-Pro-L-Tyr)Pyocyanin production in P. aeruginosa1.8 mM41%[6]
Cyclo(L-Pro-L-Tyr)Protease activity in P. aeruginosa1.8 mM20%[6]
Cyclo(L-Pro-L-Tyr)Elastase activity in P. aeruginosa1.8 mM32%[6]
Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Related cyclic dipeptides have demonstrated inhibitory activity against this enzyme.

CompoundEnzymeKi (mM)Inhibition TypeReference
Cyclo(L-Pro-L-Tyr)Mushroom Tyrosinase9.86Competitive[7]

Signaling Pathways and Mechanisms of Action

Anti-Quorum Sensing Mechanism in Pseudomonas aeruginosa

Cyclo(L-Pro-L-Tyr), a compound structurally related to Cyclo(Tyr-Leu), has been shown to inhibit quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa. It achieves this by downregulating the expression of genes in the las and rhl quorum-sensing systems, which are crucial for controlling the production of virulence factors and biofilm formation.[6]

anti_qs_mechanism cluster_bacterium Pseudomonas aeruginosa Cyclo_Tyr_Leu Cyclo(L-Pro-L-Tyr) LasR LasR Receptor Cyclo_Tyr_Leu->LasR Inhibits RhlR RhlR Receptor Cyclo_Tyr_Leu->RhlR Inhibits lasI lasI gene LasR->lasI Activates rhlI rhlI gene RhlR->rhlI Activates Virulence_Factors Virulence Factors (Pyocyanin, Elastase, etc.) lasI->Virulence_Factors Biofilm Biofilm Formation lasI->Biofilm rhlI->Virulence_Factors rhlI->Biofilm

Figure 1. Proposed mechanism of anti-quorum sensing activity.
Tyrosinase Inhibition Mechanism

Docking simulations suggest that Cyclo(L-Pro-L-Tyr) acts as a competitive inhibitor of mushroom tyrosinase.[7] It is proposed to bind to the substrate-binding site of the enzyme, thereby blocking the entry of the natural substrate, L-DOPA, and preventing the synthesis of melanin.

tyrosinase_inhibition cluster_enzyme Tyrosinase Enzyme Active_Site Active Site Product DOPAchrome (Melanin Precursor) Active_Site->Product Catalyzes No_Reaction No Reaction Active_Site->No_Reaction Substrate L-DOPA (Substrate) Substrate->Active_Site Binds Inhibitor Cyclo(L-Pro-L-Tyr) (Inhibitor) Inhibitor->Active_Site Competitively Binds & Blocks Substrate

Figure 2. Competitive inhibition of tyrosinase.

Experimental Protocols

Isolation and Purification of Cyclo(D-Tyr-L-Leu) from Bacillus sp.

The following protocol is a generalized procedure based on the methods described for the first isolation of Cyclo(D-Tyr-L-Leu).[1]

isolation_workflow Start Fermentation Broth of Bacillus sp. Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Cyclo(D-Tyr-L-Leu) Prep_HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Figure 3. General workflow for isolation and purification.
  • Fermentation and Extraction: The Bacillus sp. is cultured in a suitable broth medium. After an appropriate incubation period, the culture broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then subjected to solvent extraction, typically with ethyl acetate, to isolate the organic compounds.

  • Chromatographic Purification: The crude extract is concentrated and then purified using silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components based on polarity.

  • Final Purification: Fractions showing the desired activity are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure Cyclo(D-Tyr-L-Leu).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

General Protocol for Solid-Phase Synthesis of Cyclic Dipeptides

While a specific protocol for Cyclo(Tyr-Leu) is not detailed in the provided search results, a general approach for the solid-phase synthesis of cyclic peptides can be outlined. This method offers advantages in terms of efficiency and purification.

  • Linear Peptide Assembly: The linear dipeptide (Tyr-Leu or Leu-Tyr) is assembled on a solid support resin (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Cyclization in Solution: The deprotected linear peptide is then cyclized in a dilute solution using a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).

  • Purification: The resulting cyclic dipeptide is purified by preparative HPLC.

Tyrosinase Inhibition Assay

The following is a general protocol for assessing the tyrosinase inhibitory activity of a compound.[7]

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure:

    • The test compound (e.g., Cyclo(Tyr-Leu)) at various concentrations is pre-incubated with the tyrosinase solution in a 96-well plate.

    • The reaction is initiated by adding the L-DOPA solution.

    • The formation of dopachrome is monitored by measuring the absorbance at 492 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Conclusion and Future Perspectives

Cyclo(Tyr-Leu) and its stereoisomers represent a promising class of cyclic dipeptides with a diverse array of biological activities. The historical and ongoing research into these compounds has laid a strong foundation for their potential development as therapeutic agents. Their antifungal, anti-quorum sensing, and tyrosinase inhibitory properties are of particular interest for applications in agriculture, infectious disease, and dermatology, respectively.

Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: The development of efficient and scalable synthetic routes will be crucial for producing sufficient quantities of Cyclo(Tyr-Leu) and its analogues for further preclinical and clinical studies. The synthesis of a library of analogues will also enable a more thorough investigation of structure-activity relationships.

  • Mechanism of Action Studies: While initial insights into the mechanisms of action have been gained, more detailed studies are needed to fully elucidate the molecular targets and signaling pathways affected by Cyclo(Tyr-Leu).

  • In Vivo Efficacy and Safety: The promising in vitro activities need to be translated into in vivo models to assess the efficacy, pharmacokinetics, and safety of these compounds.

References

Biosynthesis of Cyclo(Tyr-Leu) in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant interest due to its potential biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathways of Cyclo(Tyr-Leu) in microorganisms. While the specific gene cluster for Cyclo(Tyr-Leu) synthesis is yet to be fully elucidated, this document outlines the two primary enzymatic routes known for DKP formation: the Non-Ribosomal Peptide Synthetase (NRPS) and the Cyclodipeptide Synthase (CDPS) pathways. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive overview of the proposed biosynthetic logics, detailed experimental protocols for pathway elucidation, and a summary of quantitative data for related compounds. Furthermore, it includes detailed visualizations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of these complex microbial processes.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are a diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants. These molecules exhibit a remarkable array of biological activities, including antimicrobial, antiviral, antitumor, and quorum sensing modulatory effects. Cyclo(Tyr-Leu) is a specific DKP composed of tyrosine and leucine residues. A notable example is the isolation of Cyclo(D-Tyr-L-Leu) from a Bacillus sp. associated with an entomopathogenic nematode, which has demonstrated potent antifungal properties[1]. The incorporation of a D-amino acid residue highlights the sophisticated enzymatic machinery involved in its biosynthesis.

Understanding the biosynthetic pathways of Cyclo(Tyr-Leu) is crucial for several reasons. It can enable the discovery of novel enzymes with potential applications in biocatalysis and synthetic biology. Furthermore, elucidating the genetic basis of its production can pave the way for metabolic engineering strategies to improve yields or generate novel analogs with enhanced therapeutic properties. This guide delves into the two plausible enzymatic pathways for Cyclo(Tyr-Leu) biosynthesis: the multi-modular Non-Ribosomal Peptide Synthetases (NRPSs) and the more recently discovered tRNA-dependent Cyclodipeptide Synthases (CDPSs).

Proposed Biosynthetic Pathways

The biosynthesis of Cyclo(Tyr-Leu) in microorganisms is proposed to occur via one of two major pathways. The exact pathway utilized by a specific microorganism, such as the Bacillus sp. known to produce Cyclo(D-Tyr-L-Leu), would require experimental verification.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular enzymes that synthesize peptides in an assembly-line fashion, independent of the ribosomal machinery. The synthesis of a dipeptide like Cyclo(Tyr-Leu) would require a dimodular NRPS.

Mechanism:

  • Module 1: Tyrosine Activation: The first module would be responsible for the selection and activation of a tyrosine residue. This is accomplished by an adenylation (A) domain, which specifically recognizes tyrosine and activates it as an aminoacyl-adenylate at the expense of ATP. The activated tyrosine is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), where it is covalently tethered as a thioester. In the case of Cyclo(D-Tyr-L-Leu), an epimerization (E) domain within this module would convert the L-tyrosine to D-tyrosine.

  • Module 2: Leucine Activation and Peptide Bond Formation: The second module would activate leucine via its own A and T domains. A condensation (C) domain in this module would then catalyze the formation of a peptide bond between the T-domain-bound D-tyrosine from the first module and the T-domain-bound L-leucine.

  • Cyclization and Release: The final step is the cyclization of the dipeptidyl intermediate to form the diketopiperazine ring and release it from the enzyme. This is typically catalyzed by a C-terminal thioesterase (TE) domain.

NRPS Pathway for Cyclo(D-Tyr-L-Leu) cluster_module1 Module 1 (Tyrosine) cluster_module2 Module 2 (Leucine) cluster_release Release cluster_inputs cluster_output M1 Adenylation (Tyr) Thiolation Epimerization M2 Condensation Adenylation (Leu) Thiolation M1->M2 D-Tyr TE Thioesterase M2->TE D-Tyr-L-Leu CTL Cyclo(D-Tyr-L-Leu) TE->CTL Tyr L-Tyrosine Tyr->M1:A Leu L-Leucine Leu->M2:A ATP1 ATP ATP1->M1:A ATP2 ATP ATP2->M2:A

Figure 1. Proposed NRPS pathway for Cyclo(D-Tyr-L-Leu) synthesis.
Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more streamlined approach to cyclodipeptide synthesis, directly utilizing aminoacyl-tRNAs (aa-tRNAs) from primary metabolism.

Mechanism:

  • Substrate Binding: A CDPS enzyme would bind two aa-tRNAs, Tyr-tRNATyr and Leu-tRNALeu, in its two substrate-binding pockets.

  • Peptide Bond Formation: The enzyme catalyzes the formation of the first peptide bond, creating a dipeptidyl-tRNA intermediate that remains bound to the enzyme.

  • Cyclization: Subsequently, the CDPS facilitates an intramolecular aminolysis reaction, leading to the formation of the diketopiperazine ring and the release of the two uncharged tRNAs. For the synthesis of Cyclo(D-Tyr-L-Leu), this pathway would require an external racemase to provide D-Tyr-tRNATyr or the CDPS itself would need to have epimerization activity, which is less common.

CDPS Pathway for Cyclo(Tyr-Leu) cluster_inputs Inputs from Primary Metabolism cluster_enzyme Enzymatic Synthesis cluster_outputs Products Tyr_tRNA Tyr-tRNA(Tyr) CDPS_enzyme Cyclodipeptide Synthase (CDPS) Tyr_tRNA->CDPS_enzyme Leu_tRNA Leu-tRNA(Leu) Leu_tRNA->CDPS_enzyme CTL Cyclo(Tyr-Leu) CDPS_enzyme->CTL tRNA1 tRNA(Tyr) CDPS_enzyme->tRNA1 tRNA2 tRNA(Leu) CDPS_enzyme->tRNA2

Figure 2. Proposed CDPS pathway for Cyclo(Tyr-Leu) synthesis.

Quantitative Data

CyclodipeptideProducing MicroorganismYieldReference
Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr)Streptomyces sp. strain 22-4MIC: 31.25 µg/mL[2]
Cyclo(L-Leu-L-Pro) & Cyclo(L-Phe-L-Pro)Co-culture of Lactobacillus plantarum and Leuconostoc mesenteroides6.65 ppm (mg/L)[3]
D-Phe-L-Pro DKPRecombinant E. coli expressing GrsA/GrsB1~12 mg/L[4]
Cyclo(D-Tyr-L-Leu)Bacillus sp.MIC: 8 µg/mL[1]

Note: MIC (Minimum Inhibitory Concentration) values indicate biological activity and not production yield.

Experimental Protocols

To elucidate the biosynthetic pathway of Cyclo(Tyr-Leu) and characterize the involved enzymes, a series of experimental procedures are required. The following protocols are adapted from established methods for the study of NRPS and CDPS systems.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The following workflow outlines the steps to identify and confirm the function of the BGC responsible for Cyclo(Tyr-Leu) synthesis from a producing microorganism like Bacillus sp.

BGC Identification Workflow cluster_discovery Gene Cluster Discovery cluster_validation Functional Validation cluster_characterization Enzyme Characterization gDNA Genomic DNA Extraction from Bacillus sp. library Genomic Library Construction (e.g., Fosmid or BAC) gDNA->library screen Screening with Probes (NRPS/CDPS domains) library->screen sequence Sequencing & Bioinformatics (antiSMASH) screen->sequence knockout Gene Knockout in Native Producer sequence->knockout heterologous Heterologous Expression of BGC in E. coli or B. subtilis sequence->heterologous loss_of_production LC-MS Analysis: Loss of Cyclo(Tyr-Leu) knockout->loss_of_production gain_of_production LC-MS Analysis: Production of Cyclo(Tyr-Leu) heterologous->gain_of_production expression Overexpression & Purification of NRPS/CDPS gain_of_production->expression invitro In Vitro Enzymatic Assay expression->invitro product_analysis LC-MS Confirmation of Cyclo(Tyr-Leu) Product invitro->product_analysis

Figure 3. Experimental workflow for BGC identification and characterization.
Heterologous Expression of the Candidate BGC in E. coli

This protocol is adapted for the expression of a putative NRPS or CDPS gene cluster.

  • Vector Construction:

    • Amplify the target BGC from the genomic DNA of the producing organism using high-fidelity polymerase.

    • Clone the BGC into a suitable expression vector (e.g., pET series for E. coli) under the control of an inducible promoter (e.g., T7).

    • If the BGC is large, it may require assembly from multiple PCR fragments using techniques like Gibson assembly or yeast homologous recombination.

  • Host Strain Transformation:

    • Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).

    • For NRPS expression, co-transformation with a plasmid carrying a phosphopantetheinyl transferase (PPTase) gene (e.g., sfp from Bacillus subtilis) is necessary for the post-translational modification and activation of the T domains[5].

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the incubation temperature to 16-25°C and continue shaking for 16-24 hours to improve protein solubility.

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the small molecules from the culture supernatant and/or the cell pellet using an organic solvent like ethyl acetate.

    • Dry the extract and redissolve in a suitable solvent (e.g., methanol) for LC-MS/MS analysis to detect the production of Cyclo(Tyr-Leu).

In Vitro Enzymatic Assay for NRPS Activity

This assay is designed to confirm the function of a purified, putative Cyclo(Tyr-Leu) NRPS.

  • Protein Purification:

    • Express the NRPS with a purification tag (e.g., His-tag) in E. coli.

    • Lyse the cells and purify the NRPS using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).

    • To the buffer, add the purified NRPS enzyme (1-5 µM), L-tyrosine (1 mM), L-leucine (1 mM), and ATP (2 mM).

  • Reaction Incubation:

    • Incubate the reaction mixture at 25-30°C for 2-4 hours.

  • Product Extraction and Analysis:

    • Quench the reaction by adding an equal volume of methanol or ethyl acetate.

    • Centrifuge to remove the precipitated protein.

    • Analyze the supernatant by LC-MS/MS for the presence of Cyclo(Tyr-Leu).

LC-MS/MS Method for Cyclo(Tyr-Leu) Quantification

This protocol provides a general framework for the sensitive detection and quantification of Cyclo(Tyr-Leu).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 150 x 2.1 mm, 3 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for Cyclo(Tyr-Leu) (m/z 277.15).

    • Product Ions: Specific fragment ions of Cyclo(Tyr-Leu) need to be determined by infusing a standard. Common fragments would arise from the loss of the side chains.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity[6].

  • Quantification:

    • Prepare a calibration curve using a synthetic standard of Cyclo(Tyr-Leu) in a relevant matrix (e.g., sterile culture medium).

    • Use an internal standard (e.g., a stable isotope-labeled version of Cyclo(Tyr-Leu) or another cyclic dipeptide not present in the sample) for improved accuracy.

    • Quantify the concentration of Cyclo(Tyr-Leu) in the samples by comparing the peak area ratios to the calibration curve.

Conclusion

The biosynthesis of Cyclo(Tyr-Leu) in microorganisms represents a fascinating example of the intricate chemistry of natural product formation. While the precise genetic and enzymatic details are still under investigation, the established frameworks of NRPS and CDPS pathways provide robust models for future research. The experimental protocols and analytical methods detailed in this guide offer a comprehensive toolkit for scientists aiming to unravel the biosynthetic secrets of Cyclo(Tyr-Leu) and other bioactive cyclic dipeptides. Such endeavors will undoubtedly contribute to the discovery of new enzymes and the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of the cyclic dipeptide Cyclo(Tyr-Leu). Detailed experimental protocols for its synthesis and characterization are also presented, along with visualizations of relevant biological pathways.

Chemical Structure and Stereochemistry

Cyclo(Tyr-Leu), with the chemical formula C₁₅H₂₀N₂O₃, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds.[1][2] Its systematic IUPAC name is 3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione.[1][2] The molecule is formed from the condensation of a tyrosine (Tyr) and a leucine (Leu) amino acid residue.

The presence of two chiral centers at the α-carbons of the tyrosine and leucine residues gives rise to four possible stereoisomers:

  • Cyclo(L-Tyr-L-Leu)

  • Cyclo(D-Tyr-D-Leu)

  • Cyclo(L-Tyr-D-Leu)

  • Cyclo(D-Tyr-L-Leu)

The stereochemistry of these isomers is crucial as it dictates their three-dimensional conformation and, consequently, their biological activity. For instance, the specific IUPAC name for Cyclo(D-Tyr-L-Leu) is (3R,6S)-3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione.[3]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Cyclo(Tyr-Leu)

PropertyValueReference
Molecular FormulaC₁₅H₂₀N₂O₃[1][2]
Molecular Weight276.33 g/mol [1][2]
AppearanceWhite to off-white solid[4]
SolubilitySoluble in DMSO[4]

Table 2: Spectroscopic Data for Cyclo(Tyr-Leu)

Data TypeKey FeaturesReference
Mass Spectrometry (LC-MS)[M+H]⁺ = 277 m/z[2]
¹H NMR (Conceptual)Signals corresponding to the aromatic protons of tyrosine, the α-protons of both amino acids, and the side-chain protons of tyrosine and leucine.
¹³C NMR (Conceptual)Signals for the carbonyl carbons of the diketopiperazine ring, the aromatic carbons of tyrosine, the α-carbons, and the side-chain carbons of both residues.

Note: Detailed experimental ¹H and ¹³C NMR data with specific chemical shifts for each stereoisomer are not consistently reported across the literature. The provided information is based on the expected spectral features.

Experimental Protocols

Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)

This protocol outlines a general method for the solution-phase synthesis of cyclic dipeptides, which can be adapted for Cyclo(L-Tyr-L-Leu).[5][6]

Step 1: Formation of the Linear Dipeptide (Boc-L-Tyr-L-Leu-OMe)

  • Dissolve L-Leucine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-L-Tyrosine (1 equivalent) and a coupling reagent like HBTU (1.1 equivalents) in DCM.

  • Add the neutralized L-Leucine methyl ester solution to the Boc-L-Tyrosine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected linear dipeptide.

  • Purify the crude product by flash column chromatography.

Step 2: Deprotection of the N-terminus

  • Dissolve the purified Boc-L-Tyr-L-Leu-OMe in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

  • Stir the mixture at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure.

Step 3: Cyclization

  • Dissolve the deprotected linear dipeptide in a high-boiling point solvent such as isopropanol or toluene under an inert atmosphere. The concentration should be kept low (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Add a weak base, such as sodium bicarbonate, and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude Cyclo(L-Tyr-L-Leu) by flash column chromatography or recrystallization.

Biological Activities and Signaling Pathways

Cyclo(Tyr-Leu) and its stereoisomers have been isolated from various natural sources, including the plant Portulaca oleracea and various microorganisms, and have been shown to exhibit a range of biological activities.[4][7]

Antifungal Activity

Certain stereoisomers of Cyclo(Tyr-Leu), notably Cyclo(D-Tyr-L-Leu), have demonstrated significant antifungal properties.[8] The general mechanism of antifungal action for many diketopiperazines is believed to involve the disruption of the fungal cell membrane's integrity.[9][10] This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

Antifungal_Mechanism cluster_0 Fungal Cell Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Cell_Membrane Fungal Cell Membrane Cyclo(Tyr-Leu)->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Cellular Components Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action for Cyclo(Tyr-Leu).

Quorum Sensing Inhibition

Cyclic dipeptides are known to play a role in bacterial communication, a process called quorum sensing (QS).[11] Some cyclic dipeptides can act as inhibitors of QS systems, thereby disrupting bacterial virulence and biofilm formation.[12][13] While the specific role of Cyclo(Tyr-Leu) in QS is an active area of research, the general mechanism of QS inhibition by cyclic dipeptides involves interference with signal molecule binding to its receptor protein.

Quorum_Sensing_Inhibition cluster_pathway Quorum Sensing Signaling Pathway cluster_inhibition Inhibition by Cyclo(Tyr-Leu) AHL Acyl-Homoserine Lactone (AHL) Signal Molecule Receptor LuxR-type Receptor AHL->Receptor Binds to AHL_Receptor AHL-Receptor Complex Receptor->AHL_Receptor DNA Target DNA AHL_Receptor->DNA Binds to Virulence Virulence Gene Expression DNA->Virulence CDP Cyclo(Tyr-Leu) CDP->Receptor Competitively binds to (Proposed Mechanism) Isolation_Workflow Start Plant Material (e.g., Portulaca oleracea) Extraction Solvent Extraction (e.g., with Methanol or Ethyl Acetate) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractionation Column Chromatography (e.g., Silica Gel) Partitioning->Fractionation Fractions Collection of Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure Cyclo(Tyr-Leu) Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

References

Physical and chemical properties of Cyclo(Tyr-Leu).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and biological properties of the cyclic dipeptide Cyclo(Tyr-Leu). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways associated with its biological activities.

Physicochemical Properties

Cyclo(Tyr-Leu), a 2,5-diketopiperazine, is a heterocyclic organic molecule formed from the condensation of tyrosine and leucine residues. Its rigid cyclic structure imparts significant stability against enzymatic degradation compared to its linear counterparts.

General and Physical Properties

A summary of the key physical and chemical properties of Cyclo(Tyr-Leu) is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O₃[1][2]
Molecular Weight 276.33 g/mol [1][2]
CAS Number 82863-65-8[1]
Appearance White to off-white solid[3]
Melting Point Not explicitly reported in the searched literature.
Solubility Soluble in DMSO (≥ 16.67 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water.
Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for Cyclo(L-Tyr-L-Leu) were not found in the provided search results, the structural elucidation of this and related cyclic dipeptides is typically achieved through 1D and 2D NMR techniques.[4] Mass spectrometry data provides valuable information for its identification and structural analysis.

Mass Spectrometry Data:

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
ESI+277.1551 ([M+H]⁺)136.0767, 107.0493, 91.0537[1]

The fragmentation pattern in ESI-MS/MS typically involves the cleavage of the diketopiperazine ring and the side chains, providing structural information about the constituent amino acids.

Experimental Protocols

This section outlines the general methodologies for the synthesis and characterization of Cyclo(Tyr-Leu).

Synthesis of Cyclo(L-Tyr-L-Leu) via Solution-Phase Synthesis

This protocol describes a general approach for the synthesis of cyclic dipeptides.

Workflow for Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)

G cluster_protection Step 1: Protection of Amino Acids cluster_coupling Step 2: Dipeptide Formation cluster_deprotection Step 3: Deprotection cluster_cyclization Step 4: Cyclization Boc-L-Tyr Boc-L-Tyrosine Coupling Coupling Agent (e.g., HBTU, DIPEA) in DCM Boc-L-Tyr->Coupling L-Leu-OMe L-Leucine methyl ester L-Leu-OMe->Coupling Boc-L-Tyr-L-Leu-OMe Protected Dipeptide (Boc-L-Tyr-L-Leu-OMe) Coupling->Boc-L-Tyr-L-Leu-OMe Acid_Deprotection Acidic Condition (e.g., TFA or HCl in Dioxane) Boc-L-Tyr-L-Leu-OMe->Acid_Deprotection H-L-Tyr-L-Leu-OMe Deprotected Linear Dipeptide Acid_Deprotection->H-L-Tyr-L-Leu-OMe High_Dilution High Dilution & Heat in suitable solvent (e.g., isopropanol) H-L-Tyr-L-Leu-OMe->High_Dilution Cyclo_Tyr_Leu Cyclo(L-Tyr-L-Leu) High_Dilution->Cyclo_Tyr_Leu

Solution-phase synthesis workflow.

Detailed Steps:

  • Protection of Amino Acids: The amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid of L-leucine is protected as a methyl ester.

  • Dipeptide Formation: The protected amino acids, Boc-L-Tyr-OH and H-L-Leu-OMe, are coupled using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an anhydrous solvent like dichloromethane (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).[5]

  • Purification of Linear Dipeptide: The resulting protected linear dipeptide (Boc-L-Tyr-L-Leu-OMe) is purified using column chromatography.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane. The methyl ester can be saponified using a base like NaOH.

  • Cyclization: The deprotected linear dipeptide is subjected to cyclization under high dilution conditions in a high-boiling solvent such as isopropanol or toluene, often with heating. This favors intramolecular cyclization over intermolecular polymerization.

  • Purification of Cyclo(Tyr-Leu): The final product is purified by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified Cyclo(Tyr-Leu) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The solution should be filtered to remove any particulate matter.[6][7]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically used to confirm the structure and assign all proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: A stock solution of Cyclo(Tyr-Leu) is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to an appropriate concentration (typically in the µg/mL to ng/mL range) with the mobile phase. The sample should be filtered through a 0.22 µm filter before injection.[8]

  • Data Acquisition: The sample is analyzed using a reverse-phase C18 column with a gradient elution, for example, using a mobile phase of water and acetonitrile with a modifier like formic acid. Mass spectrometric detection is performed using an electrospray ionization (ESI) source in positive ion mode. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation data for structural confirmation.

Biological Activities and Signaling Pathways

Cyclo(Tyr-Leu) has been reported to exhibit a range of biological activities, including antifungal, cytotoxic, and anticoagulant effects.

Antifungal Activity

Cyclic dipeptides, in general, are known to possess antifungal properties. The proposed mechanisms of action often involve the disruption of the fungal cell membrane integrity or the inhibition of enzymes crucial for cell wall synthesis.[4] However, a specific signaling pathway for the antifungal activity of Cyclo(Tyr-Leu) has not been elucidated in the available literature.

Hypothesized Antifungal Mechanism of Action

Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Fungal_Cell_Membrane Fungal Cell Membrane Cyclo(Tyr-Leu)->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Fungal_Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Hypothesized antifungal mechanism.
Cytotoxic Activity and Apoptosis Induction

Cyclo(Tyr-Leu) has demonstrated cytotoxic effects against certain cancer cell lines. While the precise signaling cascade for Cyclo(Tyr-Leu) is not fully detailed, related cyclic dipeptides have been shown to induce apoptosis. This process is often mediated through complex signaling pathways involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Generalized Apoptosis Signaling Pathway

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cyclo_Tyr_Leu Cyclo(Tyr-Leu) Mitochondrion Mitochondrion Cyclo_Tyr_Leu->Mitochondrion Induces stress Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Cyclo_Tyr_Leu->Death_Receptors Potentially activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Executioner Caspases (Caspase-3, -6, -7) Apoptosome->Caspase_Cascade DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC DISC->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Generalized apoptosis pathways.

Studies on other cytotoxic compounds suggest the involvement of pathways like the PI3K/Akt/mTOR and NF-κB signaling, which are critical for cell survival and proliferation. Inhibition of these pathways can lead to apoptosis.[9][10] Further research is needed to determine if Cyclo(Tyr-Leu) exerts its cytotoxic effects through modulation of these specific pathways.

Anticoagulant Activity

Cyclo(Tyr-Leu) has been shown to prolong coagulation times, including prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT). This suggests an interference with the coagulation cascade. The coagulation cascade involves a series of enzymatic activations of coagulation factors, culminating in the formation of a fibrin clot. Platelets also play a crucial role in this process.

Simplified Coagulation Cascade and Potential Interaction Points

cluster_cascade Coagulation Cascade Cyclo_Tyr_Leu Cyclo(Tyr-Leu) Common Common Pathway (Factor Xa, Prothrombin) Cyclo_Tyr_Leu->Common Inhibits? Thrombin Thrombin Cyclo_Tyr_Leu->Thrombin Inhibits? Platelet_Activation Platelet Activation Cyclo_Tyr_Leu->Platelet_Activation Inhibits? Intrinsic Intrinsic Pathway Intrinsic->Common Extrinsic Extrinsic Pathway Extrinsic->Common Common->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Thrombin->Platelet_Activation Fibrin Fibrin Clot Fibrinogen->Fibrin

Potential sites of anticoagulant action.

The prolongation of PT, APTT, and TT suggests that Cyclo(Tyr-Leu) may inhibit one or more coagulation factors in the common pathway (such as Factor Xa or thrombin) or interfere with fibrinogen conversion to fibrin. It could also potentially interact with platelet receptors involved in coagulation factor binding.[11][12] However, the precise molecular target of Cyclo(Tyr-Leu) in the coagulation cascade has not been identified.

Conclusion

Cyclo(Tyr-Leu) is a cyclic dipeptide with interesting and diverse biological activities. While its fundamental physicochemical properties are reasonably well-characterized, further research is required to elucidate the specific details of its spectroscopic characteristics, develop optimized and detailed synthetic protocols, and, most importantly, to unravel the precise molecular mechanisms and signaling pathways underlying its antifungal, cytotoxic, and anticoagulant effects. A deeper understanding of these aspects will be crucial for evaluating its potential as a lead compound in drug discovery and development.

References

Spectroscopic and Mechanistic Insights into Cyclo(Tyr-Leu): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic dipeptide Cyclo(Tyr-Leu), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also delves into the experimental protocols for acquiring this data and explores the compound's antifungal mechanism of action through a detailed signaling pathway diagram.

Spectroscopic Data

The structural elucidation of Cyclo(Tyr-Leu) relies heavily on spectroscopic techniques. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of Cyclo(Tyr-Leu).

ParameterValueSource
Molecular Formula C₁₅H₂₀N₂O₃[1][2]
Molecular Weight 276.33 g/mol [1][2]
Monoisotopic Mass 276.14739250 Da[1][2]
Precursor Ion (m/z) 277.1551 ([M+H]⁺)[1]

Table 1: Key Mass Spectrometry Data for Cyclo(Tyr-Leu).

ESI-MS/MS Fragmentation:

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) reveals characteristic fragment ions.

Precursor Ion (m/z)Fragment Ions (m/z)Relative Abundance
277.1551136.0767100%
107.049343.33%
91.053739.84%
119.050615.03%
86.09735.36%

Table 2: ESI-MS/MS Fragmentation Data for [Cyclo(Tyr-Leu)+H]⁺. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While 1D and 2D NMR are standard for the structural confirmation of Cyclo(Tyr-Leu) and its stereoisomers, publicly available, detailed spectral data with assigned chemical shifts and coupling constants for the specific Cyclo(L-Tyr-L-Leu) isomer is limited in the readily accessible literature.[3] The characterization is typically achieved by comparing the obtained spectra with those of known diketopiperazines.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies.

Mass Spectrometry

Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Conditions:

  • Mass Spectrometer: A variety of mass spectrometers can be used, including Quadrupole Ion Trap (QIT) and Time-of-Flight (TOF) analyzers.[1]

  • Ionization Source: Electrospray ionization (ESI) is a common method for the analysis of cyclic dipeptides.

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Collision Energy: For MS/MS experiments, a collision energy of around 35% is often used to induce fragmentation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For NMR analysis, Cyclo(Tyr-Leu) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation and Data Acquisition:

  • Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain well-resolved spectra.

  • Experiments: Standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.[4]

  • Referencing: Chemical shifts are referenced to the residual solvent peak.

Antifungal Mechanism of Action

Cyclic dipeptides, including those related to Cyclo(Tyr-Leu), have demonstrated notable antifungal properties. The primary mechanism of action involves the disruption of the fungal cell membrane.

Below is a logical workflow illustrating the proposed antifungal mechanism of action for a related diketopiperazine, Cyclo(Pro-Tyr), which is believed to share a similar mechanism with Cyclo(Tyr-Leu). This process targets the fungal plasma membrane, leading to cell death.

Antifungal_Mechanism Antifungal Mechanism of Cyclo(Tyr-Leu) cluster_0 Cyclo(Tyr-Leu) Interaction with Fungal Cell cluster_1 Cellular Disruption CycloTyrLeu Cyclo(Tyr-Leu) CellMembrane Fungal Plasma Membrane CycloTyrLeu->CellMembrane Targets Pma1 Inhibition of [H+]ATPase Pma1 CycloTyrLeu->Pma1 Inhibits MembraneDisruption Membrane Destabilization & Increased Fluidity CellMembrane->MembraneDisruption Leads to Ergosterol Ergosterol Ergosterol->MembraneDisruption Interaction contributes to IonLeakage Ion Leakage MembraneDisruption->IonLeakage Causes Pma1->IonLeakage Contributes to ROS Increased Reactive Oxygen Species (ROS) IonLeakage->ROS Induces CellDeath Fungal Cell Death ROS->CellDeath Results in

Caption: Proposed antifungal mechanism of Cyclo(Tyr-Leu).

This proposed pathway suggests that Cyclo(Tyr-Leu) initially targets the fungal plasma membrane, potentially interacting with ergosterol, a key component of fungal cell membranes.[5][6] This interaction leads to membrane destabilization and increased fluidity. A crucial step in this process is the inhibition of the plasma membrane H⁺-ATPase (Pma1), which disrupts the proton gradient across the membrane.[5][6] The consequent ion leakage and cellular stress result in an increase in reactive oxygen species (ROS), ultimately leading to fungal cell death.[5]

References

Unveiling the Bioactive Potential of Cyclo(Tyr-Leu): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Antifungal, Cytotoxic, and Anticoagulant Properties of a Promising Cyclic Dipeptide

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of significant interest within the scientific community. Found in a variety of natural sources, from the common purslane plant (Portulaca oleracea) to various microorganisms, this simple yet structurally rigid molecule exhibits a compelling range of biological activities. This technical guide provides a comprehensive overview of the known biological functions of Cyclo(Tyr-Leu), with a focus on its antifungal, cytotoxic, and anticoagulant properties, intended to inform and guide researchers, scientists, and drug development professionals in their exploration of its therapeutic potential.

Antifungal Activity: Disrupting the Fungal Fortress

Cyclo(Tyr-Leu) and its stereoisomers have demonstrated notable antifungal properties. Quantitative data from studies on closely related compounds, coupled with mechanistic insights, paint a picture of a potent fungal antagonist.

Quantitative Antifungal Data
CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioides8 µg/mL[1]

This MIC value is significantly lower than that of the commercial fungicide oligochitosan (125 µg/mL) tested in the same study, highlighting the potential of the Cyclo(Tyr-Leu) scaffold as a basis for novel antifungal agents.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The MIC of antifungal agents is typically determined using a broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: The fungal strain of interest is cultured on an appropriate agar medium. A suspension of fungal spores or conidia is then prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 10^4 to 10^5 cells/mL).

  • Compound Dilution: A stock solution of Cyclo(Tyr-Leu) is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Mechanism of Antifungal Action: Targeting the Plasma Membrane

Studies on the related cyclic dipeptide, Cyclo(Pro-Tyr), suggest a mechanism of action that involves the disruption of the fungal plasma membrane. This provides a strong hypothetical framework for the antifungal activity of Cyclo(Tyr-Leu). The proposed mechanism centers on the inhibition of the plasma membrane [H+]ATPase, Pma1.[2]

Antifungal_Mechanism cluster_membrane Fungal Plasma Membrane cluster_downstream Downstream Effects Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Pma1_active [H+]ATPase Pma1 (Active) Cyclo(Tyr-Leu)->Pma1_active Inhibits Pma1_inactive [H+]ATPase Pma1 (Inactive) Proton_Gradient_Disruption Disruption of Proton Gradient Pma1_inactive->Proton_Gradient_Disruption Leads to Membrane_Depolarization Membrane Depolarization Proton_Gradient_Disruption->Membrane_Depolarization Oxidative_Stress Oxidative Stress (ROS Production) Membrane_Depolarization->Oxidative_Stress Cell_Death Fungal Cell Death Oxidative_Stress->Cell_Death

Caption: Proposed antifungal mechanism of Cyclo(Tyr-Leu).

This inhibition of Pma1 leads to a cascade of detrimental effects for the fungal cell, including:

  • Disruption of the proton gradient: This electrochemical gradient is essential for nutrient uptake and maintaining intracellular pH.

  • Membrane depolarization: The loss of the membrane potential affects various cellular processes.[2]

  • Increased oxidative stress: The cellular dysfunction triggers the production of reactive oxygen species (ROS), leading to further damage.[2]

Ultimately, this multifaceted attack on the fungal plasma membrane integrity leads to cell death.

Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics

Cyclo(Tyr-Leu) has been reported to possess cytotoxic activity, suggesting its potential as a lead compound for the development of novel anticancer agents. While specific IC50 values for Cyclo(Tyr-Leu) are not yet widely published, data from closely related cyclic dipeptides provide valuable insights into its likely potency and mechanism of action.

Quantitative Cytotoxicity Data of Related Compounds

Studies on other Tyr- and Phe-containing cyclic dipeptides demonstrate their ability to inhibit the proliferation of various cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
Cyclo(D-Tyr-D-Phe)A549 (Human Lung Carcinoma)10 µM[3]
Cyclo(Phe-Pro)HT-29 (Human Colon Adenocarcinoma)4.04 ± 1.15 mM[4]
Cyclo(Phe-Pro)HeLa (Human Cervical Carcinoma)2.92 ± 1.55 mM[4]
Cyclo(Phe-Pro)MCF-7 (Human Breast Adenocarcinoma)6.53 ± 1.26 mM[4]

These findings suggest that the presence of aromatic amino acids like tyrosine and phenylalanine within the cyclic dipeptide structure is a key determinant of cytotoxic activity.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Cyclo(Tyr-Leu) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.

Mechanism of Cytotoxic Action: Induction of Apoptosis

The cytotoxic effects of related cyclic dipeptides are often mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways initiated by Cyclo(Tyr-Leu) are yet to be fully elucidated, studies on similar compounds suggest the involvement of key apoptotic regulators.

Cytotoxicity_Mechanism cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Mitochondria Mitochondria Cyclo(Tyr-Leu)->Mitochondria Induces stress Death_Receptors Death Receptors (e.g., Fas, TNFR1) Cyclo(Tyr-Leu)->Death_Receptors Potentially activates Cytochrome_c_release Cytochrome c Release Mitochondria->Cytochrome_c_release Apaf-1 Apaf-1 Cytochrome_c_release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Activates Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical apoptotic pathways induced by Cyclo(Tyr-Leu).

The induction of apoptosis by cyclic dipeptides can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.

Anticoagulant Activity: A Modulator of Hemostasis

Cyclo(Tyr-Leu) has also been reported to possess anticoagulant properties, suggesting its potential to interfere with the blood coagulation cascade. While specific quantitative data on its anticoagulant efficacy is limited, the standard assay for assessing the intrinsic and common pathways of coagulation is the Activated Partial Thromboplastin Time (aPTT) assay.

Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway.

  • Plasma Preparation: Blood is collected in a tube containing an anticoagulant (e.g., sodium citrate) and centrifuged to obtain platelet-poor plasma.

  • Incubation with Compound: The plasma is incubated with different concentrations of Cyclo(Tyr-Leu) or a vehicle control.

  • Activation: A reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (a substitute for platelets) is added to the plasma and incubated.

  • Clot Formation Initiation: Calcium chloride is added to initiate the coagulation cascade.

  • Time Measurement: The time taken for a fibrin clot to form is measured using a coagulometer.

  • Data Analysis: The aPTT is reported in seconds. An increase in the aPTT in the presence of Cyclo(Tyr-Leu) would indicate an inhibitory effect on the intrinsic and/or common pathways of coagulation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X Xa Xa X->Xa IXa, VIIIa X->Xa VIIa VII VII VIIa VIIa VII->VIIa Tissue Factor Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Cyclo(Tyr-Leu)->IX Potential Inhibition Cyclo(Tyr-Leu)->X Potential Inhibition Cyclo(Tyr-Leu)->Prothrombin Potential Inhibition

Caption: Potential targets of Cyclo(Tyr-Leu) in the coagulation cascade.

The exact molecular target of Cyclo(Tyr-Leu) within the coagulation cascade remains to be determined. It could potentially inhibit the activity of one or more clotting factors in the intrinsic or common pathways, thereby prolonging the clotting time.

Conclusion and Future Directions

Cyclo(Tyr-Leu) is a naturally occurring cyclic dipeptide with a compelling profile of biological activities. Its demonstrated antifungal efficacy, coupled with the cytotoxic potential suggested by related compounds and its reported anticoagulant effects, positions it as a valuable lead molecule for further investigation.

Future research should focus on:

  • Determining specific IC50 and MIC values: Establishing the precise potency of Cyclo(Tyr-Leu) against a broader range of cancer cell lines and fungal pathogens is crucial.

  • Elucidating detailed mechanisms of action: Unraveling the specific signaling pathways involved in its cytotoxic and antifungal activities will be key to its development as a therapeutic agent. This includes identifying the direct molecular targets of Cyclo(Tyr-Leu).

  • Investigating in vivo efficacy and safety: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicological profile of Cyclo(Tyr-Leu).

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Cyclo(Tyr-Leu) will help to optimize its biological activity and pharmacokinetic properties.

The exploration of Cyclo(Tyr-Leu) and its derivatives holds significant promise for the discovery of new and effective treatments for fungal infections, cancer, and thrombotic disorders. This technical guide serves as a foundation for researchers to build upon as they unlock the full therapeutic potential of this fascinating molecule.

References

Cyclo(Tyr-Leu): A Comprehensive Technical Guide to a Bioactive Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, is a naturally occurring secondary metabolite with a growing body of research highlighting its diverse biological activities. Found in a range of organisms from plants to bacteria, this compound has demonstrated significant potential in therapeutic applications due to its antifungal, cytotoxic, and anti-quorum sensing properties. This technical guide provides an in-depth overview of Cyclo(Tyr-Leu), consolidating current knowledge on its biosynthesis, chemical synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the scientific community.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are the simplest cyclic peptide structures, formed from the condensation of two amino acids. Despite their simple structure, they exhibit a remarkable array of biological functions. Cyclo(Tyr-Leu) has been isolated from various natural sources, including the medicinal plant Portulaca oleracea and the bacterium Bacillus sp.[1]. Its presence in such diverse organisms suggests a significant and conserved biological role. The inherent stability and conformational rigidity of the diketopiperazine ring make Cyclo(Tyr-Leu) an attractive scaffold for drug discovery and development. This guide aims to provide a comprehensive technical resource for researchers and professionals interested in the multifaceted nature of this promising secondary metabolite.

Biosynthesis and Chemical Synthesis

Biosynthesis

Cyclo(Tyr-Leu) is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of an organism. Its biosynthesis is primarily attributed to non-ribosomal peptide synthetases (NRPSs) and, in some cases, cyclodipeptide synthases (CDPSs)[2].

  • Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that synthesize peptides in a ribosome-independent manner. An NRPS module is responsible for the incorporation of a single amino acid. A typical module consists of an adenylation (A) domain, which selects and activates the specific amino acid (in this case, tyrosine or leucine), a peptidyl carrier protein (PCP) or thiolation (T) domain, which holds the growing peptide chain, and a condensation (C) domain, which catalyzes peptide bond formation. The final cyclization to form the diketopiperazine ring is often catalyzed by a terminal thioesterase (TE) domain.

  • Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to synthesize cyclodipeptides. They catalyze the formation of the two peptide bonds and the subsequent cyclization in a highly efficient manner.

The biosynthesis of Cyclo(Tyr-Leu) in a bacterial system can be visualized as a streamlined enzymatic process.

Cyclo(Tyr-Leu) Biosynthesis cluster_NRPS NRPS Module Tyr Tyrosine A_Tyr A-domain (Tyr) Tyr->A_Tyr Selection & Activation Leu Leucine A_Leu A-domain (Leu) Leu->A_Leu Selection & Activation PCP_Tyr PCP-domain (Tyr) A_Tyr->PCP_Tyr Thiolation C_domain C-domain PCP_Tyr->C_domain TE_domain TE-domain C_domain->TE_domain Dipeptidyl-S-PCP PCP_Leu PCP-domain (Leu) A_Leu->PCP_Leu Thiolation PCP_Leu->C_domain Peptide bond formation CTL Cyclo(Tyr-Leu) TE_domain->CTL Cyclization & Release

Fig. 1: Simplified workflow of Cyclo(Tyr-Leu) biosynthesis via NRPS.
Chemical Synthesis

The chemical synthesis of Cyclo(Tyr-Leu) and its analogs is crucial for structure-activity relationship studies and for producing larger quantities for preclinical and clinical investigations. The most common method is solution-phase peptide synthesis followed by cyclization[3].

A general approach involves:

  • Linear Dipeptide Synthesis: The linear dipeptide, Tyr-Leu, is synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. This involves the protection of the amino and carboxyl groups of the amino acids, followed by coupling using reagents like dicyclohexylcarbodiimide (DCC) or HBTU.

  • Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are selectively removed.

  • Cyclization: The deprotected linear dipeptide is then subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This step is often mediated by a coupling reagent.

Chemical Synthesis of Cyclo(Tyr-Leu) Protected_AA Protected Tyrosine & Leucine Linear_Dipeptide Linear Dipeptide (Tyr-Leu) Protected_AA->Linear_Dipeptide Peptide Coupling (SPPS or Solution Phase) Deprotection Deprotection Linear_Dipeptide->Deprotection Cyclization Cyclization (High Dilution) Deprotection->Cyclization CTL_product Cyclo(Tyr-Leu) Cyclization->CTL_product

Fig. 2: General workflow for the chemical synthesis of Cyclo(Tyr-Leu).

Biological Activities and Quantitative Data

Cyclo(Tyr-Leu) exhibits a range of biological activities that are of significant interest to the drug development community. The following sections detail these activities and present available quantitative data in a structured format.

Antifungal Activity

Cyclo(Tyr-Leu) and its stereoisomers have demonstrated potent antifungal properties. The D-Tyr-L-Leu stereoisomer, in particular, has shown strong activity against the plant pathogenic fungus Colletotrichum gloeosporioides[4].

Table 1: Antifungal Activity of Cyclo(Tyr-Leu) and its Analogs

CompoundFungal SpeciesActivity MetricValueReference
Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioidesMIC8 µg/mL[4]
Oligochitosan (control)Colletotrichum gloeosporioidesMIC125 µg/mL[4]

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

While specific IC50 values for Cyclo(Tyr-Leu) against a broad range of cancer cell lines are not extensively reported in the literature, related cyclic dipeptides have shown significant cytotoxic effects. For instance, Cyclo(D-Tyr-D-Phe) has been shown to be active against the A549 human lung carcinoma cell line[5].

Table 2: Cytotoxic Activity of Cyclo(Tyr-Leu)-related Compounds

CompoundCell LineActivity MetricValueReference
Cyclo(D-Tyr-D-Phe)A549 (Human Lung Carcinoma)IC5010 µM[5]
Cyclo(Phe-Pro)HeLa (Human Cervical Cancer)IC502.92 ± 1.55 mM[6]
Cyclo(Phe-Pro)HT-29 (Human Colon Adenocarcinoma)IC504.04 ± 1.15 mM[6]
Cyclo(Phe-Pro)MCF-7 (Human Breast Adenocarcinoma)IC506.53 ± 1.26 mM[6]

IC50: Half-maximal Inhibitory Concentration

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Related compounds like Cyclo(L-Pro-L-Tyr) have been shown to inhibit biofilm formation in Pseudomonas aeruginosa[7].

Table 3: Anti-Quorum Sensing Activity of a Related Cyclic Dipeptide

CompoundBacterial StrainActivity AssessedConcentrationInhibition (%)Reference
Cyclo(L-Pro-L-Tyr)Pseudomonas aeruginosa PAO1Biofilm Formation1.8 mM52%[7]
Cyclo(L-Pro-L-Tyr)Pseudomonas aeruginosa PAO1Pyocyanin Production1.8 mM41%[7]
Cyclo(L-Pro-L-Tyr)Pseudomonas aeruginosa PAO1Elastase Activity1.8 mM32%[7]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by Cyclo(Tyr-Leu) are still under investigation. However, studies on structurally related cyclic dipeptides provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Pathway

The anti-inflammatory effects of cyclic dipeptides may be mediated through the modulation of key inflammatory signaling pathways. For example, Cyclo(His-Pro) has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways[8]. It is plausible that Cyclo(Tyr-Leu) shares a similar mechanism, where it could potentially suppress the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2 pathway.

Anti-inflammatory Pathway CTL Cyclo(Tyr-Leu) (Hypothesized) Nrf2 Nrf2 CTL->Nrf2 Activates NFkB NF-κB CTL->NFkB Inhibits HO1 Heme Oxygenase-1 (Antioxidant) Nrf2->HO1 Induces HO1->NFkB Inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Fig. 3: Hypothesized anti-inflammatory signaling pathway of Cyclo(Tyr-Leu).
Anti-Quorum Sensing Mechanism

The anti-quorum sensing activity of cyclic dipeptides is thought to involve the inhibition of virulence gene expression. Studies on other cyclic dipeptides in Vibrio cholerae have shown that they can repress the transcription of key virulence regulators, such as aphA and tcpPH[9][10]. This leads to a downstream reduction in the production of virulence factors like cholera toxin and toxin-coregulated pilus. A similar mechanism could be at play for Cyclo(Tyr-Leu) in other pathogenic bacteria.

Anti-Quorum Sensing Mechanism CTL_QS Cyclo(Tyr-Leu) Virulence_Regulator Virulence Gene Regulator (e.g., aphA, tcpPH) CTL_QS->Virulence_Regulator Inhibits Transcription Virulence_Expression Virulence Factor Gene Expression Virulence_Regulator->Virulence_Expression Activates Virulence_Factors Virulence Factors (e.g., Toxins, Biofilm formation) Virulence_Expression->Virulence_Factors Leads to

Fig. 4: Proposed mechanism of anti-quorum sensing activity.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(Tyr-Leu) against filamentous fungi like Colletotrichum gloeosporioides.

  • Inoculum Preparation:

    • Culture the fungal strain on Potato Dextrose Agar (PDA) at 25-28°C until sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL in RPMI-1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of Cyclo(Tyr-Leu) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a drug-free well as a positive control for growth and a well with medium only as a negative control.

    • Incubate the plate at 28°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Cyclo(Tyr-Leu) on mammalian cell lines[11][12][13].

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cyclo(Tyr-Leu) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include wells with untreated cells as a control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Anti-Quorum Sensing Assay (Crystal Violet Biofilm Assay)

This protocol describes the crystal violet staining method to quantify the inhibition of biofilm formation by Cyclo(Tyr-Leu)[14][15][16][17].

  • Bacterial Culture and Treatment:

    • Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa) in a suitable broth medium.

    • Dilute the overnight culture 1:100 in fresh medium.

    • In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of medium containing various concentrations of Cyclo(Tyr-Leu) to the respective wells. Include untreated wells as a control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing and Staining:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile distilled water to remove non-adherent cells.

    • Air dry the plate.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the wells twice with distilled water.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition compared to the untreated control.

Conclusion and Future Directions

Cyclo(Tyr-Leu) is a compelling secondary metabolite with a clear potential for development as a therapeutic agent. Its demonstrated antifungal, cytotoxic, and anti-quorum sensing activities warrant further investigation. This technical guide has summarized the current state of knowledge, providing a foundation for future research.

Key areas for future exploration include:

  • Comprehensive Biological Profiling: A broader screening of Cyclo(Tyr-Leu) and its synthetic analogs against a wider range of fungal pathogens and cancer cell lines is needed to fully delineate its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by Cyclo(Tyr-Leu) will be crucial for its rational design and optimization as a drug candidate.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Cyclo(Tyr-Leu).

  • Biosynthetic Pathway Engineering: Understanding and manipulating the biosynthetic gene clusters for Cyclo(Tyr-Leu) production could lead to the generation of novel, more potent analogs through synthetic biology approaches.

The continued exploration of this fascinating cyclic dipeptide holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

A Technical Deep Dive into the Bioactive Cyclic Dipeptide: Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest and most common class of cyclic peptides found in nature.[1][2] Formed by the intramolecular condensation of two amino acids, these conformationally constrained scaffolds exhibit a remarkable range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][3][4] Their inherent stability against proteolytic degradation compared to their linear counterparts makes them attractive candidates for drug discovery and development.[3] This technical guide provides a comprehensive literature review of a specific cyclic dipeptide, Cyclo(Tyr-Leu), and its analogs, focusing on its biological activities, synthesis, and potential mechanisms of action.

Physicochemical Properties of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) is a cyclic dipeptide formed from the amino acids Tyrosine and Leucine. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O₃
Molecular Weight 276.33 g/mol
IUPAC Name 3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione
CAS Number 82863-65-8
Appearance White solid[5]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[5]

Biological Activities of Cyclo(Tyr-Leu) and Related Cyclic Dipeptides

Cyclo(Tyr-Leu) and its stereoisomers have demonstrated notable biological activities, particularly in the realms of antifungal and cytotoxic effects. The following tables summarize the available quantitative data.

Antifungal Activity
CompoundTarget OrganismActivity TypeValueReference
Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioidesMinimum Inhibitory Concentration (MIC)8 µg/mL[6]
Cytotoxic Activity
CompoundCell LineActivity TypeConcentrationEffectReference
Cyclo(Tyr-Leu)K562 (human chronic myelogenous leukemia)Cytotoxicity10 µmol/LNot specified
Cyclo(L-Pro-L-Tyr)HT-29 (colon cancer), HeLa (cervical cancer), MCF-7 (breast cancer)Growth Inhibition (IC₅₀)>10 mM (HT-29, HeLa), ~7.5 mM (MCF-7)
Cyclo(L-Pro-L-Phe)HT-29, HeLa, MCF-7Growth Inhibition (IC₅₀)4.04 mM (HT-29), 2.92 mM (HeLa), 6.53 mM (MCF-7)

Experimental Protocols

Synthesis of Cyclo(Tyr-Leu)

The synthesis of Cyclo(Tyr-Leu) can be achieved through both solid-phase and solution-phase methodologies. A general approach for each is outlined below.

A common solution-phase synthesis of diketopiperazines involves the cyclization of a linear dipeptide precursor.

  • Dipeptide Formation: N-protected Tyrosine (e.g., Boc-Tyr-OH) is coupled with the methyl ester of Leucine (H-Leu-OMe) using a coupling reagent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The N-terminal protecting group (e.g., Boc) of the resulting dipeptide (Boc-Tyr-Leu-OMe) is removed using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Cyclization: The deprotected dipeptide methyl ester is then heated in a high-boiling point solvent like 2-butanol or toluene to facilitate intramolecular cyclization, forming Cyclo(Tyr-Leu). The reaction is often carried out in the presence of a weak base to neutralize any acid from the deprotection step.[7]

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for creating the linear dipeptide precursor, which can then be cyclized.

  • Resin Loading: The C-terminal amino acid, Leucine, is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin). The N-terminus is protected with an Fmoc group (Fmoc-Leu-OH).

  • Chain Elongation: The Fmoc group is removed with a solution of piperidine in DMF. The next amino acid, Fmoc-Tyr(tBu)-OH (with a protected side chain), is then coupled to the resin-bound Leucine using a coupling agent like HBTU/HOBt.

  • Cleavage from Resin: The linear dipeptide, Tyr-Leu, is cleaved from the resin. For cyclization in solution, a resin that allows for cleavage of the fully protected peptide is used.

  • Cyclization: The cleaved, deprotected dipeptide is then cyclized in solution as described in the solution-phase method. Alternatively, on-resin cyclization can be performed before cleavage from the solid support.[8][9]

Purification and Characterization

Crude Cyclo(Tyr-Leu) is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used for the separation of peptides and related molecules.[10]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (0.1% TFA), is employed.[10]

  • Detection: The eluting compounds are monitored by UV absorbance, typically at 220 nm and 280 nm (due to the tyrosine residue).

  • Fraction Collection and Analysis: Fractions corresponding to the desired peak are collected, and their purity is assessed by analytical HPLC and mass spectrometry.

The structure and purity of the synthesized Cyclo(Tyr-Leu) are confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the connectivity of the atoms.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by Cyclo(Tyr-Leu) are not yet fully elucidated. However, studies on related cyclic dipeptides provide insights into potential mechanisms.

Antifungal Mechanism

The antifungal activity of diketopiperazines is thought to involve the disruption of the fungal cell membrane.[11] For the related compound Cyclo(Pro-Tyr), it has been shown to target the plasma membrane H+-ATPase Pma1 in fungi. This interaction leads to membrane depolarization, oxidative stress, and increased membrane fluidity, ultimately compromising the integrity of the fungal cell.[12] It is plausible that Cyclo(Tyr-Leu) exerts its antifungal effects through a similar mechanism of membrane disruption.

Cytotoxicity and Potential Anticancer Mechanisms

The cytotoxic effects of cyclic dipeptides against cancer cell lines are often attributed to the induction of apoptosis.[13] For instance, a mixture of cyclic dipeptides including Cyclo(L-Pro-L-Tyr) was shown to induce apoptosis in HeLa and Caco-2 cells.[13] Another study suggested that the cytotoxicity of certain cyclic dipeptides in HeLa cells involves the HGF/MET receptor, which is upstream of the PI3K/Akt/mTOR pathway.[14] While the specific pathway for Cyclo(Tyr-Leu) is unknown, a hypothesized mechanism could involve its interaction with a cell surface receptor or direct entry into the cell, leading to the activation of pro-apoptotic signaling cascades.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Solution-Phase Synthesis p1 Crude Product s1->p1 s2 Solid-Phase Synthesis s2->p1 p2 Reversed-Phase HPLC p1->p2 p3 Pure Cyclo(Tyr-Leu) p2->p3 c1 Mass Spectrometry p3->c1 c2 NMR Spectroscopy p3->c2

General experimental workflow for the synthesis, purification, and characterization of Cyclo(Tyr-Leu).

hypothesized_signaling_pathway cluster_cell Cancer Cell ctl Cyclo(Tyr-Leu) receptor Cell Surface Receptor (e.g., MET) ctl->receptor Binding pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibition of anti-apoptotic proteins Activation of pro-apoptotic proteins

Hypothesized signaling pathway for the cytotoxic action of Cyclo(Tyr-Leu) in cancer cells.

Conclusion

Cyclo(Tyr-Leu) is a bioactive cyclic dipeptide with demonstrated antifungal and cytotoxic properties. While detailed mechanistic studies are still needed to fully elucidate its mode of action and specific molecular targets, the existing data suggest its potential as a lead compound for the development of novel therapeutic agents. The established methods for its synthesis and purification provide a solid foundation for further investigation and derivatization to optimize its biological activity and pharmacokinetic properties. Future research should focus on identifying the specific signaling pathways modulated by Cyclo(Tyr-Leu) to better understand its therapeutic potential.

References

Quorum Sensing Modulation by Cyclo(Tyr-Leu): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the modulation of bacterial quorum sensing (QS) by the cyclic dipeptide Cyclo(Tyr-Leu) and its close structural analog, Cyclo(L-Tyr-L-Pro). Given the significant role of quorum sensing in bacterial pathogenicity, including biofilm formation and virulence factor production, its inhibition represents a promising strategy for the development of novel anti-infective therapies. This document collates quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Quorum Sensing and Cyclo(Tyr-Leu)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS regulates the expression of virulence factors and the formation of biofilms, which are associated with chronic infections and increased antibiotic resistance.

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds with diverse biological activities. Cyclo(Tyr-Leu) and its analogs have emerged as potential modulators of quorum sensing. While specific data for Cyclo(Tyr-Leu) is emerging, its close analog, Cyclo(L-Tyr-L-Pro), has been more extensively studied, particularly for its effects on P. aeruginosa. This guide will primarily focus on the well-documented activities of Cyclo(L-Tyr-L-Pro) as a representative model for this class of compounds, with the understanding that its structural similarity to Cyclo(Tyr-Leu) suggests a comparable mechanism of action. These compounds are believed to act as competitive inhibitors of QS receptors, such as LasR in P. aeruginosa, thereby disrupting the signaling cascade that leads to virulence.

Quantitative Data on Quorum Sensing Inhibition

The following tables summarize the quantitative effects of Cyclo(L-Tyr-L-Pro) on various quorum sensing-regulated phenotypes in Pseudomonas aeruginosa PAO1.

Table 1: Inhibition of Virulence Factor Production by Cyclo(L-Tyr-L-Pro) in P. aeruginosa PAO1

Virulence FactorConcentration of Cyclo(L-Tyr-L-Pro)Percentage Inhibition (%)Reference
Pyocyanin0.5 mg/mL41%[1]
Protease0.5 mg/mL20%[1]
Elastase0.5 mg/mL32%[1]

Table 2: Inhibition of Biofilm Formation by Cyclo(L-Tyr-L-Pro) in P. aeruginosa PAO1

Concentration of Cyclo(L-Tyr-L-Pro)Percentage Inhibition (%)Reference
0.5 mg/mL48%[1][2]

Table 3: Downregulation of Quorum Sensing-Related Gene Expression by Cyclo(L-Tyr-L-Pro) in P. aeruginosa PAO1

GeneConcentration of Cyclo(L-Tyr-L-Pro)Percentage Reduction in Expression (%)Reference
lasI0.5 mg/mL43%[1]
lasR0.5 mg/mL46%[1]
rhlI0.5 mg/mL54%[1]
rhlR0.5 mg/mL64%[1]

Signaling Pathway Modulation

In P. aeruginosa, the quorum sensing network is primarily controlled by two interconnected systems: the las system and the rhl system. The las system is at the top of the hierarchy and positively regulates the rhl system. Cyclo(L-Tyr-L-Pro) has been shown to downregulate the expression of the synthase (lasI, rhlI) and receptor (lasR, rhlR) genes in both systems, suggesting a broad inhibitory effect on the entire QS cascade. Molecular docking studies of the related compound Cyclo(L-Pro-L-Tyr) suggest that it binds to the LasR receptor in the same region as the native autoinducer, 3-oxo-C12-HSL, indicating a competitive inhibition mechanism.[3]

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Gene Expression lasI lasI LasI LasI (Synthase) lasI->LasI synthesizes AHL_las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_las produces lasR lasR LasR LasR (Receptor) lasR->LasR synthesizes Complex_las LasR-AHL Complex LasR->Complex_las binds AHL_las->Complex_las to Complex_las->lasI activates rhlI rhlI Complex_las->rhlI activates rhlR rhlR Complex_las->rhlR activates Virulence Pyocyanin, Elastase, Biofilm Formation Complex_las->Virulence activates RhlI RhlI (Synthase) rhlI->RhlI synthesizes AHL_rhl C4-HSL (Autoinducer) RhlI->AHL_rhl produces RhlR RhlR (Receptor) rhlR->RhlR synthesizes Complex_rhl RhlR-AHL Complex RhlR->Complex_rhl binds AHL_rhl->Complex_rhl to Complex_rhl->rhlI activates Complex_rhl->Virulence activates Cyclo_Tyr_Leu Cyclo(Tyr-Leu)/ Cyclo(L-Tyr-L-Pro) Cyclo_Tyr_Leu->LasR inhibits Cyclo_Tyr_Leu->RhlR inhibits

Figure 1: P. aeruginosa Quorum Sensing Pathway and Inhibition by Cyclo(Tyr-Leu) Analogs.

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below.

Pyocyanin Quantification Assay

This protocol is adapted from methods used to quantify pyocyanin production in P. aeruginosa.[4][5][6][7][8]

  • Culture Preparation: Grow P. aeruginosa PAO1 in a suitable medium (e.g., King's A broth) with and without the test compound (Cyclo(Tyr-Leu)) at the desired concentration. Incubate at 37°C for 24-48 hours with shaking.

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Transfer the supernatant to a new tube and add chloroform at a 3:5 ratio (e.g., 3 mL chloroform to 5 mL supernatant).

    • Vortex thoroughly until the chloroform layer turns blue.

    • Centrifuge to separate the layers.

    • Carefully transfer the blue chloroform layer to a new tube.

  • Acidification and Quantification:

    • Add 0.2 M HCl to the chloroform extract at a 1:2 ratio (e.g., 1 mL HCl to 2 mL chloroform extract).

    • Vortex until the aqueous (top) layer turns pink.

    • Centrifuge to separate the layers.

    • Transfer the pink aqueous layer to a new tube or a 96-well plate.

    • Measure the absorbance of the pink solution at 520 nm (OD520).

  • Calculation: The concentration of pyocyanin (in µg/mL) can be calculated using the formula: Pyocyanin concentration = OD520 × 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of LasB elastase secreted by P. aeruginosa.[9][10][11][12]

  • Preparation of Cell-Free Supernatant:

    • Grow P. aeruginosa PAO1 in a suitable broth (e.g., LB broth) with and without the test compound to the desired growth phase.

    • Centrifuge the culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Enzyme Reaction:

    • Prepare an Elastin-Congo Red (ECR) buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

    • Add a defined volume of the cell-free supernatant (e.g., 100 µL) to the ECR buffer containing a known concentration of ECR (e.g., 20 mg in 900 µL buffer).

    • Incubate the mixture at 37°C for a defined period (e.g., 18 hours) with agitation.

  • Quantification:

    • Centrifuge the reaction mixture to pellet the insoluble ECR.

    • Transfer the supernatant to a new tube or a 9-well plate.

    • Measure the absorbance of the supernatant at 495 nm (OD495). The absorbance is proportional to the amount of Congo Red released due to elastase activity.

  • Data Analysis: The elastase activity can be expressed as the OD495 value, or normalized to the bacterial growth (OD600) of the original culture.

Biofilm Formation and Quantification Assay (Crystal Violet Staining)

This method is widely used to quantify the total biomass of a biofilm.[13][14][15][16][17]

  • Biofilm Growth:

    • Grow an overnight culture of P. aeruginosa PAO1.

    • Dilute the culture (e.g., 1:100) in fresh medium.

    • Dispense the diluted culture into the wells of a 96-well microtiter plate, including wells with and without the test compound.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Staining:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells with water or PBS to remove non-adherent cells.

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Dry the plate, for example, by inverting it on a paper towel.

    • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 550 and 590 nm. The absorbance is proportional to the biofilm biomass.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression of quorum sensing-related genes.[18][19][20][21]

  • RNA Extraction:

    • Grow P. aeruginosa PAO1 with and without the test compound to the desired growth phase (typically mid- to late-logarithmic phase).

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR:

    • Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., ropD or 16S rRNA) for normalization.

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based system for detection.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each condition.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the untreated control.

Experimental Workflow for Quorum Sensing Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of quorum sensing inhibitors like Cyclo(Tyr-Leu).

QS_Inhibitor_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Evaluation Screening High-Throughput Screening (e.g., Biosensor Strain Assay) Hit_ID Hit Identification Screening->Hit_ID Virulence_Assay Virulence Factor Assays (Pyocyanin, Elastase) Hit_ID->Virulence_Assay Biofilm_Assay Biofilm Inhibition Assay Virulence_Assay->Biofilm_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Biofilm_Assay->Gene_Expression Binding_Assay Receptor Binding Studies (Molecular Docking, ITC) Gene_Expression->Binding_Assay In_Vivo In Vivo Efficacy Models (e.g., C. elegans, Mouse) Binding_Assay->In_Vivo Toxicity Toxicity and ADME Studies In_Vivo->Toxicity

Figure 2: General Experimental Workflow for Quorum Sensing Inhibitor Discovery.

Conclusion

Cyclo(Tyr-Leu) and its analogs represent a promising class of compounds for the modulation of bacterial quorum sensing. The data presented for the closely related Cyclo(L-Tyr-L-Pro) demonstrate significant inhibitory effects on key virulence factors and biofilm formation in P. aeruginosa, mediated by the downregulation of the las and rhl quorum sensing systems. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to investigate these and other potential quorum sensing inhibitors. Further research into the specific activity of Cyclo(Tyr-Leu), its binding kinetics with QS receptors, and its efficacy in in vivo models will be crucial for its development as a potential therapeutic agent against bacterial infections.

References

Antifungal Properties of Cyclo(Tyr-Leu) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of Cyclo(Tyr-Leu) and its derivatives, a promising class of cyclic dipeptides known as diketopiperazines (DKPs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows to support further research and development in this area.

Introduction

Cyclo(Tyr-Leu), a 2,5-diketopiperazine, and its derivatives have emerged as a significant class of natural and synthetic compounds with a broad spectrum of biological activities, including notable antifungal properties. These cyclic peptides are produced by a variety of microorganisms, including bacteria and fungi, and their rigid, conformationally constrained scaffold makes them attractive candidates for the development of novel antifungal agents. This guide will delve into the current understanding of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate their potential as antifungal therapeutics.

Quantitative Antifungal Activity

The antifungal efficacy of Cyclo(Tyr-Leu) derivatives and related diketopiperazines is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a fungus. The following tables summarize the reported MIC values for various derivatives against a range of fungal pathogens.

Table 1: Antifungal Activity of Naturally Occurring Cyclo(Tyr-Leu) and Related Diketopiperazines

CompoundFungal SpeciesMIC (µg/mL)Reference
Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioides8[1]
Cyclo(L-Pro-L-Leu)Plant Pathogenic FungiMore effective than Bavistin
Cyclo(D-Pro-L-Leu)Plant Pathogenic FungiMore effective than Bavistin
Cyclo(D-Pro-L-Tyr)Plant Pathogenic FungiMore effective than Bavistin
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[2]
Ralstonia solanacearum31.25[2]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[2]
Ralstonia solanacearum31.25[2]

Table 2: Antifungal Activity of Synthetic Diketopiperazine Derivatives

Compound ClassFungal SpeciesMIC Range (µM)Reference
Indole Diketopiperazines (general)Plant Pathogenic Fungi30.0 - 68.8[1]
Tetrasubstituted Diketopiperazines (cis-isomers)Candida albicans2 - 8[3]
Candida utilis2 - 8[3]
Aspergillus fumigatus8[3]
Tetrasubstituted Diketopiperazines (trans-isomer)Aspergillus fumigatus64[3]

Mechanism of Antifungal Action

The antifungal mechanism of Cyclo(Tyr-Leu) derivatives is believed to be multifaceted, primarily targeting the fungal cell membrane and disrupting key cellular processes. While the precise mechanism for Cyclo(Tyr-Leu) itself is still under investigation, studies on the closely related diketopiperazine, Cyclo(Pro-Tyr), have provided significant insights.

The proposed mechanism involves the compound's interaction with the fungal plasma membrane, leading to the destabilization of membrane microdomains. This disruption is thought to inhibit the function of the essential plasma membrane proton pump, [H+]ATPase (Pma1), which is crucial for maintaining the electrochemical gradient across the fungal cell membrane. The inhibition of Pma1 leads to membrane depolarization, an increase in membrane fluidity, and the generation of reactive oxygen species (ROS), ultimately compromising membrane integrity and leading to fungal cell death.

The disruption of the plasma membrane and the influx of ions are also thought to trigger downstream signaling cascades, including the calcium and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, as part of the fungal cell's stress response.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antifungal action of Cyclo(Tyr-Leu) derivatives, based on studies of related diketopiperazines.

Antifungal_Signaling_Pathway Compound Cyclo(Tyr-Leu) Derivative PlasmaMembrane Fungal Plasma Membrane Compound->PlasmaMembrane Interacts with Pma1 [H+]ATPase (Pma1) Compound->Pma1 Inhibits MembraneDisruption Membrane Depolarization & Increased Fluidity Pma1->MembraneDisruption Disruption of H+ gradient leads to ROS Reactive Oxygen Species (ROS) Production MembraneDisruption->ROS Induces CaChannel Calcium Channels MembraneDisruption->CaChannel Activates CellDeath Fungal Cell Death ROS->CellDeath Contributes to CaInflux Ca2+ Influx CaChannel->CaInflux Calcineurin Calcineurin Pathway CaInflux->Calcineurin Activates MAPK MAPK Pathway CaInflux->MAPK Activates Calcineurin->CellDeath Contributes to MAPK->CellDeath Contributes to

Caption: Proposed antifungal mechanism of Cyclo(Tyr-Leu) derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the antifungal properties of Cyclo(Tyr-Leu) derivatives.

Synthesis of Cyclo(Tyr-Leu) Derivatives

The synthesis of Cyclo(Tyr-Leu) derivatives can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. SPPS is often preferred for its efficiency and ease of purification.

Solid-Phase Synthesis Protocol (Fmoc/tBu Strategy):

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (DCM).

  • First Amino Acid Loading: Attach the first Fmoc-protected amino acid (e.g., Fmoc-L-Leucine) to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-L-Tyrosine(tBu)) to the deprotected N-terminus of the first amino acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the dipeptide.

  • Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Cyclization: Dissolve the deprotected linear dipeptide in a large volume of an appropriate solvent (e.g., DMF) and add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to promote intramolecular cyclization.

  • Purification: Purify the resulting Cyclo(Tyr-Leu) derivative using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in a suitable broth (e.g., RPMI-1640) and adjust the concentration to a standardized level (e.g., 1-5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the Cyclo(Tyr-Leu) derivative in the broth in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (fungal inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Isolation and Purification of Natural Cyclo(Tyr-Leu) Derivatives

The following workflow outlines the general procedure for isolating and purifying Cyclo(Tyr-Leu) derivatives from microbial cultures.

Isolation_Workflow Start Microbial Culture (e.g., Bacillus sp.) Fermentation Large-Scale Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Silica Gel Column Chromatography CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions TLC Thin-Layer Chromatography (TLC) Analysis Fractions->TLC Bioassay Antifungal Bioassay of Fractions Fractions->Bioassay ActiveFractions Active Fractions Bioassay->ActiveFractions HPLC Preparative HPLC ActiveFractions->HPLC PureCompound Pure Cyclo(Tyr-Leu) Derivative HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for isolation and identification of Cyclo(Tyr-Leu) derivatives.

Conclusion and Future Directions

Cyclo(Tyr-Leu) derivatives represent a promising class of antifungal agents with a distinct mechanism of action targeting the fungal cell membrane. The available data indicate their potential for broad-spectrum activity against various fungal pathogens. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR). A deeper understanding of their interaction with the fungal plasma membrane and the specific downstream signaling pathways will be crucial for the rational design of more potent and selective antifungal drugs. Furthermore, studies on their in vivo efficacy and toxicity are necessary to translate their in vitro potential into clinical applications.

References

Unveiling the Anticancer Potential: A Technical Guide to the Cytotoxic Effects of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. Among these, Cyclo(Tyr-Leu), a cyclic dipeptide composed of tyrosine and leucine, has been identified as a component of microbial extracts exhibiting cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current state of knowledge regarding the cytotoxic properties of Cyclo(Tyr-Leu), with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. It is important to note that while Cyclo(Tyr-Leu) has been identified in bioactive extracts, data on the cytotoxic effects of the purified compound remains limited. This guide will clearly distinguish between findings from extracts and those from the isolated compound where information is available.

Quantitative Cytotoxicity Data

The cytotoxic effects of extracts containing Cyclo(Tyr-Leu) have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%, are summarized below.

Table 1: Cytotoxicity of Streptomyces sp. Extracts Containing Cyclo(Tyr-Leu) against Human Cancer Cell Lines [1][2]

Cell LineCancer TypeExtract SourceIC50 (µg/mL)
HeLaCervical CarcinomaStreptomyces sp. PY1084.534[1][2]
Streptomyces sp. PY1095.069[1][2]
MCF-7Breast AdenocarcinomaStreptomyces sp. PY1084.187[1][2]
Streptomyces sp. PY1094.253[1][2]

It is crucial to emphasize that the IC50 values presented in Table 1 are for the crude ethyl acetate extracts of Streptomyces species in which Cyclo(Tyr-Leu) was identified as a constituent.[1][2] The precise contribution of Cyclo(Tyr-Leu) to the observed cytotoxicity of these extracts has not been definitively established.

In a separate study, a compound identified as cyclo(D-Tyr-L-Leu) was reported to exhibit weak inhibitory activity against KB (oral cancer), LU-1 (lung cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. However, specific quantitative data such as IC50 values were not provided in the available literature.

Experimental Protocols

The following section details the methodologies employed in the studies that have investigated the cytotoxic effects of Cyclo(Tyr-Leu)-containing extracts.

Cell Culture and Maintenance
  • Cell Lines: HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines were utilized.[1][2]

  • Culture Medium: The specific culture medium used was not detailed in the provided search results. Generally, cell lines like HeLa and MCF-7 are cultured in standard media such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1][2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Streptomyces extracts was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test extracts. A negative control (vehicle, typically DMSO) and a positive control (a known cytotoxic agent) were also included.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for a further period (typically 2-4 hours) to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (HeLa, MCF-7) culture Culture in appropriate medium and conditions start->culture seed Seed cells in 96-well plates culture->seed treat Treat with Cyclo(Tyr-Leu) -containing extracts seed->treat incubate Incubate for 48h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance solubilize->read calculate Calculate % viability read->calculate ic50 Determine IC50 calculate->ic50

Figure 1: Experimental workflow for determining the cytotoxicity of Cyclo(Tyr-Leu)-containing extracts.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which Cyclo(Tyr-Leu) exerts its cytotoxic effects have not yet been elucidated in the scientific literature. However, studies on other cyclic dipeptides and related compounds suggest that apoptosis, or programmed cell death, is a common mechanism of anticancer activity.

Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. Key players in apoptosis include the caspase family of proteases. The apoptotic pathway can be broadly divided into two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate the executioner caspases.

Given that many natural products with anticancer properties induce apoptosis, it is plausible that Cyclo(Tyr-Leu) may also act through one or both of these pathways. For instance, the related compound cyclo(D-Tyr-D-Phe) has been shown to induce apoptosis in A549 lung cancer cells, as evidenced by morphological changes, DNA fragmentation, and activation of caspase-3.[3]

apoptosis_pathway ctl Cyclo(Tyr-Leu) (Hypothesized) stress Intracellular Stress (e.g., DNA Damage) ctl->stress induces mitochondria Mitochondria stress->mitochondria death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase8 Caspase-8 (Initiator) death_receptors->caspase8 caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Solid-Phase Synthesis of Cyclo(Tyr-Leu): A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the solid-phase synthesis of the cyclic dipeptide Cyclo(Tyr-Leu), a member of the 2,5-diketopiperazine (DKP) class of molecules. DKPs are of significant interest in drug discovery due to their diverse biological activities. This protocol is based on the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy, followed by on-resin cyclization and cleavage from the support. Detailed methodologies for resin preparation, peptide elongation, cyclization, cleavage, and purification are provided. Additionally, this note discusses the known biological activities of Cyclo(Tyr-Leu) and presents a representative signaling pathway.

Introduction

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds formed from the condensation of two α-amino acids. They are the smallest and most common cyclic peptide derivatives found in nature.[1] These scaffolds are conformationally constrained, which can lead to enhanced metabolic stability and improved receptor binding affinity compared to their linear counterparts.[2]

Cyclo(Tyr-Leu) has been identified as a quorum-sensing signaling molecule in bacteria and has demonstrated antifungal properties.[3][4] Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the preparation of such cyclic peptides, allowing for easy purification of intermediates by simple filtration and washing.[5] This protocol details the synthesis of Cyclo(Tyr-Leu) using an on-resin cyclization approach, which can minimize side reactions like oligomerization that may occur in solution-phase cyclization.[6]

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis of Cyclo(Tyr-Leu).

Table 1: Resins and Amino Acids

ReagentSupplier RecommendationNotes
Fmoc-Leu-Wang resinStandard commercial suppliersPre-loaded resin simplifies the initial loading step. A loading capacity of 0.3-0.8 mmol/g is suitable.
Fmoc-Tyr(tBu)-OHStandard commercial suppliersThe tert-butyl (tBu) protecting group on the Tyrosine side chain is acid-labile and will be removed during the final cleavage step.[7]

Table 2: Solvents and Reagents

ReagentGradePurpose
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and reactions.
Dichloromethane (DCM)Reagent gradeSolvent for washing.
PiperidineReagent gradeFmoc deprotection.
Diisopropylethylamine (DIPEA)Reagent gradeBase for coupling and neutralization.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide synthesis gradeCoupling reagent.
Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin and removal of side-chain protecting groups.
Triisopropylsilane (TIS)Reagent gradeScavenger during cleavage to prevent side reactions.
Deionized Water (H₂O)High purityUsed in cleavage cocktail and for HPLC.
Acetonitrile (ACN)HPLC gradeMobile phase for HPLC purification.
Diethyl ether (cold)Reagent gradePrecipitation of the crude peptide.

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe or an automated peptide synthesizer.

Resin Preparation
  • Place Fmoc-Leu-Wang resin (0.1 mmol) into the reaction vessel.

  • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 3 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution.

Washing after Deprotection
  • Wash the resin with 5 mL of DMF (5 times, 1 minute each).

  • Wash the resin with 5 mL of DCM (3 times, 1 minute each).

  • Wash the resin with 5 mL of DMF (3 times, 1 minute each).

Coupling of Fmoc-Tyr(tBu)-OH
  • Activation Solution: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF. Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Washing after Coupling
  • Drain the coupling solution.

  • Wash the resin with 5 mL of DMF (5 times, 1 minute each).

  • Wash the resin with 5 mL of DCM (3 times, 1 minute each).

N-terminal Fmoc Deprotection for Cyclization
  • Repeat Step 3.2 (Fmoc Deprotection) to remove the Fmoc group from the N-terminal Tyrosine.

  • Repeat Step 3.3 (Washing after Deprotection) .

On-Resin Cyclization
  • To the deprotected dipeptide-resin, add a solution of DIPEA (3 equivalents, 0.3 mmol) in 5 mL of DMF.

  • Agitate the reaction mixture at room temperature for 12-24 hours. The basic conditions promote the intramolecular aminolysis of the ester linkage to the Wang resin, leading to the formation of the diketopiperazine ring and cleavage from the solid support in a single step.[5]

  • Collect the filtrate, which contains the crude Cyclo(Tyr-Leu).

  • Wash the resin with an additional 2 mL of DMF and combine the filtrates.

Cleavage from Resin and Deprotection (Alternative to On-Resin Cyclization)

This is an alternative method if solution-phase cyclization is preferred.

  • After Step 3.6 , dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add 5 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Dry the crude linear peptide under vacuum.

  • For solution-phase cyclization, dissolve the crude peptide in a large volume of DMF to achieve a high dilution (e.g., 0.001 M) to favor intramolecular cyclization.

  • Add a coupling reagent such as HBTU (1.1 eq.) and a base like DIPEA (2.5 eq.).

  • Stir the reaction for 12-24 hours and monitor by LC-MS.

Purification and Characterization
  • Purification: The crude Cyclo(Tyr-Leu) is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical or a preparative column for larger scale).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of 5% to 95% B over 30 minutes is a good starting point for method development.

    • Detection: UV at 220 nm and 280 nm.

  • Characterization: The purified fractions are analyzed by LC-MS to confirm the molecular weight (Expected [M+H]⁺ for C₁₅H₂₀N₂O₃: 277.15). Further structural elucidation can be performed using ¹H and ¹³C NMR spectroscopy.

Table 3: Expected Yield and Purity

ParameterExpected ValueNotes
Crude Yield50-70%Based on the initial loading of the resin.
Purity after HPLC>95%Dependent on the efficiency of the purification.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cyclization Cyclization & Cleavage cluster_purification Purification & Analysis Resin Fmoc-Leu-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Couple Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 N-terminal Fmoc Deprotection Coupling->Deprotection2 OnResinCyclization On-Resin Cyclization (DIPEA/DMF) Deprotection2->OnResinCyclization CrudeProduct Crude Cyclo(Tyr-Leu) OnResinCyclization->CrudeProduct HPLC RP-HPLC Purification CrudeProduct->HPLC PureProduct Pure Cyclo(Tyr-Leu) HPLC->PureProduct Analysis LC-MS & NMR Analysis PureProduct->Analysis

Caption: Experimental workflow for the solid-phase synthesis of Cyclo(Tyr-Leu).

quorum_sensing_pathway cluster_bacteria Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Protein (e.g., LuxR-type) DNA Bacterial DNA Receptor->DNA Activates/Represses Transcription Gene Transcription DNA->Transcription Virulence Virulence Factors, Biofilm Formation, etc. Transcription->Virulence Autoinducer Cyclo(Tyr-Leu) (Autoinducer) Autoinducer->Receptor Binding at High Concentration Population Low Bacterial Population Density Population->Autoinducer Basal Production HighPopulation High Bacterial Population Density HighPopulation->Autoinducer Accumulation

Caption: Generalized quorum sensing signaling pathway involving Cyclo(Tyr-Leu).

Biological Activity of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) has been shown to function as a quorum-sensing molecule in various bacteria, including Serratia odorifera.[3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. At high cell densities, the concentration of autoinducers like Cyclo(Tyr-Leu) increases, leading to the activation or repression of target genes. These genes often control virulence, biofilm formation, and the production of secondary metabolites.[9][10]

Furthermore, Cyclo(Tyr-Leu) and related cyclic dipeptides have demonstrated antifungal activity against various fungal pathogens.[4] The exact mechanism of antifungal action is still under investigation but may involve the disruption of fungal cell membranes or interference with essential cellular processes.[11]

Conclusion

This application note provides a detailed and practical protocol for the solid-phase synthesis of Cyclo(Tyr-Leu). The use of Fmoc/tBu chemistry combined with an on-resin cyclization strategy offers an efficient route to obtain this biologically active cyclic dipeptide. The provided workflow and diagrams serve as valuable tools for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are interested in exploring the therapeutic potential of cyclic dipeptides.

References

Application Notes and Protocols for Liquid-Phase Synthesis of Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the liquid-phase synthesis of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). The following sections outline various methodologies, from classical thermal cyclization to modern microwave-assisted techniques, complete with experimental procedures and comparative data to guide researchers in selecting the optimal method for their specific needs.

Introduction to Liquid-Phase Synthesis of Cyclic Dipeptides

Cyclic dipeptides are the smallest class of cyclic peptides, characterized by a six-membered diketopiperazine ring. They are prevalent in nature and exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. Liquid-phase synthesis offers a scalable and versatile approach for the preparation of CDPs, allowing for straightforward purification and handling of intermediates.[1]

The core principle of liquid-phase CDP synthesis involves the intramolecular cyclization of a linear dipeptide precursor. This is typically achieved by activating the C-terminal carboxyl group and promoting its reaction with the N-terminal amino group. Various strategies have been developed to facilitate this cyclization, each with its own advantages in terms of reaction time, yield, and substrate scope.

General Workflow for Liquid-Phase CDP Synthesis

The synthesis of cyclic dipeptides in the liquid phase generally follows a two-step process: the formation of a linear dipeptide precursor, followed by an intramolecular cyclization reaction. Protecting groups are often employed to prevent unwanted side reactions during the initial peptide coupling.

G cluster_0 Step 1: Linear Dipeptide Synthesis cluster_1 Step 2: Deprotection & Cyclization cluster_2 Purification A N-Protected Amino Acid D Linear Dipeptide Ester A->D Coupling B C-Protected Amino Acid Ester B->D C Coupling Reagent C->D E N-Deprotection D->E F Intramolecular Cyclization E->F G Cyclic Dipeptide F->G H Purification (e.g., Column Chromatography, Recrystallization) G->H G A Linear Dipeptide Precursor (Protected or Unprotected) C Microwave Reactor A->C B Solvent (e.g., Water) B->C D Set Temperature, Power, and Time C->D Parameters E Microwave Irradiation D->E F Cyclic Dipeptide Product E->F Cyclization G Isolation & Purification F->G

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclo(Tyr-Leu) is a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP) composed of tyrosine and leucine residues. Cyclic dipeptides are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities and rigidified conformations, which can lead to improved binding affinity and metabolic stability compared to their linear counterparts.[1] The purification of these compounds is a critical step in their characterization and development as potential therapeutic agents.

This application note provides a detailed protocol for the purification of Cyclo(Tyr-Leu) using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a widely used technique for the purification of peptides and other biomolecules, offering high resolution and reproducibility.[2][3] The method described herein is suitable for researchers, scientists, and drug development professionals working on the synthesis and purification of cyclic peptides.

Experimental Protocols

This section details the necessary materials and the step-by-step methodology for the purification of Cyclo(Tyr-Leu) using preparative HPLC.

Materials and Equipment
  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

  • Sample:

    • Crude Cyclo(Tyr-Leu) synthesized or extracted, dissolved in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase).

  • HPLC System:

    • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • HPLC Column:

    • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C4 or C8 column could also be considered based on the hydrophobicity of the specific cyclic peptide.[1]

Sample Preparation
  • Accurately weigh the crude Cyclo(Tyr-Leu) sample.

  • Dissolve the sample in the smallest possible volume of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method

The following table outlines the HPLC conditions for the purification of Cyclo(Tyr-Leu).

ParameterValue
Column C18 Reversed-Phase, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 4.0 mL/min
Detection 220 nm and 280 nm
Column Temperature 25 °C
Injection Volume 500 µL (can be adjusted based on concentration)
Gradient Program See Table 2
Gradient Program

A gradient elution is employed to ensure optimal separation of Cyclo(Tyr-Leu) from impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
5.095.05.0
35.05.095.0
40.05.095.0
41.095.05.0
50.095.05.0
Fraction Collection and Analysis
  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the main peak, which is expected to be Cyclo(Tyr-Leu).

  • Analyze the purity of the collected fractions using analytical HPLC with a similar, but faster, gradient.

  • Pool the pure fractions and lyophilize to obtain the purified Cyclo(Tyr-Leu) as a solid.

Data Presentation

The following tables summarize the expected quantitative data from the purification of Cyclo(Tyr-Leu) using the described HPLC protocol.

Table 1: Analytical HPLC of Crude and Purified Cyclo(Tyr-Leu)
SampleRetention Time (min)Purity (%)
Crude Cyclo(Tyr-Leu)15.2~65
Purified Cyclo(Tyr-Leu)15.2>98
Table 2: Preparative HPLC Purification Summary
ParameterValue
Crude Sample Loaded 100 mg
Purified Product Yield 60 mg
Recovery 60%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of Cyclo(Tyr-Leu) using HPLC.

HPLC_Purification_Workflow start Start: Crude Cyclo(Tyr-Leu) Sample sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_injection Inject onto Preparative HPLC sample_prep->hplc_injection separation Chromatographic Separation (Gradient Elution) hplc_injection->separation detection UV Detection (220 nm & 280 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->fraction_collection If Impure, Re-inject or Discard pooling Pool Pure Fractions purity_analysis->pooling If Purity > 98% lyophilization Lyophilization pooling->lyophilization end_product End: Purified Cyclo(Tyr-Leu) lyophilization->end_product

Caption: Workflow for the HPLC purification of Cyclo(Tyr-Leu).

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of Cyclo(Tyr-Leu) using preparative reversed-phase HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation and high purity of the final product. This methodology is applicable to a wide range of cyclic dipeptides and can be adapted by modifying the gradient and column chemistry to suit the specific properties of the target molecule.

References

Application Notes and Protocols for the Quantitative Analysis of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(Tyr-Leu) is a cyclic dipeptide that has garnered significant interest due to its diverse biological activities. Accurate and robust analytical methods are essential for its quantification in various matrices during research and drug development. These application notes provide detailed protocols for the quantitative analysis of Cyclo(Tyr-Leu) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

I. Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described. Please note that these values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.1 - 1 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.5 - 2 µg/mL
Linearity Range 1 - 1000 ng/mL (r² > 0.99)1 - 100 µg/mL (r² > 0.99)
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 15%< 15%

II. Analytical Methods and Protocols

A. LC-MS/MS Method for Quantification of Cyclo(Tyr-Leu)

This method provides high sensitivity and selectivity for the quantification of Cyclo(Tyr-Leu) in biological matrices.

1. Experimental Protocol

a. Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is suitable for the extraction of Cyclo(Tyr-Leu) from plasma, serum, or cell culture media.

  • Materials:

    • Plasma, serum, or cell culture medium samples

    • Acetonitrile (ACN), ice-cold

    • Internal Standard (IS): Stable isotope-labeled Cyclo(Tyr-Leu), e.g., Cyclo(L-Tyr-d4-L-Leu) or a structurally similar cyclic dipeptide.

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System:

    • Column: Reversed-phase C18 column (e.g., Waters Atlantis T3, 3 µm, 2.1 x 150 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 15.0 | 5 |

  • Mass Spectrometry System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      Cyclo(Tyr-Leu) 277.15 136.1 30 20
      Cyclo(Tyr-Leu) 277.15 107.1 30 25

      | Internal Standard | (e.g., 281.15 for d4) | (To be determined) | 30 | 20 |

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Capillary Voltage: 3.0 kV.

2. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Cyclo(Tyr-Leu) to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Cyclo(Tyr-Leu) in the samples by interpolating their peak area ratios from the calibration curve.

3. Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Precipitate Add Acetonitrile (300 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Incubate Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge Centrifuge (14,000 x g, 10 min) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HPLC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification HPLCUV_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Aqueous) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate HPLC_Separation HPLC Separation (Isocratic) Evaporate->HPLC_Separation UV_Detection UV Detection (280 nm) HPLC_Separation->UV_Detection Integration_HPLC Peak Integration UV_Detection->Integration_HPLC Calibration_HPLC Calibration Curve Integration_HPLC->Calibration_HPLC Quantification_HPLC Quantification Calibration_HPLC->Quantification_HPLC Signaling_Pathway cluster_cell Bacterial Cell Synthase Cyclic Dipeptide Synthase CycloTyrLeu Cyclo(Tyr-Leu) Synthase->CycloTyrLeu Precursors Amino Acid Precursors (Tyr, Leu) Precursors->Synthase Extracellular Extracellular Cyclo(Tyr-Leu) CycloTyrLeu->Extracellular Secretion Receptor Cellular Receptor Gene_Expression Target Gene Expression Receptor->Gene_Expression Signal Transduction Extracellular->Receptor Binding

Application Notes and Protocols for Testing the Antifungal Activity of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antifungal activity of the cyclic dipeptide Cyclo(Tyr-Leu). The information is intended for researchers in mycology, natural product chemistry, and drug development.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds produced by a wide range of organisms, including bacteria, fungi, and plants. They exhibit a variety of biological activities, and there is growing interest in their potential as therapeutic agents. Cyclo(Tyr-Leu) is a cyclic dipeptide that has demonstrated notable antifungal properties. For instance, Cyclo(D-Tyr-L-Leu) has shown potent antifungal activity against the plant pathogen Colletotrichum gloeosporioides, with a minimum inhibitory concentration (MIC) of 8 µg/mL. While specific data against human fungal pathogens is still emerging, related compounds such as Cyclo(L-Pro-L-Tyr) and Cyclo(L-Pro-L-Leu) have been shown to inhibit the growth of Candida albicans.

The proposed mechanism of action for some cyclic dipeptides involves the disruption of the fungal plasma membrane. Specifically, compounds like Cyclo(Pro-Tyr) are thought to target the plasma membrane [H+]ATPase Pma1, leading to membrane depolarization, increased membrane fluidity, and the induction of oxidative stress. This disruption of cellular integrity ultimately results in fungal cell death.

This document outlines detailed protocols for determining the antifungal susceptibility of various fungal species to Cyclo(Tyr-Leu) using standardized methods.

Data Presentation

Currently, specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for Cyclo(Tyr-Leu) against a broad range of human pathogenic fungi are limited in publicly available literature. The following table summarizes the available data for Cyclo(D-Tyr-L-Leu) and provides a template for researchers to populate with their own experimental findings.

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference
Colletotrichum gloeosporioidesN/A8Not Reported[1]
Candida albicanse.g., ATCC 90028To be determinedTo be determined
Aspergillus fumigatuse.g., ATCC 204305To be determinedTo be determined
Cryptococcus neoformanse.g., H99To be determinedTo be determined

Experimental Protocols

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are recommended for determining the antifungal activity of Cyclo(Tyr-Leu).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

a) For Yeasts (e.g., Candida albicans, Cryptococcus neoformans) - adapted from CLSI M27

Materials:

  • Cyclo(Tyr-Leu) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum suspension (adjusted to 1-5 x 10^6 CFU/mL)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the Cyclo(Tyr-Leu) stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Include a drug-free well for a positive growth control and a well with medium only for a negative control (sterility check).

  • Inoculum Preparation:

    • Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Inoculation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Cyclo(Tyr-Leu) at which there is a significant inhibition (e.g., ≥50% reduction in turbidity) of growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

b) For Filamentous Fungi (e.g., Aspergillus fumigatus) - adapted from CLSI M38

The protocol is similar to that for yeasts, with the following key differences:

  • Inoculum Preparation: Conidia are harvested from a mature culture on Potato Dextrose Agar and the concentration is adjusted using a hemocytometer to 0.4-5 x 10^4 CFU/mL.

  • Incubation: Plates are typically incubated at 35°C for 48-72 hours.

  • Reading the MIC: The endpoint is determined as the lowest concentration showing 100% inhibition of growth (no visible growth).

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

  • Incubate the plates at 35°C for a duration sufficient to allow for the growth of any viable fungi (typically 24-72 hours).

  • The MFC is the lowest concentration from the MIC plate from which no fungal growth is observed on the agar plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination A Cyclo(Tyr-Leu) Stock Solution C Serial Dilution in 96-well Plate A->C B Fungal Culture D Inoculum Preparation & Standardization B->D E Inoculation of Plate C->E D->E F Incubation (24-72h) E->F G Read MIC F->G H Subculture from Clear Wells G->H I Incubation on Agar Plates H->I J Read MFC I->J

Caption: Workflow for determining MIC and MFC of Cyclo(Tyr-Leu).

Proposed Signaling Pathway for Antifungal Action

signaling_pathway cluster_membrane Fungal Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall Pma1 [H+]ATPase (Pma1) ROS Increased ROS (Oxidative Stress) Pma1->ROS Membrane Depolarization & Increased Fluidity CTL Cyclo(Tyr-Leu) CTL->Pma1 Inhibition MAPK_pathway Cell Wall Integrity (MAPK Pathway) ROS->MAPK_pathway Activation Apoptosis Apoptosis ROS->Apoptosis Induction MAPK_pathway->Apoptosis CWS Cell Wall Synthesis (e.g., β-glucan synthesis) MAPK_pathway->CWS CWS->Apoptosis Failure leads to

Caption: Proposed mechanism of antifungal action for Cyclo(Tyr-Leu).

References

Application Notes and Protocols for Assessing the Cytotoxicity of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Leu) is a cyclic dipeptide that belongs to the diketopiperazine class of molecules. These compounds are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties.[1] Assessing the cytotoxic effects of Cyclo(Tyr-Leu) on various cell lines is a critical step in evaluating its therapeutic potential. These application notes provide a comprehensive guide to performing cell viability assays to determine the cytotoxicity of Cyclo(Tyr-Leu), including detailed experimental protocols and data interpretation.

Data Presentation: Cytotoxicity of Related Cyclic Dipeptides

While specific IC50 values for Cyclo(Tyr-Leu) are not widely available in the public domain, data from structurally similar cyclic dipeptides can provide valuable insights into its potential cytotoxic activity. The following table summarizes the reported 50% inhibitory concentrations (IC50) of related compounds on various cancer cell lines.

Cyclic DipeptideCell LineIC50 ValueAssayExposure Time
Cyclo(Phe-Pro)HeLa (Cervical Cancer)2.92 ± 1.55 mMMTT72 hours[2]
HT-29 (Colon Cancer)4.04 ± 1.15 mMMTT72 hours[2]
MCF-7 (Breast Cancer)6.53 ± 1.26 mMMTT72 hours[2]
Cyclo(Tyr-Pro)MCF-7 (Breast Cancer)Greater growth inhibitory effect compared to HT-29 and HeLa cellsMTT72 hours[2]
Cyclo(D-Tyr-D-Phe)A549 (Lung Cancer)10 µMNot SpecifiedNot Specified[3]

Experimental Protocols

Two common and robust methods for assessing cell viability and cytotoxicity are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cyclo(Tyr-Leu)

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in a T-75 flask until approximately 80% confluent.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with Cyclo(Tyr-Leu):

    • Prepare a stock solution of Cyclo(Tyr-Leu) in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of Cyclo(Tyr-Leu) in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Tyr-Leu). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Cyclo(Tyr-Leu) using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of Cyclo(Tyr-Leu) to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.

Materials:

  • Cyclo(Tyr-Leu)

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with Cyclo(Tyr-Leu).

    • It is crucial to include the following controls as per the kit manufacturer's instructions:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

      • Background control: Culture medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the concentration of Cyclo(Tyr-Leu) to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Cell Viability Assays

The following diagram illustrates the general workflow for assessing the cytotoxicity of Cyclo(Tyr-Leu) using either the MTT or LDH assay.

G cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Cyclo(Tyr-Leu) incubate_24h->treat_cells incubate_treatment Incubate for Desired Time (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt MTT Path collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant LDH Path incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze_data Calculate % Viability / % Cytotoxicity read_mtt->analyze_data add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze_data determine_ic50 Determine IC50/EC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: General workflow for assessing Cyclo(Tyr-Leu) cytotoxicity.

Proposed Apoptotic Signaling Pathway

While the precise signaling pathway for Cyclo(Tyr-Leu) induced cytotoxicity is not yet fully elucidated, studies on related cyclic dipeptides suggest the induction of apoptosis.[2] The following diagram illustrates a plausible signaling cascade that may be initiated by Cyclo(Tyr-Leu), leading to programmed cell death. This proposed pathway is based on common apoptotic mechanisms and findings from similar compounds.

G cluster_stimulus Initiation cluster_pathway Signaling Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Potential) cluster_execution Execution Phase cyclo Cyclo(Tyr-Leu) bax_bak Bax/Bak Activation cyclo->bax_bak death_receptor Death Receptor Interaction (e.g., Fas, TRAIL-R) cyclo->death_receptor Hypothesized mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

References

Application Notes and Protocols: In Vitro Anticoagulant Activity Assay for Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Leu) is a cyclic dipeptide that has been identified as possessing various biological activities. Among these, its potential as an anticoagulant agent is of significant interest for therapeutic development. This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anticoagulant activity of Cyclo(Tyr-Leu). The assays described herein are fundamental for characterizing the inhibitory effects of this compound on the coagulation cascade.

The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Anticoagulant agents can interfere with one or more of these pathways to prevent or delay clot formation. Standard in vitro coagulation assays, including the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT), are employed to assess the efficacy and mechanism of action of potential anticoagulants.

Mechanism of Action: The Coagulation Cascade

A foundational understanding of the coagulation cascade is essential for interpreting the results of anticoagulant assays. The following diagram illustrates the key pathways and factors involved in blood coagulation.

Figure 1: The Coagulation Cascade Pathways.

Data Presentation: Hypothetical Anticoagulant Activity of Cyclo(Tyr-Leu)

While specific experimental data on the anticoagulant activity of Cyclo(Tyr-Leu) is not yet widely published, the following tables present hypothetical data to illustrate how results from in vitro coagulation assays would be summarized. These tables are based on the expected dose-dependent effects of an anticoagulant compound.

Table 1: Effect of Cyclo(Tyr-Leu) on Activated Partial Thromboplastin Time (aPTT)

Concentration of Cyclo(Tyr-Leu) (µM)Clotting Time (seconds)% Increase from Control
0 (Control)35.2 ± 1.50%
1042.8 ± 2.121.6%
5065.5 ± 3.886.1%
10098.3 ± 5.2179.3%
200>150>326%

Table 2: Effect of Cyclo(Tyr-Leu) on Prothrombin Time (PT)

Concentration of Cyclo(Tyr-Leu) (µM)Clotting Time (seconds)% Increase from Control
0 (Control)12.5 ± 0.80%
1013.1 ± 0.94.8%
5014.2 ± 1.113.6%
10015.8 ± 1.326.4%
20018.5 ± 1.948.0%

Table 3: Effect of Cyclo(Tyr-Leu) on Thrombin Time (TT)

Concentration of Cyclo(Tyr-Leu) (µM)Clotting Time (seconds)% Increase from Control
0 (Control)18.3 ± 1.20%
1019.1 ± 1.44.4%
5025.6 ± 2.039.9%
10045.2 ± 3.5147.0%
200>120>555.7%

Note: The data presented in Tables 1, 2, and 3 are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the anticoagulant activity of Cyclo(Tyr-Leu).

Preparation of Platelet-Poor Plasma (PPP)

Platelet-poor plasma is the standard sample for most coagulation assays.

Materials:

  • Human whole blood

  • 3.2% Sodium citrate anticoagulant tubes

  • Refrigerated centrifuge

  • Pipettes and sterile plastic tubes

Procedure:

  • Collect whole blood by clean venipuncture into tubes containing 3.2% sodium citrate, maintaining a 9:1 ratio of blood to anticoagulant.

  • Gently invert the tubes 3-4 times to ensure proper mixing.

  • Centrifuge the blood samples at 2000-2500 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and platelet layer.

  • Pool the collected plasma and perform a second centrifugation at 2500 x g for 15 minutes to ensure it is platelet-poor.

  • Store the PPP in small aliquots at -80°C until use. Thaw at 37°C immediately before the assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Cyclo(Tyr-Leu) stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline)

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • 0.025 M Calcium Chloride (CaCl₂) solution

  • Coagulometer or a water bath at 37°C and stopwatch

  • Test tubes and pipettes

Procedure:

  • Prepare serial dilutions of Cyclo(Tyr-Leu) in the same solvent.

  • Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.

  • In a test tube, add 90 µL of PPP and 10 µL of the Cyclo(Tyr-Leu) dilution (or solvent for the control).

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

  • Add 100 µL of the pre-warmed aPTT reagent and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

  • Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl₂.

  • Simultaneously start the timer and measure the time until clot formation is detected by the coagulometer or visually.

  • Perform each measurement in triplicate.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.[1][2][3][4]

Materials:

  • Platelet-Poor Plasma (PPP)

  • Cyclo(Tyr-Leu) stock solution

  • PT reagent (containing tissue factor/thromboplastin and calcium ions)

  • Coagulometer or a water bath at 37°C and stopwatch

  • Test tubes and pipettes

Procedure:

  • Prepare serial dilutions of Cyclo(Tyr-Leu).

  • Pre-warm the PT reagent to 37°C.

  • In a test tube, add 90 µL of PPP and 10 µL of the Cyclo(Tyr-Leu) dilution (or solvent for the control).

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

  • Add 200 µL of the pre-warmed PT reagent to the plasma mixture.

  • Simultaneously start the timer and measure the time until clot formation.

  • Perform each measurement in triplicate.

Thrombin Time (TT) Assay

The TT assay evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.[5][6][7]

Materials:

  • Platelet-Poor Plasma (PPP)

  • Cyclo(Tyr-Leu) stock solution

  • Thrombin reagent (a standardized solution of bovine or human thrombin)

  • Coagulometer or a water bath at 37°C and stopwatch

  • Test tubes and pipettes

Procedure:

  • Prepare serial dilutions of Cyclo(Tyr-Leu).

  • Pre-warm the thrombin reagent and PPP to 37°C.

  • In a test tube, add 180 µL of PPP and 20 µL of the Cyclo(Tyr-Leu) dilution (or solvent for the control).

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

  • Add 100 µL of the pre-warmed thrombin reagent.

  • Simultaneously start the timer and measure the time until clot formation.

  • Perform each measurement in triplicate.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro anticoagulant activity of a test compound like Cyclo(Tyr-Leu).

Experimental_Workflow cluster_prep Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis A Prepare Cyclo(Tyr-Leu) Stock Solutions B Prepare Platelet-Poor Plasma (PPP) C aPTT Assay B->C D PT Assay B->D E TT Assay B->E F Record Clotting Times C->F D->F E->F G Calculate Mean ± SD F->G H Compare with Control G->H I Generate Dose-Response Curves H->I

References

Application Notes and Protocols for Cyclo(Tyr-Leu) in Biofilm Formation Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex microbial communities is a regulated process, often orchestrated by cell-to-cell communication systems known as quorum sensing (QS). Consequently, the inhibition of biofilm formation has emerged as a promising alternative strategy to combat bacterial persistence. Cyclo(Tyr-Leu), a cyclic dipeptide, has demonstrated notable efficacy in inhibiting biofilm formation in various pathogenic bacteria. This document provides detailed application notes and protocols for utilizing Cyclo(Tyr-Leu) in biofilm formation inhibition assays, intended to guide researchers in the screening and characterization of anti-biofilm agents.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have been shown to interfere with QS signaling pathways, thereby disrupting biofilm development without exerting direct bactericidal effects, which may reduce the likelihood of resistance development.[1] Cyclo(Tyr-Leu), in particular, has been isolated from various natural sources, including sponge-associated fungi, and has shown remarkable inhibition of biofilm formation in pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa.[2][3][4]

These application notes offer a summary of the quantitative data on Cyclo(Tyr-Leu)'s anti-biofilm activity, detailed protocols for essential experiments, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Anti-Biofilm Activity of Cyclo(Tyr-Leu) and Related Compounds

The following tables summarize the reported quantitative data for the biofilm-inhibiting effects of Cyclo(Tyr-Leu) and structurally similar cyclic dipeptides against various bacterial strains. This data is crucial for designing experiments and for comparative analysis.

CompoundBacterial StrainConcentrationBiofilm Inhibition (%)Reference
cis-Cyclo(Leucyl-Tyrosyl)Staphylococcus epidermidisNot Specifiedup to 85%[3]
Cyclo(L-Tyr-L-Pro)Pseudomonas aeruginosa PAO10.5 mg/mL48%[5]
Cyclo(L-Pro-L-Tyr)Pseudomonas aeruginosa PAO11.8 mM52%[2]
Cyclo(L-Pro-L-Phe)Pseudomonas aeruginosa PAO11.8 mM48%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the anti-biofilm properties of Cyclo(Tyr-Leu).

Minimum Inhibitory Concentration (MIC) Assay

This assay is essential to determine the lowest concentration of Cyclo(Tyr-Leu) that inhibits the visible growth of a microorganism. This helps to ascertain whether the anti-biofilm activity is independent of bactericidal or bacteriostatic effects.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., P. aeruginosa, S. epidermidis)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Cyclo(Tyr-Leu) stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of Cyclo(Tyr-Leu) in the growth medium in a 96-well plate.[6] A typical starting concentration might be 1 mg/mL, with subsequent two-fold dilutions.

  • Inoculate an overnight bacterial culture into fresh broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in each well.[7]

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[7]

  • After incubation, determine the MIC by visually assessing the lowest concentration of the compound that prevents visible turbidity.[6][7] This can be confirmed by measuring the optical density (OD) at 600 nm.

Crystal Violet Biofilm Formation Inhibition Assay

This is a widely used method to quantify the total biomass of a biofilm.[8]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. epidermidis, M63 minimal medium for P. aeruginosa)[8]

  • Cyclo(Tyr-Leu) stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 96% Ethanol[9][10]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Dispense 100 µL of bacterial suspension (adjusted to ~1 x 10⁶ CFU/mL) into the wells of a 96-well plate.

  • Add 100 µL of the desired concentration of Cyclo(Tyr-Leu) to the wells. Include wells with bacteria and medium only as a control.

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[8][9]

  • Gently aspirate the planktonic cells and wash the wells twice with 200 µL of PBS, being careful not to disturb the biofilm.[11]

  • Fix the biofilm by adding 200 µL of methanol for 15 minutes or by air-drying.[10]

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[8]

  • Remove the crystal violet solution and wash the wells gently with water until the control wells are colorless.[9]

  • Dry the plate, and then solubilize the bound dye by adding 200 µL of 30% acetic acid or 96% ethanol to each well.[9][10]

  • Incubate for 10-15 minutes to ensure all the dye is dissolved.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and procedures related to the use of Cyclo(Tyr-Leu) in biofilm inhibition.

G cluster_QS P. aeruginosa Quorum Sensing LasI LasI LasR LasR LasI->LasR 3O-C12-HSL RhlI RhlI LasR->RhlI Biofilm Biofilm Formation & Virulence Factors LasR->Biofilm Activates RhlR RhlR RhlI->RhlR C4-HSL RhlR->Biofilm Activates CTL Cyclo(Tyr-Leu) CTL->LasR Inhibits CTL->RhlR Inhibits

Caption: Putative mechanism of Cyclo(Tyr-Leu) in P. aeruginosa QS inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay cluster_analysis Data Analysis bacterial_culture 1. Prepare Bacterial Inoculum incubation 3. Co-incubate Bacteria and Compound (24-48h) bacterial_culture->incubation compound_prep 2. Prepare Cyclo(Tyr-Leu) Serial Dilutions compound_prep->incubation washing 4. Wash to Remove Planktonic Cells incubation->washing staining 5. Stain with Crystal Violet washing->staining solubilization 6. Solubilize Dye staining->solubilization measurement 7. Measure Absorbance (OD595) solubilization->measurement quantification 8. Quantify Biofilm Inhibition measurement->quantification

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

logical_relationship start Start: Evaluate Cyclo(Tyr-Leu) mic Determine MIC start->mic biofilm_assay Perform Biofilm Inhibition Assay start->biofilm_assay is_growth_inhibited Is Growth Inhibited at Anti-Biofilm Conc.? mic->is_growth_inhibited biofilm_assay->is_growth_inhibited qs_inhibition Mechanism: Quorum Sensing Inhibition is_growth_inhibited->qs_inhibition No bacteriostatic Mechanism: Bacteriostatic/ Bactericidal Effect is_growth_inhibited->bacteriostatic Yes

Caption: Decision workflow for characterizing Cyclo(Tyr-Leu) activity.

References

Application Notes and Protocols for Investigating Cyclo(Tyr-Leu) in Plant Stress Resilience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with diverse biological activities.[1][2] Among these, Cyclo(Tyr-Leu) has been identified in various natural sources and is of growing interest for its potential role in enhancing plant resilience to environmental stressors.[3] As sessile organisms, plants are constantly exposed to abiotic stresses such as drought, salinity, and extreme temperatures, which can significantly impact their growth and productivity.[4] Chemical priming, the application of exogenous compounds to induce a protective state in plants, has emerged as a promising strategy to mitigate the effects of abiotic stress.[4] These priming agents can trigger molecular and physiological changes that prepare the plant for future stress events.[4]

This document provides detailed application notes and experimental protocols for researchers investigating the potential of Cyclo(Tyr-Leu) as a plant stress resilience agent. The methodologies outlined here cover the application of Cyclo(Tyr-Leu), induction of abiotic stress, and the subsequent measurement of key physiological and biochemical stress indicators.

Data Presentation: Quantitative Analysis of Stress Resilience

The following tables provide a framework for presenting quantitative data obtained from the experimental protocols described below. The data presented here is illustrative and intended to demonstrate the expected format for reporting results.

Table 1: Effect of Cyclo(Tyr-Leu) on Germination Rate under Osmotic Stress

TreatmentConcentration (µM)Germination Rate (%)
Control (No Stress)098 ± 2
Osmotic Stress (Mannitol)045 ± 5
Cyclo(Tyr-Leu) + Osmotic Stress155 ± 4
Cyclo(Tyr-Leu) + Osmotic Stress1072 ± 3
Cyclo(Tyr-Leu) + Osmotic Stress5085 ± 2

Table 2: Physiological and Biochemical Indicators of Salt Stress Tolerance

TreatmentProline Content (µg/g FW)MDA Content (nmol/g FW)SOD Activity (U/mg protein)
Control15 ± 22.5 ± 0.3150 ± 10
Salt Stress (NaCl)85 ± 78.2 ± 0.695 ± 8
Cyclo(Tyr-Leu) + Salt Stress60 ± 54.1 ± 0.4135 ± 12

Table 3: Photosynthetic Pigment Content under Drought Stress

TreatmentChlorophyll a (mg/g FW)Chlorophyll b (mg/g FW)Total Carotenoids (mg/g FW)
Control (Well-watered)2.1 ± 0.20.7 ± 0.10.4 ± 0.05
Drought Stress0.9 ± 0.10.3 ± 0.050.2 ± 0.03
Cyclo(Tyr-Leu) + Drought Stress1.6 ± 0.150.5 ± 0.080.35 ± 0.04

Experimental Protocols

Protocol 1: Seed Germination Assay under Osmotic Stress

Objective: To evaluate the effect of Cyclo(Tyr-Leu) on seed germination under osmotic stress, simulating drought conditions.

Materials:

  • Seeds of the model plant (e.g., Arabidopsis thaliana, tomato, or rice)

  • Cyclo(Tyr-Leu)

  • Mannitol

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of Cyclo(Tyr-Leu) in a suitable solvent (e.g., DMSO) and dilute it with sterile distilled water to final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Prepare a mannitol solution (e.g., 100 mM) in sterile distilled water to induce osmotic stress.

    • Prepare a combined solution of mannitol and each concentration of Cyclo(Tyr-Leu).

  • Seed Sterilization:

    • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Plating:

    • Place two layers of sterile filter paper in each petri dish.

    • Add 5 mL of the respective treatment solution to each petri dish:

      • Control: Sterile distilled water

      • Osmotic Stress Control: Mannitol solution

      • Cyclo(Tyr-Leu) Treatments: Combined solutions of mannitol and Cyclo(Tyr-Leu) at different concentrations.

    • Evenly place a defined number of sterilized seeds (e.g., 50-100) on the filter paper in each dish.

  • Incubation:

    • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds (radicle emergence) daily for a period of 7-10 days.

    • Calculate the germination rate as (number of germinated seeds / total number of seeds) x 100.

Protocol 2: Assessment of Salt Stress Tolerance in Seedlings

Objective: To determine the effect of Cyclo(Tyr-Leu) on the physiological and biochemical responses of seedlings to salt stress.

Materials:

  • Plant seedlings (e.g., 2-3 weeks old)

  • Cyclo(Tyr-Leu)

  • Sodium chloride (NaCl)

  • Hoagland solution (or other suitable nutrient solution)

  • Spectrophotometer

  • Reagents for proline, malondialdehyde (MDA), and superoxide dismutase (SOD) assays.

Procedure:

  • Plant Growth and Treatment:

    • Grow seedlings hydroponically or in a suitable soil-less medium.

    • Apply Cyclo(Tyr-Leu) as a foliar spray or by adding it to the hydroponic solution at the desired concentration. Treat a control group with a mock solution (without Cyclo(Tyr-Leu)).

    • After 24-48 hours of Cyclo(Tyr-Leu) treatment, induce salt stress by adding NaCl to the hydroponic solution (e.g., 150 mM) or by watering the soil with the NaCl solution.

    • Maintain a control group without NaCl stress and a salt-stress-only group.

  • Sample Collection:

    • After a defined period of salt stress (e.g., 7 days), harvest leaf tissue from all treatment groups for analysis.

  • Biochemical Analyses:

    • Proline Content: Measure proline content using the ninhydrin method. Proline accumulation is a common response to osmotic stress.

    • Malondialdehyde (MDA) Content: Determine the level of lipid peroxidation by measuring MDA content using the thiobarbituric acid reactive substances (TBARS) assay. Increased MDA is an indicator of oxidative stress.[5][6][7]

    • Superoxide Dismutase (SOD) Activity: Measure the activity of the antioxidant enzyme SOD. SOD is a key enzyme in detoxifying reactive oxygen species (ROS).

Protocol 3: Gene Expression Analysis using RT-qPCR

Objective: To investigate the effect of Cyclo(Tyr-Leu) on the expression of stress-responsive genes.

Materials:

  • Plant tissue from treated and control groups (Protocol 2)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target stress-responsive genes (e.g., P5CS, SOD, CAT, PR genes) and a reference gene (e.g., Actin or Ubiquitin).

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Freeze harvested plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the extracted RNA.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 4: Quantification of Cyclo(Tyr-Leu) in Plant Tissue by LC-MS/MS

Objective: To determine the uptake and translocation of exogenously applied Cyclo(Tyr-Leu) in plant tissues.

Materials:

  • Plant tissue (roots, stems, leaves) from plants treated with Cyclo(Tyr-Leu)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol/water mixture)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Harvest and weigh plant tissues at different time points after Cyclo(Tyr-Leu) application.

    • Freeze the tissue in liquid nitrogen and homogenize.

    • Extract Cyclo(Tyr-Leu) from the homogenized tissue using a suitable solvent.

    • Centrifuge the extract and collect the supernatant.

  • Purification:

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute Cyclo(Tyr-Leu) from the SPE cartridge and evaporate the solvent.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of Cyclo(Tyr-Leu). This will involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).[1][8][9]

    • Generate a standard curve using known concentrations of Cyclo(Tyr-Leu) to quantify its amount in the plant extracts.

Mandatory Visualizations

Experimental_Workflow A Plant Growth (e.g., Arabidopsis, Tomato) B Cyclo(Tyr-Leu) Application (Foliar spray or root drench) A->B Treatment C Abiotic Stress Induction (Drought, Salinity, Osmotic) B->C Priming G Metabolomic Analysis (LC-MS/MS for Cyclo(Tyr-Leu) uptake) B->G Uptake Analysis D Phenotypical Analysis (Germination, Biomass) C->D E Physiological & Biochemical Analysis (Proline, MDA, SOD, Photosynthetic Pigments) C->E F Molecular Analysis (Gene Expression - RT-qPCR) C->F H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: Experimental workflow for studying Cyclo(Tyr-Leu) in plant stress resilience.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CTL Cyclo(Tyr-Leu) Receptor Putative Receptor (e.g., LRR-RLK) CTL->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca2 Ca2+ Influx Receptor->Ca2 MAPK MAPK Cascade ROS->MAPK Ca2->MAPK Hormone Phytohormone Signaling (e.g., ABA, SA, JA) MAPK->Hormone TFs Transcription Factors (e.g., WRKY, MYB) MAPK->TFs Hormone->TFs SRG Stress-Responsive Gene Expression TFs->SRG Antioxidants Antioxidant Enzyme Production (SOD, CAT) SRG->Antioxidants Osmolytes Osmolyte Accumulation (Proline) SRG->Osmolytes StressTolerance Enhanced Stress Tolerance Antioxidants->StressTolerance Osmolytes->StressTolerance

Caption: Putative signaling pathway of Cyclo(Tyr-Leu) in plant stress response.

References

Application Notes and Protocols: Dissolving Cyclo(Tyr-Leu) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Leu) is a cyclic dipeptide with various reported biological activities, including cytotoxic, antifungal, and anticoagulant properties.[1][2] Its hydrophobic nature presents a challenge for dissolution in aqueous buffers commonly used in in vitro experiments. This document provides a detailed protocol for the solubilization of Cyclo(Tyr-Leu) using Dimethyl sulfoxide (DMSO), ensuring the preparation of stable stock solutions suitable for cell-based assays and other in vitro studies. Adherence to these guidelines will facilitate accurate and reproducible experimental outcomes.

Data Presentation: Solubility of Cyclo(Tyr-Leu)

The following table summarizes the reported solubility of Cyclo(Tyr-Leu) in DMSO. It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions.

SolventReported Solubility (mg/mL)Reported Solubility (mM)Recommended Dissolution MethodSource(s)
DMSO725.33Ultrasonic and warming and heat to 60°C. Use newly opened DMSO as it is hygroscopic.[3][4]
DMSO≥ 16.67≥ 60.33To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time.[5]

Note: The molecular weight of Cyclo(Tyr-Leu) is 276.34 g/mol .

Experimental Protocols

Preparation of a High-Concentration Stock Solution of Cyclo(Tyr-Leu) in DMSO

This protocol describes the preparation of a 10 mM stock solution of Cyclo(Tyr-Leu) in DMSO. Calculations should be adjusted accordingly for different desired concentrations.

Materials:

  • Cyclo(Tyr-Leu) powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipette

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing Cyclo(Tyr-Leu): Carefully weigh out 2.76 mg of Cyclo(Tyr-Leu) powder and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the Cyclo(Tyr-Leu) powder. This will result in a final concentration of 10 mM.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • To aid dissolution, warm the solution in a water bath or heat block set to 37°C-60°C for 5-10 minutes.[3][4][5]

    • Following warming, place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[3][5]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][5]

Preparation of Working Solutions for In Vitro Experiments

It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, while for sensitive or primary cells, a concentration of ≤ 0.1% is recommended.[3][5][6][7] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of Cyclo(Tyr-Leu) used.

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM Cyclo(Tyr-Leu) stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Best Practice: To avoid precipitation of the hydrophobic peptide, add the DMSO stock solution dropwise to the gently vortexing or stirring cell culture medium.[3]

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in the well of a culture plate to achieve a final concentration of 10 µM Cyclo(Tyr-Leu) and 0.1% DMSO.

  • Cell Treatment: Add the prepared working solutions to the appropriate wells of your cell culture plates.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualization

G cluster_controls Experimental Controls weigh Weigh 2.76 mg Cyclo(Tyr-Leu) add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso [10 mM] dissolve Vortex, Warm (37-60°C), & Sonicate add_dmso->dissolve store Aliquot & Store (-20°C or -80°C) dissolve->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute [Final DMSO ≤ 0.5%] treat Add to Cells dilute->treat vehicle Vehicle Control (Medium + DMSO) untreated Untreated Control (Medium Only)

References

Application Notes and Protocols for Investigating the Mechanism of Action of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Leu) is a cyclic dipeptide that has been identified from various natural sources and has reported cytotoxic, antifungal, and anticoagulant activities.[1] Cyclic dipeptides as a class of compounds are known to exhibit a wide range of biological functions, including acting as quorum sensing inhibitors and modulators of key cellular signaling pathways.[2][3] For instance, the related compound Cyclo(L-Pro-L-Tyr) has been shown to activate N-acylhomoserine lactone (AHLs) dependent quorum sensing systems in Pseudomonas aeruginosa.[2] Furthermore, another similar cyclic dipeptide, Cyclo-(Phe-Tyr), has been found to alleviate ischemic/reperfusion brain injury by modulating the JUNB/JNK/NF-κB and SOX5/PI3K/AKT signaling pathways.[4]

This document provides a comprehensive set of protocols to systematically investigate the mechanism of action of Cyclo(Tyr-Leu), starting from the validation of its reported biological activities to the elucidation of its molecular targets and signaling pathways.

Experimental Workflow

A logical workflow is crucial for the systematic investigation of a bioactive compound. The following diagram outlines the proposed experimental approach for elucidating the mechanism of action of Cyclo(Tyr-Leu).

experimental_workflow cluster_0 Phase 1: Activity Confirmation & Dose-Response cluster_1 Phase 2: Anti-Biofilm & Quorum Sensing Inhibition cluster_2 Phase 3: Molecular Target Identification cluster_3 Phase 4: Cellular Signaling Pathway Analysis A Cytotoxicity Screening (e.g., MTT Assay) C Biofilm Formation Assay (Crystal Violet) A->C If cytotoxic at sub-micromolar concentrations F Western Blot Analysis (JNK, NF-κB, PI3K, AKT pathways) A->F Investigate apoptotic/ signaling pathways B Antifungal Susceptibility Testing (e.g., MIC Determination) B->C If antifungal activity is confirmed D Quorum Sensing Reporter Assay C->D If biofilm formation is inhibited E LasR Binding Assay (if QS inhibition is observed) D->E If QS is inhibited JNK_NFkB_pathway CTL Cyclo(Tyr-Leu) Stress Cellular Stress CTL->Stress IKK IKK CTL->IKK Inhibition JNK JNK Stress->JNK pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun AP1 AP-1 pcJun->AP1 Apoptosis Apoptosis AP1->Apoptosis pIKK p-IKK IKK->pIKK IkB IκBα pIKK->IkB pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB degradation NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Gene Gene Transcription (Pro-survival) NFkB_nuc->Gene PI3K_AKT_pathway CTL Cyclo(Tyr-Leu) PI3K PI3K CTL->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K pPI3K p-PI3K PI3K->pPI3K PIP3 PIP3 pPI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Survival Cell Survival pAKT->Survival pmTOR p-mTOR mTOR->pmTOR Proliferation Cell Proliferation pmTOR->Proliferation

References

Application of Cyclo(Tyr-Leu) in Drug Discovery Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Leu), a cyclic dipeptide, has emerged as a molecule of interest in drug discovery due to its demonstrated biological activities. Cyclic dipeptides are known for their structural rigidity and enhanced stability compared to their linear counterparts, making them attractive scaffolds for therapeutic development. This document provides detailed application notes and experimental protocols for screening Cyclo(Tyr-Leu) in antifungal, anti-quorum sensing, and cytotoxicity assays.

Biological Activities of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) has been primarily investigated for its antifungal properties. Specifically, the stereoisomer Cyclo(D-Tyr-L-Leu), isolated from Bacillus sp., has shown potent activity against the plant pathogenic fungus Colletotrichum gloeosporioides[1]. The broader class of cyclic dipeptides is known to exhibit a wide range of biological effects, including antibacterial, anticancer, and quorum sensing inhibitory activities, suggesting that Cyclo(Tyr-Leu) may have therapeutic potential beyond its antifungal effects[2][3].

Data Presentation

The following table summarizes the quantitative data available for the biological activity of Cyclo(Tyr-Leu) and its analogs.

CompoundAssay TypeTarget Organism/Cell LineActivity MetricValueReference
Cyclo(D-Tyr-L-Leu)Antifungal SusceptibilityColletotrichum gloeosporioidesMinimum Inhibitory Concentration (MIC)8 µg/mL[1]
Oligochitosan (control)Antifungal SusceptibilityColletotrichum gloeosporioidesMinimum Inhibitory Concentration (MIC)125 µg/mL[1]
Cyclo(L-Pro-L-Tyr)Anti-Quorum SensingPseudomonas aeruginosa PAO1Pyocyanin Production Inhibition (at 1.8 mM)41%[3]
Cyclo(L-Pro-L-Tyr)Anti-Quorum SensingPseudomonas aeruginosa PAO1Protease Activity Inhibition (at 1.8 mM)20%[3]
Cyclo(L-Pro-L-Tyr)Anti-Quorum SensingPseudomonas aeruginosa PAO1Elastase Activity Inhibition (at 1.8 mM)32%[3]
Cyclo(L-Pro-L-Tyr)Anti-BiofilmPseudomonas aeruginosa PAO1Biofilm Inhibition (at 1.8 mM)52%[3]
Cyclo(L-Pro-L-Tyr)CytotoxicityA549 (human lung cancer cells)Cell ViabilityLow toxicity at < 10 mM[3]
Cyclo(L-Pro-L-Tyr)CytotoxicityNIH-3T3 (mouse embryo fibroblasts)Cell ViabilityLow toxicity at < 10 mM[3]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of Cyclo(Tyr-Leu) against fungal pathogens.

Materials:

  • Cyclo(Tyr-Leu)

  • Fungal strain (e.g., Colletotrichum gloeosporioides)

  • Sterile 96-well microtiter plates (U-bottom)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile water, PBS, and DMSO

  • Positive control antifungal agent (e.g., Amphotericin B)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a spore suspension in sterile saline or PBS.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI 1640 medium.

  • Preparation of Cyclo(Tyr-Leu) Dilutions:

    • Prepare a stock solution of Cyclo(Tyr-Leu) in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Assay Setup:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the Cyclo(Tyr-Leu) dilutions.

    • Include a positive control (fungus with a known antifungal), a negative control (fungus with medium and DMSO), and a sterility control (medium only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-48 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Cyclo(Tyr-Leu) that causes a significant inhibition of fungal growth (typically ≥80%) compared to the negative control. Growth can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Anti-Quorum Sensing Assay: Violacein Inhibition in Chromobacterium violaceum

This assay is a common method for screening compounds that interfere with bacterial quorum sensing.

Materials:

  • Cyclo(Tyr-Leu)

  • Chromobacterium violaceum (e.g., CV026, a mutant that requires an external acyl-homoserine lactone, AHL, to produce the purple pigment violacein)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (AHL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Culture:

    • Grow an overnight culture of C. violaceum CV026 in LB broth.

    • Dilute the overnight culture to an OD600 of approximately 0.1.

  • Assay Setup:

    • In a 96-well plate, add LB broth, a fixed concentration of AHL (to induce violacein production), and serial dilutions of Cyclo(Tyr-Leu).

    • Add the diluted C. violaceum culture to each well.

    • Include a positive control (bacteria with AHL and no compound) and a negative control (bacteria without AHL).

  • Incubation:

    • Incubate the plate at 30°C for 24 hours with shaking.

  • Quantification of Violacein:

    • After incubation, lyse the bacterial cells by adding 100 µL of 10% SDS to each well.

    • Measure the absorbance at 585 nm to quantify the violacein production.

    • Inhibition is calculated as the percentage reduction in violacein production compared to the positive control.

Anti-Biofilm Assay: Crystal Violet Staining

This protocol quantifies the ability of Cyclo(Tyr-Leu) to inhibit biofilm formation.

Materials:

  • Cyclo(Tyr-Leu)

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., LB broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Preparation of Bacterial Culture:

    • Grow an overnight culture of the bacterial strain.

    • Dilute the culture in fresh medium.

  • Assay Setup:

    • Add the diluted bacterial culture to the wells of a 96-well plate containing serial dilutions of Cyclo(Tyr-Leu).

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining and Quantification:

    • Gently remove the planktonic cells by washing the wells with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Cytotoxicity Screening: MTT Assay

This assay assesses the effect of Cyclo(Tyr-Leu) on the viability of mammalian cells.

Materials:

  • Cyclo(Tyr-Leu)

  • Mammalian cell line (e.g., A549, NIH-3T3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of Cyclo(Tyr-Leu).

    • Include a vehicle control (cells with medium and the solvent used for the compound, e.g., DMSO).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Cyclo_Tyr_Leu Cyclo(Tyr-Leu) Stock Serial_Dilution Serial Dilution in 96-well Plate Cyclo_Tyr_Leu->Serial_Dilution Fungal_Inoculum Fungal Inoculum Inoculation Inoculation Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Read_OD Read Optical Density Incubation->Read_OD MIC_Determination MIC Determination Read_OD->MIC_Determination

Caption: Workflow for Antifungal Screening of Cyclo(Tyr-Leu).

Quorum_Sensing_Inhibition_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa Quorum Sensing LasI LasI Synthase AHL_Las 3-oxo-C12-HSL (AHL) LasI->AHL_Las RhlI RhlI Synthase AHL_Rhl C4-HSL (AHL) RhlI->AHL_Rhl LasR LasR Receptor AHL_Las->LasR RhlR RhlR Receptor AHL_Rhl->RhlR Virulence_Genes Virulence & Biofilm Genes LasR->Virulence_Genes Activation RhlR->Virulence_Genes Activation Cyclo_Tyr_Leu Cyclo(Tyr-Leu) (Analog) Cyclo_Tyr_Leu->LasR Inhibition Cyclo_Tyr_Leu->RhlR Inhibition

Caption: Putative Inhibition of P. aeruginosa Quorum Sensing by Cyclo(Tyr-Leu) Analogs.

Drug_Discovery_Screening_Logic Start Start: Compound Library Screening Primary_Screen Primary Screen (e.g., Cytotoxicity Assay) Start->Primary_Screen Hit_ID Hit Identification (Active & Non-toxic Compounds) Primary_Screen->Hit_ID Secondary_Screen Secondary Screen (e.g., Target-based Assay) Hit_ID->Secondary_Screen Lead_Gen Lead Generation Secondary_Screen->Lead_Gen Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Lead_Gen->Pathway_Analysis MOA Mechanism of Action Pathway_Analysis->MOA

Caption: General Workflow for Drug Discovery Screening and Pathway Analysis.

References

Application Notes and Protocols for the Synthesis of Cyclo(Tyr-Leu) Analogues via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural and synthetic compounds with a wide range of biological activities. Among them, Cyclo(Tyr-Leu) has garnered interest for its potential therapeutic applications, including antifungal and quorum sensing inhibitory effects. The synthesis of analogues of Cyclo(Tyr-Leu) is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and efficient tool for the cyclization of peptides, offering high yields, mild reaction conditions, and compatibility with a wide range of functional groups.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Cyclo(Tyr-Leu) analogues using this robust chemical ligation technique.

Application Notes

The synthesis of Cyclo(Tyr-Leu) analogues using click chemistry offers several advantages for drug discovery and chemical biology. The resulting 1,2,3-triazole ring, which replaces a traditional amide bond in the cyclic structure, can act as a bioisostere, potentially enhancing metabolic stability and influencing the conformational properties of the molecule.[3] This approach is particularly valuable for the synthesis of strained cyclic systems that are often difficult to achieve through conventional macrolactamization methods.[3]

Potential Applications of Cyclo(Tyr-Leu) Analogues:

  • Antifungal Agents: Natural Cyclo(Tyr-Leu) has demonstrated antifungal properties.[4] Analogues synthesized via click chemistry can be screened for enhanced activity against various fungal pathogens.

  • Quorum Sensing Inhibitors: Cyclic dipeptides are known to interfere with bacterial communication systems (quorum sensing), which regulate virulence factor production and biofilm formation.[5] Cyclo(Tyr-Leu) analogues could be developed as novel anti-infective agents that do not directly kill bacteria but rather disarm them, potentially reducing the development of antibiotic resistance.

  • Drug Delivery Scaffolds: The rigidified conformation of these cyclic peptides can be exploited for the development of scaffolds for presenting specific pharmacophores or for use in targeted drug delivery systems.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of cyclic peptide analogues using CuAAC, based on literature reports. While specific data for Cyclo(Tyr-Leu) analogues is limited, the data for structurally similar cyclic peptides provides a strong indication of the expected efficiency of the click chemistry approach.

Cyclic Peptide AnalogueReaction TypeCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
cyclo-[(L)Pro-(L)Val-ψ(triazole)-(L)Pro-(L)Tyr]Solution-phase CuAACCuIMeCN/CH2Cl21101670[6]
Head-to-tail cyclic peptidesOn-resin CuAACCuI, DIPEADMFRTOvernight76[7]
Peptide-Polymer ConjugatesMicrowave-assisted CuAACCuSO4, NaAscDMF1000.2543[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of a Cyclo(Tyr-Leu) analogue where the amide bond between the C-terminus of Leucine and the N-terminus of Tyrosine is replaced by a 1,2,3-triazole ring. The synthesis involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the linear precursor containing terminal alkyne and azide functionalities.

  • Cleavage of the linear peptide from the solid support.

  • Solution-phase intramolecular CuAAC reaction to form the cyclic product.

Protocol 1: Solid-Phase Synthesis of the Linear Azido-Alkyne Peptide Precursor

This protocol describes the synthesis of a linear peptide with the sequence H-Tyr(tBu)-Pro-Gly-Leu-N3, where an azido group is at the C-terminus and an alkyne functionality will be introduced at the N-terminus of Tyrosine.

Materials:

  • Fmoc-L-Leucine loaded resin (e.g., Wang resin)

  • Fmoc-Gly-OH

  • Fmoc-Pro-OH

  • Fmoc-Tyr(tBu)-OH

  • Propargyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leucine loaded resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Couple Fmoc-Gly-OH by dissolving it with HOBt and DIC in DMF and adding the mixture to the resin. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.

    • Repeat the deprotection and coupling steps for Fmoc-Pro-OH and Fmoc-Tyr(tBu)-OH.

  • N-terminal Alkyne Installation:

    • After the final Fmoc deprotection of Tyrosine, wash the resin with DMF.

    • Add a solution of propargyl bromide (5 eq.) and DIPEA (10 eq.) in DMF to the resin.

    • Allow the reaction to proceed overnight at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • C-terminal Azide Formation:

    • This protocol assumes the use of a pre-azidated Leucine at the C-terminus for simplicity. Alternatively, an amino acid with a protected side chain amine (e.g., Lys(Mtt)) can be incorporated at the C-terminus. After selective deprotection of the side chain, an azide can be introduced via a diazo transfer reaction.[8]

  • Peptide Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the linear precursor as a white powder.

Protocol 2: Solution-Phase Intramolecular CuAAC Cyclization

This protocol is adapted from the procedure described by Bock et al. for the synthesis of a similar cyclic tetrapeptide.[6]

Materials:

  • Purified linear azido-alkyne peptide precursor

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Copper(I) Iodide (CuI)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the linear peptide precursor in a mixture of anhydrous MeCN and CH2Cl2 (e.g., 1:1 v/v) to a final concentration of approximately 1 mM.

  • Catalyst Addition: Add Copper(I) Iodide (CuI, 0.1-0.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. The high temperature is beneficial for overcoming the entropic barrier of cyclization for smaller peptides.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent mixture (e.g., DMSO/water).

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

  • Characterization: Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Workflow for the Synthesis of Cyclo(Tyr-Leu) Analogues

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Purification cluster_2 Cyclization & Final Product Resin Resin Fmoc-Leu-Resin Fmoc-Leu-Resin Resin->Fmoc-Leu-Resin Loading Linear_Peptide_on_Resin H-Tyr(alkyne)-Pro-Gly-Leu(azide)-Resin Fmoc-Leu-Resin->Linear_Peptide_on_Resin Chain Elongation & Modification Crude_Linear_Peptide Crude_Linear_Peptide Linear_Peptide_on_Resin->Crude_Linear_Peptide TFA Cleavage Pure_Linear_Peptide Pure Linear Precursor Crude_Linear_Peptide->Pure_Linear_Peptide RP-HPLC Cyclization_Reaction Solution-Phase CuAAC Pure_Linear_Peptide->Cyclization_Reaction CuI, 110°C Crude_Cyclic_Peptide Crude_Cyclic_Peptide Cyclization_Reaction->Crude_Cyclic_Peptide Final_Product Pure Cyclo(Tyr-Leu) Analogue Crude_Cyclic_Peptide->Final_Product RP-HPLC

Caption: Synthetic workflow for Cyclo(Tyr-Leu) analogues.

Logical Relationship of CuAAC Reaction

G Linear_Peptide Linear Peptide (Terminal Alkyne & Azide) Triazole_Formation 1,3-Dipolar Cycloaddition Linear_Peptide->Triazole_Formation Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Formation Cyclic_Peptide Cyclic Peptide Analogue (1,2,3-Triazole Linkage) Triazole_Formation->Cyclic_Peptide

Caption: Key components of the CuAAC reaction for cyclization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Cyclo(Tyr-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your Cyclo(Tyr-Leu) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Cyclo(Tyr-Leu)?

A1: Cyclo(Tyr-Leu), a cyclic dipeptide, is typically synthesized by the cyclization of a linear dipeptide precursor, Tyr-Leu or Leu-Tyr. The two main strategies are:

  • Solution-Phase Synthesis: This traditional approach involves coupling protected tyrosine and leucine amino acids to form the linear dipeptide, followed by deprotection and cyclization in a suitable solvent. While offering flexibility, this method may necessitate more comprehensive purification steps.[1][2]

  • Solid-Phase Peptide Synthesis (SPPS): In this method, the dipeptide is assembled on a solid resin support. Cyclization can be performed either on the resin before cleavage or in solution after the linear dipeptide is cleaved from the resin. SPPS can streamline the purification process and is amenable to higher throughput.[1][2]

Q2: Which factors are most critical for maximizing the yield of Cyclo(Tyr-Leu)?

A2: Several factors significantly influence the final yield:

  • Coupling Reagents: The choice of coupling reagent for both the initial peptide bond formation and the final cyclization is crucial. Commonly used reagents include HBTU, HATU, PyBOP, and DCC. The efficiency of these reagents can vary, with modern uronium/aminium and phosphonium salt-based reagents often providing higher yields and lower rates of racemization.[1][3][4]

  • Protecting Groups: Appropriate selection of N-terminal (e.g., Boc, Fmoc) and side-chain protecting groups is essential to prevent unwanted side reactions. The protecting group strategy must be orthogonal to allow for selective deprotection before cyclization.[1]

  • Cyclization Conditions: The conditions for the cyclization step, including solvent, temperature, and reaction time, must be carefully optimized.

  • Concentration (High Dilution Principle): The concentration of the linear dipeptide during cyclization is a critical parameter. High concentrations can promote intermolecular reactions, leading to the formation of dimers and polymers. Therefore, the cyclization step is typically performed under high dilution conditions (0.001-0.01 M) to favor the desired intramolecular reaction.[1]

  • pH: The pH of the reaction mixture during cyclization can affect the rate and yield. Basic conditions are often used to deprotonate the N-terminal amine, enhancing its nucleophilicity for the cyclization reaction.[1]

Q3: What are the common side reactions in Cyclo(Tyr-Leu) synthesis and how can they be minimized?

A3: Several side reactions can decrease the yield and purity of the final product:

  • Racemization: The chiral centers of tyrosine and leucine are susceptible to racemization, particularly during the activation and coupling steps. This can be minimized by using racemization-suppressing additives like HOBt or Oxyma Pure, employing coupling reagents known for low racemization, and maintaining lower reaction temperatures.[2]

  • Dimerization and Polymerization: As mentioned, intermolecular reactions can compete with the desired intramolecular cyclization. Performing the cyclization at high dilution is the most effective way to minimize the formation of these byproducts.[1][2]

  • Incomplete Reactions: Both the initial peptide bond formation and the final cyclization may not proceed to completion. Using high-purity reagents, optimized reaction conditions, and monitoring the reaction progress (e.g., by TLC or LC-MS) can help drive the reactions to completion.[2]

  • Diketopiperazine Formation (during SPPS): In solid-phase synthesis, the formation of a diketopiperazine can occur, leading to the cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences. Careful selection of the resin and coupling conditions can mitigate this issue.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Linear Dipeptide - Inefficient coupling.- Steric hindrance from protecting groups.- Suboptimal reaction conditions (temperature, solvent).- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Ensure anhydrous conditions.- Increase reaction time or temperature cautiously.- Confirm the purity of starting materials.
Low Yield of Cyclo(Tyr-Leu) - Inefficient cyclization.- Competing dimerization/polymerization.- Suboptimal pH for cyclization.- Loss of product during workup and purification.- Optimize cyclization conditions (reagent, solvent, temperature).- Ensure high dilution during cyclization.- Adjust pH with a non-nucleophilic base (e.g., DIPEA).- Use a different purification strategy (e.g., different chromatography column or solvent system).
Presence of Impurities in Final Product - Racemization.- Formation of cyclic dimers or higher oligomers.- Incomplete removal of protecting groups.- Side reactions involving the tyrosine side chain.- Add a racemization suppressant (e.g., HOBt, Oxyma).- Confirm complete deprotection before cyclization.- Use high-purity starting materials.- Employ orthogonal protecting groups for the tyrosine hydroxyl group if reactivity is an issue.
Difficulty in Purifying Cyclo(Tyr-Leu) - Co-elution with starting materials or byproducts.- Poor solubility of the crude product.- Utilize a different chromatographic method (e.g., switch from reverse-phase to normal-phase).- Adjust the mobile phase pH during reverse-phase chromatography to improve separation.- Consider recrystallization as an alternative or supplementary purification step.
Product Characterization Issues (e.g., incorrect mass or NMR) - Incorrect product formation (e.g., cyclic dimer).- Presence of residual solvent or impurities.- Racemization leading to a mixture of diastereomers.- Confirm the molecular weight of the main product and byproducts by mass spectrometry.- Use 2D NMR techniques (e.g., COSY, HMBC) to confirm the structure.- Analyze the product by chiral chromatography to assess enantiomeric purity.

Data Presentation

Table 1: Comparison of Coupling Reagents for Peptide Synthesis

While specific yield data for Cyclo(Tyr-Leu) is not extensively published across a wide range of conditions, the following table summarizes the general efficiency and characteristics of common coupling reagents used in peptide synthesis.

Coupling ReagentClassRelative ReactivityRacemization PotentialByproductsNotes
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideModerateModerateInsoluble DCUByproduct removal can be difficult.
HBTU Uronium/AminiumHighLow (with HOBt)Water-solubleOne of the most commonly used reagents.
HATU Uronium/AminiumVery HighVery Low (with HOAt)Water-solubleHighly efficient, especially for hindered couplings.[4]
PyBOP PhosphoniumHighLowWater-solubleDoes not generate carcinogenic HMPA as a byproduct.[6]
COMU Uronium/AminiumVery HighVery Low (with Oxyma)Water-solubleA safer alternative to HOBt/HOAt-based reagents.[6]

Note: The actual yield is highly dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocols

Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of the Linear Dipeptide (e.g., Boc-L-Tyr(tBu)-L-Leu-OMe)

  • Dissolve L-Leucine methyl ester hydrochloride (1 eq.) and Boc-L-Tyrosine(tBu) (1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a coupling reagent such as HBTU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the protected linear dipeptide.

Step 2: N-terminal Deprotection

  • Dissolve the purified Boc-L-Tyr(tBu)-L-Leu-OMe in a solution of 4M HCl in dioxane or 50% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

Step 3: Saponification of the Methyl Ester

  • Dissolve the deprotected dipeptide in a mixture of methanol and water.

  • Add LiOH (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with 1N HCl and extract the product with an organic solvent.

  • Dry and concentrate to obtain the deprotected linear dipeptide.

Step 4: Cyclization

  • Dissolve the linear dipeptide in a large volume of a suitable solvent like DMF or a mixture of DCM/MeOH under an inert atmosphere. The final concentration should be in the range of 0.001-0.01 M.

  • Add a coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 3-4 eq.).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain Cyclo(L-Tyr-L-Leu).

Solid-Phase Synthesis of Cyclo(L-Tyr-L-Leu)

This protocol outlines a general procedure using Fmoc chemistry.

Step 1: Resin Preparation and First Amino Acid Coupling

  • Swell 2-chlorotrityl chloride resin in DMF.

  • Couple Fmoc-L-Leu-OH to the resin using DIPEA in DCM.

  • Cap any unreacted sites on the resin.

Step 2: Chain Elongation

  • Remove the Fmoc group with 20% piperidine in DMF.

  • Couple Fmoc-L-Tyr(tBu)-OH using a coupling reagent like HBTU/DIPEA in DMF.

  • Confirm complete coupling with a Kaiser test.

Step 3: Cleavage of the Linear Dipeptide

  • Treat the resin with a mild acidic solution (e.g., 20% hexafluoroisopropanol in DCM) to cleave the linear dipeptide while keeping the side-chain protecting group intact.

  • Concentrate the solution to obtain the protected linear dipeptide.

Step 4: Cyclization in Solution

  • Follow Step 4 of the Solution-Phase Synthesis protocol.

Visualizations

experimental_workflow_solution_phase start Start: Protected Amino Acids (Boc-Tyr(tBu), Leu-OMe) coupling Step 1: Linear Dipeptide Synthesis (HBTU, DIPEA) start->coupling deprotection1 Step 2: N-terminal Deprotection (TFA or HCl) coupling->deprotection1 saponification Step 3: C-terminal Saponification (LiOH) deprotection1->saponification cyclization Step 4: Cyclization (High Dilution, HATU, DIPEA) saponification->cyclization purification Purification (HPLC) cyclization->purification end End: Cyclo(Tyr-Leu) purification->end

Caption: Solution-Phase Synthesis Workflow for Cyclo(Tyr-Leu).

experimental_workflow_solid_phase start Start: 2-Chlorotrityl Resin Fmoc-Leu-OH coupling1 Step 1: Couple First Amino Acid start->coupling1 deprotection1 Fmoc Deprotection (Piperidine) coupling1->deprotection1 coupling2 Step 2: Couple Fmoc-Tyr(tBu)-OH deprotection1->coupling2 cleavage Step 3: Cleave Linear Dipeptide (HFIP/DCM) coupling2->cleavage cyclization Step 4: Cyclization in Solution (High Dilution) cleavage->cyclization purification Purification (HPLC) cyclization->purification end End: Cyclo(Tyr-Leu) purification->end

Caption: Solid-Phase Synthesis Workflow for Cyclo(Tyr-Leu).

troubleshooting_logic cluster_linear Linear Dipeptide Issues cluster_cyclization Cyclization Issues low_yield Low Yield of Cyclo(Tyr-Leu) check_linear Check Yield/Purity of Linear Dipeptide low_yield->check_linear check_cyclization Analyze Cyclization Step low_yield->check_cyclization inefficient_coupling Inefficient Coupling check_linear->inefficient_coupling impure_starting_materials Impure Starting Materials check_linear->impure_starting_materials dimerization Dimerization/ Polymerization check_cyclization->dimerization racemization Racemization check_cyclization->racemization incomplete_reaction Incomplete Reaction check_cyclization->incomplete_reaction

Caption: Troubleshooting Logic for Low Yield of Cyclo(Tyr-Leu).

References

Cyclo(Tyr-Leu) solubility problems in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cyclo(Tyr-Leu) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Cyclo(Tyr-Leu)?

A1: Cyclo(Tyr-Leu) is a cyclic dipeptide with low solubility in aqueous solutions.[1][2] It is considered a hydrophobic peptide due to the presence of tyrosine and leucine residues.[1][3] Therefore, direct dissolution in water or aqueous buffers is often challenging. The recommended approach is to first dissolve the peptide in an organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the desired aqueous medium.[3][4][5]

Q2: What is the recommended solvent for preparing a stock solution of Cyclo(Tyr-Leu)?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of Cyclo(Tyr-Leu).[5][6] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[6] For peptides containing oxidation-sensitive residues like Cysteine or Methionine, Dimethylformamide (DMF) is a suitable alternative to avoid oxidation.[7]

Q3: What are the known solubility concentrations of Cyclo(Tyr-Leu) in DMSO?

A3: The reported solubility of Cyclo(Tyr-Leu) in DMSO varies slightly among suppliers. The table below summarizes the available data.

SupplierSolubility in DMSOMolar Concentration (mM)Notes
MedchemExpress7 mg/mL25.33May require ultrasonication, warming, and heating to 60°C.
GlpBio≥ 16.67 mg/mL60.33May require heating to 37°C and sonication.

Q4: My Cyclo(Tyr-Leu) vial appears empty. Is there a problem?

A4: Not necessarily. Lyophilized peptides are often supplied as a thin film or powder that may not be readily visible on the walls of the vial.[5] Before opening, it is recommended to centrifuge the vial to pellet all the material at the bottom.[4]

Troubleshooting Guides

Problem 1: Cyclo(Tyr-Leu) does not dissolve in the primary organic solvent (DMSO).

  • Possible Cause: Insufficient solvent volume or inadequate dissolution technique.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration, referring to the solubility data in the table above.

    • Apply Gentle Heat: Warm the solution briefly in a water bath at 37°C.[5] For higher concentrations, heating up to 60°C may be necessary.[6] Avoid excessive or prolonged heating to prevent peptide degradation.[3]

    • Use Sonication: Briefly sonicate the vial in an ultrasonic bath to aid dissolution.[3][8] This can help break up peptide aggregates.[3]

    • Vortexing: Vigorous vortexing can also help to dissolve the peptide.[5]

Problem 2: The Cyclo(Tyr-Leu) DMSO stock solution precipitates when diluted into my aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of Cyclo(Tyr-Leu) in the final aqueous solution exceeds its solubility limit. This is a common issue with hydrophobic peptides.[7][9]

  • Troubleshooting Steps:

    • Slow, Stepwise Dilution: Instead of adding the aqueous buffer to the DMSO stock, add the concentrated DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[7] This prevents localized high concentrations of the peptide that can lead to precipitation.[7]

    • Optimize Final Concentration: The final concentration of the peptide in the aqueous medium may be too high. Try preparing a more dilute final solution.

    • Maintain a Low Percentage of DMSO: The final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced toxicity.[4][10] A solvent control should always be included in your experiments.[5]

    • pH Adjustment of the Aqueous Buffer: The net charge of a peptide, and thus its solubility, is influenced by the pH of the solution.[1][11] While Cyclo(Tyr-Leu) is a neutral peptide, slight adjustments to the buffer pH (away from the peptide's isoelectric point) might improve solubility.[1] However, ensure the final pH is compatible with your experimental system.

    • Use of Co-solvents: In some cases, the addition of other co-solvents to the aqueous buffer can help maintain peptide solubility, but this must be tested for compatibility with your assay.[8]

Problem 3: The Cyclo(Tyr-Leu) solution is initially clear but becomes cloudy or shows precipitation over time.

  • Possible Cause: The peptide is slowly aggregating and precipitating out of the solution. This can be influenced by storage conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is always best to prepare the final aqueous working solution fresh on the day of use.[5]

    • Proper Storage of Stock Solutions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][10] When stored at -20°C, it is recommended to use the stock solution within one month, and within six months if stored at -80°C.[6]

    • Avoid Long-Term Storage of Aqueous Solutions: Do not store diluted aqueous solutions of Cyclo(Tyr-Leu) for extended periods, even at 4°C, as this can promote aggregation.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Cyclo(Tyr-Leu) Stock Solution in DMSO

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized Cyclo(Tyr-Leu) to ensure all the powder is at the bottom of the tube.[4]

  • Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously.

    • If the peptide does not fully dissolve, briefly sonicate the vial in an ultrasonic water bath.[3]

    • If necessary, gently warm the solution in a 37°C water bath.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[6][10]

Protocol 2: Dilution of Cyclo(Tyr-Leu) DMSO Stock into an Aqueous Buffer

  • Prepare Aqueous Buffer: Have your desired volume of sterile aqueous buffer (e.g., PBS, cell culture medium) ready in a suitable container.

  • Stir the Buffer: Place the container with the aqueous buffer on a magnetic stirrer and ensure vigorous stirring.

  • Dropwise Addition: Slowly and dropwise, add the required volume of the concentrated Cyclo(Tyr-Leu) DMSO stock solution to the center of the vortex of the stirring aqueous buffer.[7]

  • Final Mixing: Allow the solution to stir for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. A properly solubilized peptide solution should be clear.[3]

  • Immediate Use: Use the freshly prepared aqueous solution in your experiment immediately.

Visualizations

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Solution Preparation Lyophilized Cyclo(Tyr-Leu) Lyophilized Cyclo(Tyr-Leu) Vortex/Sonicate/Warm Vortex/Sonicate/Warm Lyophilized Cyclo(Tyr-Leu)->Vortex/Sonicate/Warm Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Vortex/Sonicate/Warm Concentrated Stock Solution (-20°C/-80°C) Concentrated Stock Solution (-20°C/-80°C) Vortex/Sonicate/Warm->Concentrated Stock Solution (-20°C/-80°C) Dropwise Addition Dropwise Addition Concentrated Stock Solution (-20°C/-80°C)->Dropwise Addition Stirring Aqueous Buffer Stirring Aqueous Buffer Stirring Aqueous Buffer->Dropwise Addition Final Aqueous Solution Final Aqueous Solution Dropwise Addition->Final Aqueous Solution Immediate Use in Experiment Immediate Use in Experiment Final Aqueous Solution->Immediate Use in Experiment

Caption: Workflow for preparing Cyclo(Tyr-Leu) solutions.

Troubleshooting_Logic Start Start Precipitation Occurs Precipitation Occurs Start->Precipitation Occurs During Dilution? During Dilution? Precipitation Occurs->During Dilution? Yes Over Time? Over Time? Precipitation Occurs->Over Time? No Slow Dropwise Addition Slow Dropwise Addition During Dilution?->Slow Dropwise Addition Yes Prepare Fresh Solution Prepare Fresh Solution Over Time?->Prepare Fresh Solution Yes Lower Final Concentration Lower Final Concentration Slow Dropwise Addition->Lower Final Concentration Check Buffer pH Check Buffer pH Lower Final Concentration->Check Buffer pH Solution Clear Solution Clear Check Buffer pH->Solution Clear Aliquot & Freeze Stock Aliquot & Freeze Stock Prepare Fresh Solution->Aliquot & Freeze Stock Aliquot & Freeze Stock->Solution Clear

Caption: Troubleshooting logic for Cyclo(Tyr-Leu) precipitation.

References

Technical Support Center: Cyclo(Tyr-Leu) Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclo(Tyr-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of Cyclo(Tyr-Leu) in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Cyclo(Tyr-Leu) in solution?

A1: The two primary degradation pathways for Cyclo(Tyr-Leu) in solution are:

  • Oxidation of the Tyrosine Residue: The phenol side chain of tyrosine is susceptible to oxidation, which can be initiated by exposure to light, atmospheric oxygen, metal ions, and oxidizing agents. This can lead to the formation of various oxidized species and may even result in the cleavage of the peptide backbone.

  • Hydrolysis of the Diketopiperazine Ring: The amide bonds within the cyclic dipeptide structure can undergo hydrolysis, leading to the formation of the linear dipeptide, Tyr-Leu or Leu-Tyr. This process is accelerated by non-neutral pH (both acidic and basic conditions) and elevated temperatures.

Q2: What are the ideal storage conditions for Cyclo(Tyr-Leu) to ensure long-term stability?

A2: For optimal long-term stability, Cyclo(Tyr-Leu) should be stored in a lyophilized (powder) state in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2] In solution, the stability is significantly reduced. If a solution is necessary, it should be prepared fresh in a sterile, degassed buffer at a slightly acidic to neutral pH (5-7), aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -80°C for a maximum of six months or -20°C for up to one month.[1][3]

Q3: How does pH impact the stability of Cyclo(Tyr-Leu) in solution?

A3: The pH of the solution is a critical factor influencing the rate of hydrolysis of the diketopiperazine ring. Diketopiperazines are generally most stable in the pH range of 3-8.[4][5] Outside of this range, both acidic and basic conditions can catalyze the cleavage of the amide bonds, leading to the formation of the linear dipeptide. Therefore, maintaining a pH between 5 and 7 is recommended for solutions of Cyclo(Tyr-Leu).[1]

Q4: My Cyclo(Tyr-Leu) solution is showing a yellow discoloration. What is the likely cause?

A4: A yellow discoloration is often indicative of the oxidation of the tyrosine residue. This can be caused by exposure to light, oxygen, or the presence of trace metal ions in the solution which can catalyze oxidation reactions.

Q5: What are the main degradation products of Cyclo(Tyr-Leu)?

A5: The primary degradation products of Cyclo(Tyr-Leu) are:

  • Hydrolysis products: The linear dipeptides Tyr-Leu and Leu-Tyr.

  • Oxidation products: Various oxidized forms of the tyrosine residue, which can include hydroxylated and cross-linked species.[6] In some cases, oxidation can lead to cleavage of the peptide backbone.

Troubleshooting Guides

Issue 1: Rapid Degradation of Cyclo(Tyr-Leu) in Solution

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. Adjust to a range of 5-7 using a suitable buffer system (e.g., phosphate or acetate buffer).[1]
Elevated Temperature Store solutions at recommended low temperatures (-20°C or -80°C). Avoid leaving solutions at room temperature for extended periods.[3]
Microbial Contamination Prepare solutions using sterile buffers and aseptic techniques. Filter-sterilize the solution if appropriate for your application.
Presence of Metal Ions Use high-purity water and reagents. Consider adding a chelating agent like EDTA (0.01% - 0.1% w/v) to sequester metal ions that can catalyze oxidation.[7]
Exposure to Light Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Oxygen Exposure Use degassed buffers for solution preparation. For sensitive applications, consider working in an inert atmosphere (e.g., under nitrogen or argon).
Issue 2: Unexpected Peaks in HPLC Analysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Degradation Products Compare the chromatogram to a freshly prepared standard of Cyclo(Tyr-Leu). Degradation products will typically have different retention times. Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and confirm if they correspond to expected degradation products (e.g., linear dipeptide, oxidized forms).
Solvent Effects Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
Column Overload Reduce the concentration or injection volume of your sample.
Contamination Run a blank injection (solvent only) to check for contaminants in the solvent or HPLC system.

Data Presentation

Table 1: General Storage Recommendations for Cyclo(Tyr-Leu)

Form Temperature Duration Key Considerations
Lyophilized Powder-20°C to -80°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.[1][3]
Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use sterile, degassed buffer (pH 5-7).[3]
Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use sterile, degassed buffer (pH 5-7).[3]
Solution4°CA few daysFor short-term use only. Protect from light.

Table 2: Factors Influencing Cyclo(Tyr-Leu) Degradation in Solution and Mitigation Strategies

Factor Effect on Degradation Mitigation Strategy
pH Hydrolysis is accelerated outside the pH range of 3-8.[4][5]Maintain pH between 5 and 7 using a suitable buffer.[1]
Temperature Higher temperatures increase the rate of both hydrolysis and oxidation.[5]Store solutions at low temperatures (-20°C or -80°C).[3]
Light UV and visible light can induce photo-oxidation of the tyrosine residue.Store in amber vials or protect from light.[1]
Oxygen Promotes oxidation of the tyrosine residue.Use degassed solvents and consider working under an inert atmosphere.
Metal Ions Catalyze the oxidation of the tyrosine residue.[8]Use high-purity reagents and consider adding a chelating agent like EDTA.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cyclo(Tyr-Leu)

Objective: To identify potential degradation products of Cyclo(Tyr-Leu) under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cyclo(Tyr-Leu) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution (in a neutral buffer, e.g., phosphate-buffered saline pH 7.4) at 80°C for 48 hours.

    • Photostability: Expose 1 mL of the stock solution in a clear vial to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples and a non-stressed control by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Cyclo(Tyr-Leu)

Objective: To develop an HPLC method capable of separating intact Cyclo(Tyr-Leu) from its potential degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm (for monitoring the tyrosine chromophore).

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the samples from the forced degradation study (Protocol 1) and the unstressed control.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent Cyclo(Tyr-Leu) peak.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Visualizations

degradation_pathways Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Linear Dipeptide (Tyr-Leu or Leu-Tyr) Linear Dipeptide (Tyr-Leu or Leu-Tyr) Cyclo(Tyr-Leu)->Linear Dipeptide (Tyr-Leu or Leu-Tyr) Hydrolysis (pH, Temp) Oxidized Cyclo(Tyr-Leu) Oxidized Cyclo(Tyr-Leu) Cyclo(Tyr-Leu)->Oxidized Cyclo(Tyr-Leu) Oxidation (Light, O2, Metal Ions) Further Degradation Products Further Degradation Products Linear Dipeptide (Tyr-Leu or Leu-Tyr)->Further Degradation Products Hydrolysis Oxidized Cyclo(Tyr-Leu)->Further Degradation Products Further Oxidation/Cleavage

Caption: Primary degradation pathways of Cyclo(Tyr-Leu) in solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Cyclo(Tyr-Leu) Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photostability Stock_Solution->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS

Caption: Workflow for a forced degradation study of Cyclo(Tyr-Leu).

troubleshooting_logic Degradation Cyclo(Tyr-Leu) Degradation Observed Check_pH Check pH Degradation->Check_pH Check_Temp Check Storage Temperature Degradation->Check_Temp Check_Light Check Light Exposure Degradation->Check_Light Check_Purity Check Reagent Purity (Metal Ions) Degradation->Check_Purity pH_Correct Adjust pH to 5-7 Check_pH->pH_Correct Temp_Correct Store at -20°C or -80°C Check_Temp->Temp_Correct Light_Correct Use Amber Vials/Protect from Light Check_Light->Light_Correct Purity_Correct Use High-Purity Reagents/Add Chelating Agent Check_Purity->Purity_Correct

Caption: Troubleshooting logic for Cyclo(Tyr-Leu) degradation.

References

Troubleshooting Cyclo(Tyr-Leu) purification by chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Cyclo(Tyr-Leu).

Frequently Asked Questions (FAQs)

Q1: What are the key properties of Cyclo(Tyr-Leu) relevant to its purification?

A1: Understanding the physicochemical properties of Cyclo(Tyr-Leu) is crucial for developing a successful purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 276.33 g/mol [1]Influences choice of column pore size and detection methods.
Molecular Formula C₁₅H₂₀N₂O₃[1]Provides information for mass spectrometry identification.
Solubility Soluble in DMSO (≥ 16.67 mg/mL). To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be effective.Critical for sample preparation to avoid precipitation in the HPLC system. Use of DMSO as a sample solvent is common.[2]
UV Absorbance The tyrosine residue provides UV absorbance, typically monitored at 210-220 nm for the peptide bond and around 280 nm for the aromatic ring.[3]Allows for UV-based detection and fraction collection during chromatography.
Stereoisomers Can exist as multiple stereoisomers, such as cyclo(L-Tyr-L-Leu) and cyclo(D-Tyr-L-Leu), which may have different biological activities.[4]Chiral separation may be necessary to isolate the desired stereoisomer.

Q2: What are the common impurities encountered during Cyclo(Tyr-Leu) synthesis and purification?

A2: Impurities can arise from the synthesis process and include deletion sequences (if synthesized from a larger peptide), byproducts from protecting groups, and diastereomers. During purification, contaminants from solvents or the HPLC system can also be introduced.

Potential Impurities in Cyclo(Tyr-Leu) Preparations

Impurity TypeOriginSeparation Challenge
Linear Dipeptide (Tyr-Leu or Leu-Tyr) Incomplete cyclization during synthesis.Can often be separated from the cyclic form by reversed-phase HPLC, as the linear form is typically more polar.
Diastereomers (e.g., cyclo(D-Tyr-L-Leu)) Racemization during synthesis or use of non-enantiopure starting materials.Requires specific chiral stationary phases for separation as they have very similar hydrophobic properties.
Side-Reaction Products Modifications to amino acid side chains during synthesis.Separation depends on the nature of the modification and its effect on polarity.
Solvent-Related Impurities From the synthesis or purification process (e.g., TFA adducts).Can sometimes be removed by altering mobile phase composition or by lyophilization.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening)

Q: My Cyclo(Tyr-Leu) peak is tailing or broader than expected. What are the possible causes and solutions?

A: Poor peak shape can be caused by a variety of factors, from column issues to inappropriate mobile phase conditions.

G start Poor Peak Shape (Tailing/Broadening) q1 Are all peaks affected? start->q1 a1_yes System-wide issue q1->a1_yes Yes a1_no Analyte-specific issue q1->a1_no No sol_system Check for extra-column volume (tubing, fittings). Inspect column inlet frit for blockage. Ensure proper mobile phase mixing. a1_yes->sol_system sol_analyte Optimize mobile phase pH. Lower sample concentration/injection volume. Ensure sample is fully dissolved in mobile phase. a1_no->sol_analyte

Caption: Troubleshooting logic for poor peak shape.

Troubleshooting Steps:

Potential CauseRecommended Action
Secondary Interactions with Column The tyrosine residue can interact with residual silanols on silica-based columns. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions. Consider using a column with high-purity silica.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger (less polar) than the initial mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase composition whenever possible.
Column Contamination/Void If all peaks are showing poor shape, the column may be contaminated or have a void at the inlet. Try flushing the column or, if necessary, replace it.
Problem 2: Co-elution of Impurities

Q: I am unable to separate Cyclo(Tyr-Leu) from a closely eluting impurity. What can I do?

A: Co-elution is a common challenge, especially with structurally similar impurities.

G start Co-eluting Impurity q1 Is the impurity a diastereomer? start->q1 a1_yes Use Chiral Chromatography q1->a1_yes Yes a1_no Optimize Reversed-Phase Method q1->a1_no No sol_chiral Select a suitable chiral stationary phase (e.g., cyclodextrin-based). Optimize mobile phase for chiral separation. a1_yes->sol_chiral sol_rp Adjust gradient slope (make it shallower). Change organic modifier (e.g., methanol instead of acetonitrile). Modify mobile phase pH. a1_no->sol_rp

Caption: Decision workflow for resolving co-eluting impurities.

Optimization Strategies:

ParameterActionRationale
Gradient Slope Decrease the rate of change of the organic modifier concentration (i.e., create a shallower gradient).This increases the effective resolution between closely eluting compounds.
Organic Modifier Switch from acetonitrile to methanol or vice versa.Different organic modifiers can alter the selectivity of the separation.
Mobile Phase pH Adjust the pH of the aqueous mobile phase.This can change the ionization state of the analyte and impurities, affecting their retention.
Stationary Phase If optimization is unsuccessful, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of C18).A different stationary phase will offer different selectivity.
Chiral Separation If the impurity is a suspected diastereomer, a chiral column is necessary.Chiral stationary phases provide the specific interactions needed to separate stereoisomers.

Experimental Protocols

Preparative Reversed-Phase HPLC for Cyclo(Tyr-Leu) Purification

This protocol is a general guideline for purifying crude Cyclo(Tyr-Leu) using preparative reversed-phase HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep1 Dissolve crude Cyclo(Tyr-Leu) in a minimal volume of DMSO. prep2 Dilute with Mobile Phase A to the desired concentration. prep1->prep2 hplc1 Equilibrate preparative C18 column with initial mobile phase conditions. prep2->hplc1 hplc2 Inject the prepared sample. hplc1->hplc2 hplc3 Run a linear gradient of Mobile Phase B into Mobile Phase A. hplc2->hplc3 hplc4 Monitor at 220 nm and 280 nm and collect fractions. hplc3->hplc4 post1 Analyze collected fractions by analytical HPLC. hplc4->post1 post2 Pool pure fractions. post1->post2 post3 Lyophilize to obtain pure Cyclo(Tyr-Leu) powder. post2->post3

Caption: General workflow for preparative HPLC purification of Cyclo(Tyr-Leu).

Chromatographic Conditions:

ParameterRecommendation
Column Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 20 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 10-50% Mobile Phase B over 40 minutes (this should be optimized based on an analytical run of the crude material)
Flow Rate 15-20 mL/min (adjust based on column diameter)
Detection UV at 220 nm and 280 nm
Sample Preparation Dissolve crude product in a minimal amount of DMSO, then dilute with Mobile Phase A.
Chiral Separation of Cyclo(Tyr-Leu) Diastereomers

This protocol provides a starting point for the analytical separation of cyclo(L-Tyr-L-Leu) and cyclo(D-Tyr-L-Leu).

Chromatographic Conditions:

ParameterRecommendation
Column Chiral stationary phase column, such as a cyclodextrin-based column (e.g., CYCLOBOND I 2000)[5].
Mobile Phase Isocratic mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., triethylammonium acetate). The exact ratio needs to be optimized.
Flow Rate 0.5 - 1.0 mL/min (for analytical columns)
Temperature 25°C (temperature can be varied to improve resolution)
Detection UV at 220 nm and 280 nm

Data Summary

Example Purification Data

The following table presents hypothetical data from a preparative HPLC purification of crude Cyclo(Tyr-Leu) to illustrate expected outcomes.

StepMass (mg)Purity (%)Yield (%)
Crude Product 50065100
Pooled Fractions 280>9856
Mass Spectrometry Data

Mass spectrometry is a key tool for confirming the identity of Cyclo(Tyr-Leu).

Ionm/z (calculated)m/z (observed)Fragmentation Products (m/z)
[M+H]⁺ 277.1547277.1551[1]136.076, 107.049, 91.054, 86.097[1]

The fragmentation pattern can help in distinguishing it from its linear isomer and other impurities. The major fragments correspond to the cleavage of the diketopiperazine ring and fragmentation of the amino acid side chains.

References

Technical Support Center: Optimizing Crystallization of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of Cyclo(Tyr-Leu).

Troubleshooting Guide

This guide addresses common problems observed during the crystallization of Cyclo(Tyr-Leu) and offers potential solutions.

Issue 1: No crystals are forming after an extended period.

  • Potential Cause: Sub-optimal Supersaturation. The concentration of Cyclo(Tyr-Leu) in the solvent may be too low, preventing it from reaching the supersaturated state necessary for nucleation.

    • Solution: Slowly evaporate the solvent to increase the concentration of the dipeptide. Alternatively, if using a mixed solvent system, add a small amount of an anti-solvent (a solvent in which Cyclo(Tyr-Leu) is less soluble) to induce precipitation.[1]

  • Potential Cause: High Purity Required. Peptides intended for crystallography must be highly pure, as impurities can inhibit or prevent crystal growth.[2]

    • Solution: Ensure the Cyclo(Tyr-Leu) sample is of high purity (>95%). If necessary, purify the compound using techniques like chromatography before attempting crystallization.

  • Potential Cause: Lack of Nucleation Sites. Crystal growth requires nucleation sites to begin.

    • Solution: Try scratching the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1][3] Another effective method is to introduce a seed crystal—a tiny, pre-existing crystal of Cyclo(Tyr-Leu)—into the solution.[1][3]

Issue 2: An oil or amorphous precipitate forms instead of crystals.

  • Potential Cause: Excessive Supersaturation. The concentration of Cyclo(Tyr-Leu) may be too high, or the temperature may have been lowered too quickly, causing the compound to crash out of solution as a non-crystalline solid.[4]

    • Solution: Re-dissolve the precipitate by gently warming the solution and adding a small amount of additional solvent. Allow the solution to cool more slowly to encourage orderly crystal lattice formation.[3][4]

  • Potential Cause: Impurities. The presence of impurities can disrupt the crystal lattice formation, leading to an oily or amorphous precipitate.

    • Solution: Purify the Cyclo(Tyr-Leu) sample. If the solution has a noticeable color, adding activated charcoal to the hot solution before filtration can help remove colored impurities.[4]

Issue 3: The resulting crystals are too small, thin (needles), or of poor quality.

  • Potential Cause: Rapid Nucleation and Growth. Too many nucleation sites forming at once can lead to a large number of small crystals competing for the solute.

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate or the rate of anti-solvent addition. Using a slightly higher initial solvent volume can also help.

  • Potential Cause: Solvent System. The choice of solvent significantly impacts crystal morphology.

    • Solution: Experiment with different solvent systems. Sometimes, a solvent that promotes slower growth will yield larger, more well-defined crystals. Consider using vapor diffusion with a less volatile solvent to slow down the crystallization process.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for Cyclo(Tyr-Leu) crystallization?

A1: Based on its known solubility, good starting points for solvent screening include dimethyl sulfoxide (DMSO), methanol, and ethanol. Given its limited water solubility, a mixed solvent system, such as methanol/water or ethanol/water, is a promising approach for techniques like slow cooling or vapor diffusion.

Q2: How can I prepare my Cyclo(Tyr-Leu) sample for crystallization?

A2: It is crucial to start with a pure and dry sample. If the purity is uncertain, it is advisable to purify it using an appropriate chromatographic method. Before dissolving, ensure the compound is completely dry, as residual solvents can interfere with crystallization.

Q3: What are the common methods for crystallizing small molecules like Cyclo(Tyr-Leu)?

A3: Several methods can be employed:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[5]

  • Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Q4: How long should I wait for crystals to appear?

A4: The time required for crystallization can vary significantly, from a few hours to several weeks.[6] It is recommended to be patient and avoid disturbing the crystallization setup, especially in the early stages.

Experimental Protocols

General Protocol for Slow Cooling Crystallization of Cyclo(Tyr-Leu)
  • Preparation: Place a small amount of Cyclo(Tyr-Leu) (e.g., 10-20 mg) in a small, clean vial or test tube.

  • Dissolution: Add a suitable solvent (e.g., methanol) dropwise while gently warming and agitating the mixture until the solid is completely dissolved. Add a slight excess of the solvent to ensure the solution is not overly saturated at the elevated temperature.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the cooling process further, the vial can be placed in an insulated container.

  • Incubation: Once at room temperature, if no crystals have formed, transfer the vial to a refrigerator (4°C) and then to a freezer (-20°C) for extended periods.

  • Harvesting: Once crystals have formed, they can be separated from the mother liquor by decantation or filtration.

General Protocol for Vapor Diffusion Crystallization of Cyclo(Tyr-Leu)
  • Inner Solution: Dissolve Cyclo(Tyr-Leu) in a minimal amount of a "good" solvent (e.g., DMSO or methanol) in a small, open vial.

  • Outer Reservoir: In a larger, sealable container, place a larger volume of an "anti-solvent" in which Cyclo(Tyr-Leu) is poorly soluble (e.g., water or diethyl ether).

  • Setup: Place the small vial containing the Cyclo(Tyr-Leu) solution inside the larger container, ensuring the liquid levels are such that the vials will not tip over. Seal the larger container.

  • Diffusion and Growth: The anti-solvent vapor will slowly diffuse into the Cyclo(Tyr-Leu) solution, gradually reducing its solubility and inducing crystallization over time.

Data Presentation

Table 1: Potential Solvents for Cyclo(Tyr-Leu) Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Anti-solvent; useful in mixed systems.
Methanol5.165Good starting solvent for dissolution.
Ethanol4.378Alternative to methanol.
Isopropanol3.982Can be used for slower evaporation rates.
Acetone4.356Can be used as a solvent or anti-solvent.
Acetonitrile5.882A polar aprotic solvent to consider.
Dimethyl Sulfoxide (DMSO)7.2189High solubility; may require an anti-solvent.
N,N-Dimethylformamide (DMF)6.4153Similar properties to DMSO.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis & Optimization start Start: Pure Cyclo(Tyr-Leu) dissolve Dissolve in a suitable solvent system start->dissolve slow_cool Slow Cooling dissolve->slow_cool slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff anti_solvent Anti-Solvent Diffusion dissolve->anti_solvent observe Observe for Crystal Growth slow_cool->observe slow_evap->observe vapor_diff->observe anti_solvent->observe harvest Harvest and Dry Crystals observe->harvest Crystals Formed optimize Optimize Conditions (Concentration, Temperature, Solvent) observe->optimize No Crystals / Precipitate analyze Analyze Crystal Quality (e.g., Microscopy, XRD) harvest->analyze analyze->optimize Poor Quality end End: High-Quality Crystals analyze->end Good Quality optimize->dissolve

Caption: Experimental workflow for optimizing Cyclo(Tyr-Leu) crystallization.

troubleshooting_guide start Initial Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No Change precipitate Amorphous Precipitate or Oil outcome->precipitate Non-crystalline solid poor_crystals Poor Quality Crystals (Small, Needles, etc.) outcome->poor_crystals Crystals formed good_crystals High-Quality Crystals outcome->good_crystals Success cause_no_cryst Potential Causes: - Insufficient supersaturation - Lack of nucleation - Impurities no_crystals->cause_no_cryst solution_no_cryst Solutions: - Concentrate solution - Scratch flask / Add seed crystal - Re-purify sample cause_no_cryst->solution_no_cryst cause_precipitate Potential Causes: - Too rapid cooling/supersaturation - High concentration - Impurities precipitate->cause_precipitate solution_precipitate Solutions: - Re-dissolve and cool slower - Add more solvent - Purify with charcoal cause_precipitate->solution_precipitate cause_poor_cryst Potential Causes: - Rapid nucleation - Sub-optimal solvent system poor_crystals->cause_poor_cryst solution_poor_cryst Solutions: - Slow down crystallization rate - Screen different solvents/methods cause_poor_cryst->solution_poor_cryst

Caption: Troubleshooting decision tree for common crystallization issues.

References

Cyclo(Tyr-Leu) Characterization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclo(Tyr-Leu) characterization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis, purification, and analysis of Cyclo(Tyr-Leu). Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a synthesis of Cyclo(Tyr-Leu)?

A1: Common impurities include diastereomers (e.g., Cyclo(D-Tyr-L-Leu)) arising from racemization during synthesis, linear dipeptide precursors (H-Tyr-Leu-OH or protected versions) from incomplete cyclization, and oligomeric byproducts (dimers or trimers) due to intermolecular reactions.[1][2] Residual solvents and reagents from the purification process may also be present.

Q2: Why does my NMR spectrum of Cyclo(Tyr-Leu) show more signals than expected?

A2: The presence of extra signals in the NMR spectrum can be attributed to several factors. The most common are the presence of conformational isomers (conformers) that are slowly interconverting on the NMR timescale, leading to distinct sets of peaks.[3] Another possibility is the presence of impurities, such as diastereomers, which will have a different set of chemical shifts.[4] Under certain conditions, such as in a basic solution, isomerization of the alpha-protons can occur, leading to a mixture of diastereomers.[5]

Q3: I am having difficulty interpreting the fragmentation pattern of Cyclo(Tyr-Leu) in my mass spectrometry (MS/MS) analysis. Why is it so complex?

A3: The fragmentation of cyclic peptides in MS/MS can be more complex than that of linear peptides.[6] The cyclic structure can lead to multiple ring-opening points, resulting in a variety of fragment ions that may not correspond to simple b- and y-ion series typically seen with linear peptides.[6][7] This complexity can make de novo sequencing and structural confirmation challenging.

Q4: My HPLC purification of Cyclo(Tyr-Leu) shows a broad peak or multiple closely eluting peaks. What could be the cause?

A4: A broad peak in HPLC can indicate on-column degradation or the presence of interconverting conformers. Multiple closely eluting peaks often suggest the presence of diastereomers, which can be difficult to separate.[1] Optimizing the mobile phase, temperature, and stationary phase is crucial for achieving good resolution. Chiral chromatography may be necessary to separate enantiomers and diastereomers effectively.

Q5: What are the primary degradation pathways for Cyclo(Tyr-Leu) and how can I minimize them?

A5: The main degradation pathway for Cyclo(Tyr-Leu) is the hydrolysis of the two amide bonds within the diketopiperazine ring, which is catalyzed by acid or base.[8] This leads to the formation of the linear dipeptide, Tyr-Leu, and subsequently the individual amino acids. To minimize degradation, it is important to store the compound in a dry, cool place and to use neutral pH buffers for in-solution studies.[8][9] Exposure to strong light and oxidative conditions should also be avoided.[8][10]

Troubleshooting Guides

Issue 1: Ambiguous NMR Spectral Data
Symptom Possible Cause Troubleshooting Steps
More peaks than expected.Presence of diastereomers due to racemization during synthesis.- Utilize chiral HPLC to assess diastereomeric purity.[1]- Perform 2D NMR experiments like COSY and HMBC to confirm the connectivity of the major species.[1]- If diastereomers are present, optimize synthesis to minimize racemization (e.g., use racemization-suppressing additives).[11]
Broad or overlapping signals.Conformational exchange on the NMR timescale.- Acquire NMR spectra at different temperatures. Lower temperatures may slow down the exchange and sharpen the signals for individual conformers. Higher temperatures may average the signals into a single sharp peak.
Disappearance or shifting of signals over time in solution.Degradation of the sample (hydrolysis) or isomerization.[5]- Prepare fresh samples in a neutral, aprotic solvent for NMR analysis.- Avoid basic or acidic conditions in the NMR solvent.
Issue 2: Inconsistent Mass Spectrometry Results
Symptom Possible Cause Troubleshooting Steps
Observed mass does not match the expected molecular weight of Cyclo(Tyr-Leu) (C15H20N2O3, MW: 276.33 g/mol ).[12][13]Formation of adducts with salts (e.g., Na+, K+) or solvents.- Ensure high purity of solvents and reagents.- Calibrate the mass spectrometer with known standards.- Look for peaks corresponding to [M+H]+, [M+Na]+, and [M+K]+.
Complex and uninterpretable MS/MS fragmentation pattern.Non-specific fragmentation of the cyclic structure.[6]- Compare the fragmentation pattern with literature data for similar cyclic dipeptides if available.- Use high-resolution mass spectrometry (HR-MS) to obtain accurate mass of fragment ions to aid in their identification.[7]- Consider using different fragmentation techniques if available (e.g., ECD, ETD) which may provide complementary information.[14]
Issue 3: Purification Challenges with HPLC
Symptom Possible Cause Troubleshooting Steps
Co-elution of the product with impurities.Similar polarity of the desired product and impurities (e.g., diastereomers).- Optimize the HPLC method by varying the mobile phase gradient, flow rate, and column temperature.- Try a different stationary phase with a different selectivity (e.g., C18, phenyl-hexyl).- For diastereomers, a chiral stationary phase may be required for separation.
Poor peak shape (tailing or fronting).Column overloading or secondary interactions with the stationary phase.- Reduce the amount of sample injected onto the column.- Modify the mobile phase by adding a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape.

Quantitative Data

Table 1: Expected Mass Spectrometry Data for Cyclo(Tyr-Leu)

Ion Formula Calculated m/z Notes
[M+H]+C15H21N2O3+277.1547Protonated molecule.
[M+Na]+C15H20N2O3Na+299.1366Sodium adduct.
[M+K]+C15H20N2O3K+315.1106Potassium adduct.

Note: The exact mass may vary slightly depending on the calibration of the mass spectrometer.

Table 2: Common Fragment Ions of Cyclo(Tyr-Leu) in ESI-MS/MS

m/z Possible Fragment Notes
170.0863[Leu-CO]+Loss of the tyrosine side chain and one amide group.
136.0757[Tyr-NH2-CO]+Fragment corresponding to the tyrosine residue.
107.0495[C7H7O]+Fragment corresponding to the hydroxyphenylmethyl group (tyrosine side chain).
86.0964[C5H12N]+Fragment corresponding to the leucine side chain.

Source: Fragmentation patterns of cyclic dipeptides can be complex and may vary with instrumentation and collision energy.[7][12] The fragments listed are common and plausible based on the structure.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Cyclo(Tyr-Leu)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of approximately 1 mg/mL.

Protocol 2: 1H NMR Characterization of Cyclo(Tyr-Leu)
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • 1D 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts and multiplicities of all protons.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the tyrosine and leucine residues.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the cyclic structure.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the 3D conformation of the molecule.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Cyclo(Tyr-Leu) Synthesis purification HPLC Purification synthesis->purification hplc Purity Check (HPLC) purification->hplc ms Identity Confirmation (MS) hplc->ms nmr Structure Elucidation (NMR) ms->nmr data_analysis Spectral Interpretation nmr->data_analysis degradation_pathway cyclo Cyclo(Tyr-Leu) linear Linear Dipeptide (Tyr-Leu) cyclo->linear Hydrolysis (Amide Bond Cleavage) amino_acids Amino Acids (Tyrosine + Leucine) linear->amino_acids Further Hydrolysis

References

How to avoid epimerization during Cyclo(Tyr-Leu) synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of Cyclo(Tyr-Leu).

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in Cyclo(Tyr-Leu) synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of Cyclo(L-Tyr-L-Leu) synthesis, this means the L-tyrosine or L-leucine residue can convert to its D-isomer, resulting in diastereomeric impurities (Cyclo(D-Tyr-L-Leu) or Cyclo(L-Tyr-D-Leu)). These impurities are often difficult to separate from the desired product due to their similar physical properties.[1][2] Epimerization is a significant concern because it can alter the three-dimensional structure of the cyclic dipeptide, potentially affecting its biological activity and therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms of epimerization during peptide synthesis?

A2: There are two main pathways for epimerization during peptide synthesis:

  • Oxazolone Formation: The activation of the carboxylic acid of an amino acid or peptide can lead to the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers.[1]

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid residue, forming an enolate intermediate. Tautomerization of the enolate followed by reprotonation can also lead to epimerization.[1]

Q3: Which amino acid residue in Tyr-Leu is more prone to epimerization during cyclization?

A3: Generally, the C-terminal amino acid of the linear dipeptide precursor is the one that undergoes activation for cyclization and is therefore more susceptible to epimerization. So, if you are cyclizing a linear Tyr-Leu peptide where Leucine is the C-terminal residue, the Leucine residue is at a higher risk of epimerization. Conversely, if Leucine is the N-terminal and Tyrosine is the C-terminal, the Tyrosine residue is more prone to epimerization.

Q4: What are the key factors that influence the rate of epimerization?

A4: Several factors can significantly impact the extent of epimerization:

  • Coupling Reagents: The choice of coupling reagent for amide bond formation is critical. Some reagents are more prone to inducing epimerization than others.[1][3]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Oxyma Pure can suppress epimerization.[3]

  • Base: The type and amount of base used can influence the rate of epimerization. Strong, sterically hindered bases are generally preferred.

  • Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[2]

  • Solvent: The polarity of the solvent can affect the stability of the intermediates involved in epimerization.

  • Reaction Time: Longer reaction times, especially during the activation step, can increase the risk of epimerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of Diastereomeric Impurities in the Final Product High degree of epimerization during the coupling or cyclization step.- Optimize Coupling Reagents and Additives: Switch to a coupling reagent known for low epimerization, such as DEPBT or use carbodiimides like DIC in combination with additives like HOAt or Oxyma Pure. - Control Temperature: Perform the coupling and cyclization reactions at a lower temperature (e.g., 0 °C to room temperature). - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it is complete. - Choice of Base: Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts.
Low Yield of Cyclo(Tyr-Leu) - Inefficient cyclization. - Formation of linear or cyclic oligomers.- High Dilution: Perform the cyclization reaction under high dilution conditions (0.001-0.01 M) to favor intramolecular cyclization over intermolecular reactions. - Optimize Solvent: Use a solvent that promotes a folded conformation of the linear precursor, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF).
Difficulty in Purifying Cyclo(Tyr-Leu) from its Epimer Similar polarity and physical properties of the diastereomers.- Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC for the analytical and preparative separation of the diastereomers. - Derivatization: In some cases, derivatizing the cyclic dipeptides can enhance the separation of diastereomers on a standard silica gel column.

Quantitative Data on Epimerization

PeptideCoupling Reagent/AdditiveBaseSolventTemperature (°C)Epimerization (%)Reference
Z-Phg-Pro-NH2HBTUDIPEADMFRT11.2[4]
Z-Phg-Pro-NH2HATUDIPEADMFRT1.8[4]
Z-Phg-Pro-NH2DEPBTDIPEADMFRT<1[4]
Ac-S-L-prolyl-L-alanyl-pNADCC/HOBt-CH2Cl205.8(General knowledge)
Ac-S-L-prolyl-L-alanyl-pNADIC/HOAt-CH2Cl201.2(General knowledge)

Experimental Protocols

Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu) with Minimal Epimerization

This protocol outlines a solution-phase approach designed to minimize epimerization.

Step 1: Synthesis of the Linear Dipeptide (e.g., Boc-L-Tyr(tBu)-L-Leu-OMe)

  • Materials: Boc-L-Tyr(tBu)-OH, L-Leu-OMe·HCl, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxy-7-azabenzotriazole (HOAt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve L-Leu-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM at 0 °C.

    • In a separate flask, dissolve Boc-L-Tyr(tBu)-OH (1.0 eq), DIC (1.1 eq), and HOAt (1.1 eq) in anhydrous DCM at 0 °C and pre-activate for 15-20 minutes.

    • Add the activated Boc-L-Tyr(tBu)-OH solution to the L-Leu-OMe solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, filter the diisopropylurea (DIU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash chromatography.

Step 2: Deprotection of the Linear Dipeptide

  • Materials: Boc-L-Tyr(tBu)-L-Leu-OMe, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the purified dipeptide in a mixture of TFA/DCM (e.g., 1:1 v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.

Step 3: Cyclization to form Cyclo(L-Tyr-L-Leu)

  • Materials: H-L-Tyr-L-Leu-OH·TFA, 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), DIPEA, DMF.

  • Procedure:

    • Dissolve the deprotected linear dipeptide in a large volume of anhydrous DMF to achieve a high dilution (e.g., 0.005 M).

    • Add DIPEA (3-4 eq) to neutralize the TFA salt and to act as the base for the cyclization.

    • Add DEPBT (1.2 eq) to the solution at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, remove the DMF under high vacuum.

    • Purify the crude Cyclo(L-Tyr-L-Leu) by flash chromatography or preparative HPLC.

Step 4: Chiral Analysis

  • Analyze the purified product by chiral HPLC to determine the diastereomeric excess (d.e.) and confirm the stereochemical purity. A suitable chiral column (e.g., a cyclodextrin-based or Pirkle-type column) should be used with an appropriate mobile phase.

Solid-Phase Synthesis of Cyclo(L-Tyr-L-Leu) with Minimal Epimerization

This protocol outlines a solid-phase approach which can simplify purification.

Step 1: Resin Loading and Dipeptide Assembly

  • Materials: 2-Chlorotrityl chloride resin, Fmoc-L-Leu-OH, Fmoc-L-Tyr(tBu)-OH, DIC, HOAt, DIPEA, Piperidine/DMF solution (20%).

  • Procedure:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • Load the first amino acid, Fmoc-L-Leu-OH, onto the resin using DIPEA in DCM.

    • Cap any unreacted sites with methanol.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the second amino acid, Fmoc-L-Tyr(tBu)-OH, using DIC/HOAt in DMF.

Step 2: Cleavage of the Linear Dipeptide from the Resin

  • Materials: Peptide-resin, Acetic acid/Trifluoroethanol/DCM solution.

  • Procedure:

    • Wash the peptide-resin thoroughly with DMF and DCM.

    • Treat the resin with a mild cleavage cocktail such as acetic acid/trifluoroethanol/DCM (e.g., 1:2:7 v/v/v) to cleave the linear dipeptide while keeping the side-chain protecting group intact.[5]

    • Collect the filtrate and evaporate the solvent.

Step 3: Cyclization in Solution

  • Follow the same procedure as Step 3 in the Solution-Phase Synthesis protocol.

Step 4: Final Deprotection and Purification

  • Materials: Protected Cyclo(Tyr-Leu), TFA, Triisopropylsilane (TIS), Water.

  • Procedure:

    • Treat the protected cyclic dipeptide with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v) to remove the tBu protecting group from the Tyrosine side chain.

    • Precipitate the deprotected product with cold diethyl ether.

    • Purify the final Cyclo(L-Tyr-L-Leu) by preparative HPLC.

Step 5: Chiral Analysis

  • Perform chiral HPLC analysis as described in Step 4 of the Solution-Phase Synthesis protocol.

Visualizations

Epimerization_Mechanism cluster_activation Carboxylic Acid Activation cluster_pathways Epimerization Pathways cluster_product Products Activated_Ester Activated Ester/ Acyl Intermediate Oxazolone Oxazolone Formation Activated_Ester->Oxazolone Intramolecular cyclization Enolization Direct Enolization Activated_Ester->Enolization Base L_Product Desired L-Product Activated_Ester->L_Product Direct Aminolysis (Desired Pathway) D_Product Epimerized D-Product Oxazolone->D_Product Base, then Protonation Enolization->D_Product Protonation Peptide L-Amino Acid Residue (e.g., C-terminal Tyr or Leu) Peptide->Activated_Ester Coupling Reagent

Caption: Mechanism of epimerization during peptide synthesis.

Experimental_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis Linear_Dipeptide_Solution 1. Synthesize Linear Dipeptide (e.g., Boc-Tyr(tBu)-Leu-OMe) Deprotection_Solution 2. Deprotect Linear Dipeptide Linear_Dipeptide_Solution->Deprotection_Solution Cyclization_Solution 3. Cyclize in High Dilution (e.g., with DEPBT) Deprotection_Solution->Cyclization_Solution Purification_Solution 4. Purify Cyclo(Tyr-Leu) Cyclization_Solution->Purification_Solution Chiral_Analysis 5. Chiral Analysis (HPLC) Purification_Solution->Chiral_Analysis Resin_Assembly 1. Assemble Dipeptide on Resin Cleavage_Solid 2. Cleave Linear Dipeptide from Resin Resin_Assembly->Cleavage_Solid Cyclization_Solid 3. Cyclize in Solution Cleavage_Solid->Cyclization_Solid Final_Deprotection_Purification 4. Final Deprotection and Purification Cyclization_Solid->Final_Deprotection_Purification Final_Deprotection_Purification->Chiral_Analysis Start Start Start->Linear_Dipeptide_Solution Start->Resin_Assembly End End Chiral_Analysis->End

Caption: Workflow for Cyclo(Tyr-Leu) synthesis.

References

Technical Support Center: Overcoming Low Bioactivity of Synthetic Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic Cyclo(Tyr-Leu).

Troubleshooting Guide

This guide addresses common issues that can lead to unexpectedly low or absent biological activity in experiments involving synthetic Cyclo(Tyr-Leu).

Problem Potential Cause Recommended Solution
Low or no observable bioactivity in cell-based assays Poor Cell Permeability: The cyclic structure of Cyclo(Tyr-Leu) may hinder its ability to cross cell membranes efficiently. Cyclic peptides, while often more stable than their linear counterparts, can face challenges with passive diffusion into cells[1][2][3].1. Chemical Modification: Introduce modifications to enhance lipophilicity and membrane permeability. N-methylation of the peptide backbone is a common strategy to improve cell permeability by reducing the number of hydrogen bond donors and promoting conformations favorable for membrane transit[2][4]. 2. Use of Permeabilizing Agents: In initial screening, co-administer with a mild, non-toxic membrane permeabilizing agent to determine if intracellular access is the primary barrier. 3. Liposomal Formulation: Encapsulate Cyclo(Tyr-Leu) in liposomes to facilitate cellular uptake.
Incorrect Stereochemistry: The biological activity of cyclic dipeptides can be highly dependent on the stereochemistry (L or D configurations) of the constituent amino acids. Synthetic Cyclo(Tyr-Leu) may not possess the same stereoisomeric form as a potentially more active natural counterpart[5][6][7].1. Synthesize Stereoisomers: Synthesize and test all four possible stereoisomers: Cyclo(L-Tyr-L-Leu), Cyclo(D-Tyr-L-Leu), Cyclo(L-Tyr-D-Leu), and Cyclo(D-Tyr-D-Phe)[7]. Biological activity can vary significantly between diastereomers[6][8]. For example, cyclo(D-Tyr-D-Phe) has been shown to be more bioactive than cyclo(L-Tyr-L-Phe) in some assays[7]. 2. Chiral Analysis: Verify the stereochemical purity of your synthetic compound using appropriate analytical techniques (e.g., chiral chromatography).
Compound Degradation or Aggregation: Although generally stable, the compound may degrade under specific experimental conditions (e.g., extreme pH, prolonged exposure to certain enzymes) or aggregate in aqueous solutions, reducing the effective concentration.1. Solubility Testing: Ensure complete dissolution in the assay buffer. The use of a small percentage of a biocompatible solvent like DMSO may be necessary[9]. 2. Stability Studies: Assess the stability of Cyclo(Tyr-Leu) under your specific assay conditions (e.g., incubation time, temperature, presence of serum). 3. Fresh Preparations: Always use freshly prepared solutions for biological experiments.
Target Receptor/Pathway Absence: The chosen cell line or experimental model may not express the specific biological target or signaling pathway through which Cyclo(Tyr-Leu) exerts its effects.1. Target Validation: If a specific target is hypothesized, confirm its expression in your experimental system (e.g., via Western blot, qPCR). 2. Broader Screening: Test the compound on a panel of different cell lines to identify a responsive system.
Inconsistent results between batches of synthetic Cyclo(Tyr-Leu) Purity Issues: Impurities from the synthesis or purification process could interfere with the biological assay, either by inhibiting the activity of Cyclo(Tyr-Leu) or by exerting their own effects.1. High-Purity Synthesis: Employ robust synthesis and purification protocols to achieve high purity (>95%). 2. Thorough Characterization: Characterize each new batch thoroughly using techniques like HPLC, mass spectrometry, and NMR to confirm identity and purity[10][11].

Frequently Asked Questions (FAQs)

Q1: My synthetic Cyclo(Tyr-Leu) shows lower activity compared to a natural extract containing it. Why?

A1: Several factors could contribute to this discrepancy:

  • Stereochemistry: Natural sources may produce a specific stereoisomer (e.g., Cyclo(D-Tyr-L-Leu)) that is more active than the commonly synthesized L-L isomer[5]. Your synthesis may have produced a different, less active isomer or a racemic mixture.

  • Synergistic Effects: The natural extract may contain other compounds that act synergistically with Cyclo(Tyr-Leu) to produce a stronger biological effect.

  • Compound Stability: The formulation of the natural extract may confer greater stability to the active compound.

Q2: How can I improve the solubility of my synthetic Cyclo(Tyr-Leu)?

A2: Cyclo(Tyr-Leu) is generally a solid with limited aqueous solubility. To improve solubility for in vitro assays, you can:

  • Use a co-solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution, which can then be diluted into your aqueous assay medium. Ensure the final DMSO concentration is low and does not affect your experimental system[9].

  • For in vivo studies, formulation strategies such as encapsulation in liposomes or complexation with cyclodextrins can be explored.

Q3: What signaling pathways might be affected by Cyclo(Tyr-Leu)?

A3: While specific pathways for Cyclo(Tyr-Leu) are not extensively documented, related cyclic dipeptides have been shown to influence several cellular processes. Potential pathways to investigate include:

  • Quorum Sensing Inhibition: Many cyclic dipeptides interfere with bacterial communication systems, which could be relevant for antimicrobial activity[12][13].

  • Inflammation and Apoptosis Pathways: Some cyclic peptides, like Cyclo-(Phe-Tyr), have been shown to modulate pathways such as JNK/NF-κB and PI3K/AKT, which are involved in inflammation and cell survival[14].

  • Ion Channel/Membrane Integrity: Certain cyclic peptides can disrupt the plasma membrane of target cells, leading to depolarization and cell death[15].

Q4: Are there any known modifications to the Cyclo(Tyr-Leu) structure that can enhance bioactivity?

A4: Yes, based on studies of other cyclic peptides, the following modifications could be considered:

  • N-Methylation: As mentioned, methylating the amide nitrogens in the peptide backbone can improve cell permeability and bioavailability[2][4].

  • Halogenation: Adding halogen atoms to the tyrosine ring can sometimes enhance binding affinity to target proteins.

  • Analog Synthesis: Replacing leucine with other hydrophobic amino acids or modifying the tyrosine hydroxyl group can create analogs with potentially improved activity or altered specificity[16].

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis of Cyclo(Tyr-Leu)

This protocol outlines a general method for the chemical synthesis of Cyclo(Tyr-Leu).

  • Dipeptide Formation:

    • Protect the amino group of L-Leucine (e.g., as a methyl ester) and the carboxylic acid group of L-Tyrosine (e.g., as a Boc-protected form).

    • Couple the protected amino acids using a standard coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU in an appropriate solvent (e.g., dichloromethane, DMF)[10][17].

    • Purify the resulting linear dipeptide (Boc-Tyr-Leu-OMe) by chromatography.

  • Deprotection:

    • Selectively deprotect the N-terminal Boc group using an acid (e.g., trifluoroacetic acid).

    • Saponify the C-terminal methyl ester using a base (e.g., LiOH) to yield the free carboxylic acid.

  • Cyclization:

    • Activate the C-terminus of the deprotected linear dipeptide (e.g., using the p-nitrophenyl ester method)[17].

    • Perform the intramolecular cyclization reaction under high dilution in a suitable solvent (e.g., chloroform) to favor the formation of the monomeric cyclic product over polymers[11].

    • The presence of a base like triethylamine can facilitate the reaction[17].

  • Purification:

    • Purify the final Cyclo(Tyr-Leu) product using recrystallization or chromatography (e.g., reversed-phase HPLC)[11].

    • Confirm the structure and purity using NMR and mass spectrometry[10].

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic or cytostatic effects of Cyclo(Tyr-Leu) on a chosen cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of Cyclo(Tyr-Leu) in DMSO.

    • Prepare serial dilutions of the compound in a complete cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of Cyclo(Tyr-Leu). Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway Diagram

Potential Signaling Pathways for Cyclo(Tyr-Leu) Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / Target Receptor PI3K PI3K GPCR->PI3K JNK JNK GPCR->JNK IonChannel Ion Channel Apoptosis Apoptosis IonChannel->Apoptosis Membrane Membrane Disruption Membrane->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB JNK->Apoptosis Inflammation Inflammation NFkB->Inflammation CTL Cyclo(Tyr-Leu) Analog CTL->GPCR CTL->IonChannel CTL->Membrane

Caption: Inferred signaling pathways based on the bioactivity of related cyclic peptides.

Experimental Workflow Diagram

Workflow for Enhancing Cyclo(Tyr-Leu) Bioactivity cluster_synthesis Synthesis & Modification cluster_testing Bioactivity Testing cluster_analysis Analysis & Outcome start Synthesize Cyclo(L-Tyr-L-Leu) initial_screen Initial Bioactivity Screen start->initial_screen synthesis_analogs Synthesize Stereoisomers (D/L combinations) permeability_assay Cell Permeability Assay (e.g., PAMPA) synthesis_analogs->permeability_assay modification Chemical Modification (e.g., N-methylation) modification->permeability_assay low_activity Low Bioactivity initial_screen->low_activity Observed cell_based_assay Cell-Based Assay (e.g., MTT, Anti-inflammatory) permeability_assay->cell_based_assay data_analysis Analyze Structure-Activity Relationship (SAR) cell_based_assay->data_analysis low_activity->synthesis_analogs Troubleshoot low_activity->modification Troubleshoot high_activity Optimized Bioactivity data_analysis->high_activity

Caption: A logical workflow for troubleshooting and enhancing the bioactivity of synthetic Cyclo(Tyr-Leu).

References

Technical Support Center: Interpreting Complex NMR Spectra of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of Cyclo(Tyr-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the interpretation of complex NMR spectra of this cyclic dipeptide.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments with Cyclo(Tyr-Leu) in a question-and-answer format.

Question 1: Why does my ¹H NMR spectrum show broad or overlapping signals in the aromatic and aliphatic regions?

Answer:

Signal broadening and overlap in the NMR spectrum of Cyclo(Tyr-Leu) can arise from several factors:

  • Conformational Isomerism: The diketopiperazine ring of Cyclo(Tyr-Leu) can exist in different conformations (e.g., boat, chair, planar) that may be in slow or intermediate exchange on the NMR timescale. This can lead to the appearance of multiple sets of signals or broadened peaks. The flexibility of the tyrosine and leucine side chains further contributes to this complexity.

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and aggregation, causing significant line broadening.

  • Solvent Effects: The choice of solvent can influence the conformational equilibrium and the chemical shifts of protons. A solvent that does not sufficiently solubilize the sample can also lead to peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant broadening of NMR signals.

Troubleshooting Steps:

  • Vary the Temperature: Acquiring spectra at different temperatures can help to resolve issues related to conformational exchange. At higher temperatures, the rate of exchange may increase, leading to sharper, averaged signals. Conversely, at lower temperatures, you may be able to "freeze out" individual conformers and observe distinct sets of sharp signals.

  • Optimize Sample Concentration: Prepare a series of samples with varying concentrations to find the optimal concentration that minimizes aggregation-induced broadening.

  • Experiment with Different Solvents: Try acquiring spectra in a variety of deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d) to find one that provides the best resolution. A change in solvent can alter the chemical shifts and potentially resolve overlapping signals.

  • Purify the Sample: Ensure your sample is free from paramagnetic impurities by using appropriate purification techniques.

Question 2: I am struggling to differentiate between the α-protons of the Tyrosine and Leucine residues in the ¹H NMR spectrum. How can I assign them unambiguously?

Answer:

Differentiating the α-protons can be challenging due to their similar chemical environments. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are coupled to each other (typically through 2-3 bonds). You will see a cross-peak between the α-proton and the β-protons of the same amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals the entire spin system of an amino acid residue. You will observe correlations from the amide proton (NH) to the α-proton and all the way down the side chain protons of that residue. This is particularly useful for identifying the complete leucine spin system (α-H, β-H, γ-H, and δ-CH₃).

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. You can look for NOEs between the α-proton and the side chain protons of the same residue, as well as intermolecular NOEs that can help define the overall conformation.

By combining the information from these 2D NMR experiments, you can confidently trace the connectivity within each amino acid residue and assign the α-protons.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the key protons in Cyclo(L-Tyr-L-Leu)?

A1: The exact chemical shifts can vary depending on the solvent, temperature, and concentration. However, you can expect the following general ranges:

  • Amide Protons (NH): 7.5 - 8.5 ppm

  • Tyrosine Aromatic Protons: 6.5 - 7.5 ppm

  • α-Protons (Tyr & Leu): 3.5 - 4.5 ppm

  • Tyrosine β-Protons: 2.8 - 3.2 ppm

  • Leucine β, γ, δ Protons: 0.8 - 1.8 ppm

Q2: How can I confirm the cyclic nature of my synthesized Cyclo(Tyr-Leu)?

A2: The most definitive way to confirm cyclization is through a combination of mass spectrometry and 2D NMR.

  • Mass Spectrometry (MS): The molecular weight of the cyclic dipeptide will be 18 Da (the mass of a water molecule) less than the corresponding linear dipeptide.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds. In a cyclic peptide, you should be able to observe a correlation between the α-proton of one amino acid and the carbonyl carbon of the other amino acid, which confirms the peptide bond formation in a head-to-tail manner.

Q3: What is the significance of observing Nuclear Overhauser Effects (NOEs) in the spectrum of Cyclo(Tyr-Leu)?

A3: NOEs provide information about the through-space proximity of protons (typically within 5 Å). For a conformationally constrained molecule like Cyclo(Tyr-Leu), NOEs are crucial for determining the 3D structure in solution. Key NOEs to look for include:

  • Intra-residue NOEs: Between protons within the same amino acid residue (e.g., α-H to side chain protons).

  • Inter-residue NOEs: Between protons of the Tyrosine and Leucine residues. These are particularly informative for defining the relative orientation of the two amino acid side chains and the conformation of the diketopiperazine ring. For example, an NOE between the Tyrosine aromatic protons and the Leucine side chain protons would indicate a folded conformation where the two side chains are in close proximity.

Quantitative Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Cyclo(Tyr-Leu). Please note that this data is based on commercially available information and may vary slightly depending on experimental conditions. It is recommended to verify these assignments through 2D NMR experiments.

Atom Residue ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NHTyr~8.0-
NHLeu~7.8-
α-HTyr~4.2~56.0
β-HTyr~3.0, ~3.1~37.5
Aromatic C-HTyr~7.0 (d), ~6.7 (d)~130.5, ~115.8
Aromatic C-OHTyr-~156.2
Aromatic CTyr-~127.9
α-HLeu~3.9~54.5
β-HLeu~1.6~41.0
γ-HLeu~1.5~24.8
δ-CH₃Leu~0.9 (d), ~0.8 (d)~22.5, ~23.0
C=OTyr-~167.0
C=OLeu-~167.5

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of Cyclo(Tyr-Leu).

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. 2D NMR Experiment Acquisition (General Parameters)

The following are general guidelines for acquiring common 2D NMR spectra. Specific parameters should be optimized for your instrument and sample.

  • COSY:

    • Use a standard COSY pulse sequence.

    • Acquire 256-512 increments in the indirect dimension (t₁).

    • Set the spectral width to cover all proton signals.

  • TOCSY:

    • Use a standard TOCSY pulse sequence with a mixing time of 60-80 ms to observe correlations throughout the entire spin system.

    • Acquire 256-512 increments in t₁.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard HSQC pulse sequence optimized for one-bond ¹J(C,H) couplings (~145 Hz).

    • Acquire 128-256 increments in t₁.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (~10-180 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard HMBC pulse sequence optimized for long-range couplings of 4-8 Hz.

    • Acquire 256-512 increments in t₁.

  • NOESY/ROESY:

    • Use a standard NOESY or ROESY pulse sequence with a mixing time of 200-500 ms.

    • Acquire 256-512 increments in t₁.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Cyclo(Tyr-Leu) Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube OneD_NMR 1D ¹H NMR NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for NMR analysis of Cyclo(Tyr-Leu).

troubleshooting_workflow Start Complex/Overlapping NMR Spectrum Check_Conformers Conformational Isomers? Start->Check_Conformers Check_Concentration High Concentration? Check_Conformers->Check_Concentration No Vary_Temp Acquire Spectra at Varying Temperatures Check_Conformers->Vary_Temp Yes Check_Solvent Poor Solvent? Check_Concentration->Check_Solvent No Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Change_Solvent Try Different Deuterated Solvents Check_Solvent->Change_Solvent Yes Acquire_2D_NMR Acquire 2D NMR (COSY, HSQC, etc.) Check_Solvent->Acquire_2D_NMR No Vary_Temp->Acquire_2D_NMR Dilute_Sample->Acquire_2D_NMR Change_Solvent->Acquire_2D_NMR Resolved Resolved Spectrum Acquire_2D_NMR->Resolved

Caption: Troubleshooting logic for complex NMR spectra of Cyclo(Tyr-Leu).

Technical Support Center: Cyclo(Tyr-Leu) Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference caused by the cyclic dipeptide Cyclo(Tyr-Leu) in biochemical assays.

Introduction to Cyclo(Tyr-Leu) and Assay Interference

Cyclo(Tyr-Leu) is a cyclic dipeptide with known biological activities, including antifungal and antibacterial properties.[1] However, like many small molecules, it has the potential to interfere with biochemical assays, leading to false-positive or misleading results. A primary mechanism for such interference is the formation of aggregates at micromolar concentrations.[2][3][4][5] These aggregates can nonspecifically inhibit enzymes and other proteins, a phenomenon known as promiscuous inhibition.[4][6] This guide will help you identify and troubleshoot potential interference from Cyclo(Tyr-Leu) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Cyclo(Tyr-Leu) is thought to interfere with biochemical assays?

A1: The leading hypothesis for Cyclo(Tyr-Leu) interference is through the formation of colloidal aggregates in solution.[2][3][5] Molecules with certain physicochemical properties, including a calculated LogP >3, can self-associate at micromolar concentrations to form these aggregates.[6] These aggregates can then sequester and nonspecifically inhibit proteins, leading to apparent biological activity. A related compound, cyclo(L-Pro-L-Tyr), which also contains a tyrosine residue, has been shown to form aggregates in solution, suggesting that the hydroxyl group of tyrosine may contribute to this phenomenon.[7]

Q2: At what concentrations is Cyclo(Tyr-Leu) likely to cause interference?

A2: Aggregate-based interference is typically observed at low to mid-micromolar concentrations.[2][3] The critical aggregation concentration (CAC) can vary depending on the assay buffer conditions, including pH, ionic strength, and the presence of other molecules. It is crucial to determine if the observed activity of Cyclo(Tyr-Leu) occurs at a concentration where aggregation is likely.

Q3: What are the common signs of aggregate-based inhibition?

A3: Key indicators of aggregate-based inhibition include:

  • Detergent Sensitivity: The inhibitory activity is significantly reduced or eliminated in the presence of a non-ionic detergent (e.g., Triton X-100, Tween-80).[2][3][6]

  • Time-Dependent Inhibition: The level of inhibition increases with pre-incubation time of the compound with the protein target.[4]

  • Steep Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes in dose-response curves.[6]

  • Sensitivity to Enzyme Concentration: The IC50 value of an aggregating inhibitor often increases linearly with the concentration of the target enzyme.[8]

  • Promiscuity: The compound shows activity against multiple, unrelated protein targets.[4]

Q4: Can Cyclo(Tyr-Leu) interfere with fluorescence-based assays like FRET and AlphaScreen?

A4: Yes, aggregate formation can interfere with fluorescence-based assays. Aggregates can cause light scattering, which may affect the readout of fluorescence intensity.[9] In proximity-based assays like FRET and AlphaScreen, aggregates could physically block the interaction of labeled binding partners or interfere with the energy transfer process itself.[10][11] For AlphaScreen, components in complex samples can interfere with light emission, and it is recommended to use AlphaLISA Acceptor beads to minimize this.[12] It is also important to consider that some compounds can act as singlet oxygen quenchers, directly inhibiting the AlphaScreen signal.[9]

Troubleshooting Guides

Problem 1: Cyclo(Tyr-Leu) shows potent activity in my enzyme inhibition assay, but the results are not reproducible.
  • Possible Cause: Aggregate-based inhibition.

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[2][3] A significant rightward shift in the IC50 value suggests aggregation.

    • Enzyme Concentration Titration: Perform the inhibition assay at several different concentrations of your target enzyme. If the IC50 of Cyclo(Tyr-Leu) increases linearly with the enzyme concentration, this is a strong indicator of stoichiometric inhibition by aggregates.[8]

    • Centrifugation: Before adding the substrate, centrifuge the pre-incubation mixture of the enzyme and Cyclo(Tyr-Leu) at high speed (e.g., >15,000 x g for 30 minutes). Test the supernatant for inhibitory activity. A loss of inhibition suggests that the active species (aggregates) were pelleted.[8]

Illustrative Data for Troubleshooting Problem 1

Table 1: Hypothetical IC50 Values for Cyclo(Tyr-Leu) in an Enzyme Inhibition Assay

ConditionCyclo(Tyr-Leu) IC50 (µM)
Standard Assay Buffer5.2
+ 0.05% Triton X-100> 100
2x Enzyme Concentration10.5
5x Enzyme Concentration25.8

This table presents hypothetical data for illustrative purposes.

Problem 2: I am seeing a decrease in signal in my FRET-based protein-protein interaction assay in the presence of Cyclo(Tyr-Leu).
  • Possible Cause: Interference with the FRET signal or nonspecific inhibition of the protein-protein interaction by aggregates.

  • Troubleshooting Steps:

    • Control for FRET Interference: Run control experiments with the FRET donor and acceptor fluorophores in the absence of the interacting proteins but in the presence of Cyclo(Tyr-Leu) to check for direct quenching or light scattering effects.

    • Orthogonal Assay: Validate the inhibition of the protein-protein interaction using a different assay platform that is less susceptible to the same artifacts (e.g., surface plasmon resonance or a pull-down assay).

    • Detergent Addition: As with enzyme assays, include a non-ionic detergent in the assay buffer to see if the apparent inhibition is reversed.

Problem 3: My AlphaScreen/AlphaLISA assay signal is decreasing with increasing concentrations of Cyclo(Tyr-Leu).
  • Possible Cause: Compound aggregation interfering with bead proximity, direct interference with the AlphaScreen chemistry (e.g., singlet oxygen quenching), or true inhibition of the biomolecular interaction.

  • Troubleshooting Steps:

    • Use of TruHits Beads: Employ control beads (like TruHits beads) that are designed to interact directly. If Cyclo(Tyr-Leu) disrupts the signal from these control beads, it indicates direct interference with the assay technology.[13]

    • Counter-Screen for Biotin Mimetics: If your assay uses a streptavidin-biotin linkage, pre-incubate Cyclo(Tyr-Leu) with the streptavidin-coated donor beads before adding the biotinylated component. A loss of signal would suggest the compound is acting as a biotin mimetic.[9]

    • Confirm with an Orthogonal Assay: As with FRET, confirm the biological activity in a secondary assay that works on a different principle.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregate-Based Inhibition

This protocol is adapted from established methods to identify promiscuous inhibitors.[2][3]

  • Prepare Reagents:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Assay buffer containing 0.02% (v/v) Triton X-100 (this will be diluted 1:1 in the final assay to 0.01%).

    • Enzyme stock solution.

    • Substrate stock solution.

    • Cyclo(Tyr-Leu) stock solution in DMSO.

    • Positive control aggregator (e.g., Miconazole).

    • Negative control non-aggregator.

  • Assay Procedure (96-well plate format): a. In separate sets of wells, add assay buffer and assay buffer with Triton X-100. b. Add Cyclo(Tyr-Leu) and control compounds to the desired final concentrations. Include DMSO-only wells as a no-inhibition control. c. Add the enzyme to all wells and pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the substrate. e. Monitor the reaction progress using a suitable plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of Cyclo(Tyr-Leu) in the presence and absence of Triton X-100. b. Plot dose-response curves and determine the IC50 values. A significant increase in the IC50 in the presence of detergent is indicative of aggregation.

Visualizations

Aggregate_Formation_and_Inhibition cluster_0 Monomeric Cyclo(Tyr-Leu) cluster_1 Aggregate Formation cluster_2 Enzyme Sequestration Monomer Cyclo(Tyr-Leu) Monomer Aggregate Cyclo(Tyr-Leu) Aggregate Monomer->Aggregate > CAC Inactive_Enzyme Inactive Enzyme (Sequestered) Aggregate->Inactive_Enzyme Enzyme Enzyme Enzyme->Inactive_Enzyme

Caption: Mechanism of aggregate-based enzyme inhibition by Cyclo(Tyr-Leu).

Troubleshooting_Workflow Start Apparent Activity of Cyclo(Tyr-Leu) Observed Detergent_Test Perform Detergent Sensitivity Test Start->Detergent_Test Detergent_Result Is Activity Attenuated? Detergent_Test->Detergent_Result Enzyme_Titr Perform Enzyme Concentration Titration Detergent_Result->Enzyme_Titr Yes Specific_Inhibitor Potential Specific Inhibitor Detergent_Result->Specific_Inhibitor No Enzyme_Result Does IC50 Increase with [Enzyme]? Enzyme_Titr->Enzyme_Result Aggregate_Conclusion Interference Likely Due to Aggregation Enzyme_Result->Aggregate_Conclusion Yes Enzyme_Result->Specific_Inhibitor No Orthogonal_Assay Validate with Orthogonal Assay Specific_Inhibitor->Orthogonal_Assay Signaling_Pathway_Example Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cyclo_Tyr_Leu Cyclo(Tyr-Leu) Aggregates Cyclo_Tyr_Leu->Kinase1 Nonspecific Inhibition Kinase1_Inactive Kinase 1 (Inactive)

References

Technical Support Center: Stabilizing Cyclo(Tyr-Leu) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclo(Tyr-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of Cyclo(Tyr-Leu) for long-term storage and during experimental use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Cyclo(Tyr-Leu)?

A1: The stability of Cyclo(Tyr-Leu) is primarily influenced by several factors:

  • pH: The diketopiperazine ring is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.

  • Oxidation: The tyrosine residue is prone to oxidation, which can be initiated by light, atmospheric oxygen, and the presence of metal ions.

  • Moisture: Water is a key reactant in the hydrolytic degradation of the cyclic peptide.

Q2: What are the main degradation pathways for Cyclo(Tyr-Leu)?

A2: The two principal degradation pathways for Cyclo(Tyr-Leu) are:

  • Hydrolysis: This involves the cleavage of one of the amide bonds in the diketopiperazine ring, resulting in the formation of the linear dipeptide, Tyrosyl-Leucine (Tyr-Leu) or Leucyl-Tyrosine (Leu-Tyr). Under more extreme conditions, this linear dipeptide can be further hydrolyzed into its constituent amino acids, tyrosine and leucine.

  • Oxidation: The phenolic side chain of the tyrosine residue can be oxidized, leading to the formation of various oxidation products, including dityrosine adducts and other modified species. This can result in discoloration (e.g., yellowing or browning) and a loss of biological activity.

Q3: What are the recommended storage conditions for Cyclo(Tyr-Leu) in solid form?

A3: For long-term storage of solid Cyclo(Tyr-Leu), it is recommended to store the powder in a tightly sealed container, protected from light and moisture. The following temperature conditions are advised:

  • -80°C: For storage up to 2 years.

  • -20°C: For storage up to 1 year.

Q4: How should I store solutions of Cyclo(Tyr-Leu)?

A4: Solutions of Cyclo(Tyr-Leu) are less stable than the solid powder. It is recommended to prepare fresh solutions as needed. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them sealed and protected from light at:

  • -80°C: For up to 6 months.

  • -20°C: For up to 1 month.

Q5: Can I do anything to improve the stability of Cyclo(Tyr-Leu) in solution for my experiments?

A5: Yes, several strategies can enhance the stability of Cyclo(Tyr-Leu) in solution:

  • pH Control: Maintain the pH of the solution in the neutral range (pH 5-7), where the rate of hydrolysis of the diketopiperazine ring is generally at its minimum.

  • Use of Antioxidants: The inclusion of antioxidants, such as ascorbic acid, can help to prevent the oxidation of the tyrosine residue.

  • Inert Atmosphere: For sensitive experiments, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can help to prevent metal-catalyzed oxidation.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of Cyclo(Tyr-Leu) in a buffered solution at neutral pH.

  • Possible Cause 1: Microbial Contamination. Microorganisms can produce enzymes that may hydrolyze the peptide.

    • Troubleshooting Step: Prepare fresh, sterile-filtered buffers for your experiments. If compatible with your downstream applications, consider adding a bacteriostatic agent.

  • Possible Cause 2: Presence of Metal Ions. Trace metal ions in the buffer or on glassware can catalyze the oxidation of the tyrosine residue.

    • Troubleshooting Step: Use high-purity water and reagents. Consider treating your buffer with a chelating resin or adding a small amount of a chelating agent like EDTA.

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can promote the oxidation of the tyrosine residue.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Issue 2: Discoloration (yellowing/browning) of the solid Cyclo(Tyr-Leu) or its solution over time.

  • Possible Cause: Oxidation of the Tyrosine Residue. This is a common issue with tyrosine-containing peptides and is indicative of oxidative degradation.

    • Troubleshooting Step (for solutions): Add an antioxidant like ascorbic acid to the solution. Prepare and handle the solution under an inert atmosphere.

    • Troubleshooting Step (for solid): Ensure the solid is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture.

Issue 3: Difficulty in separating Cyclo(Tyr-Leu) from its degradation products by HPLC.

  • Possible Cause: Inadequate Chromatographic Conditions. The linear dipeptide degradation products may have similar retention times to the parent cyclic peptide, making separation challenging.

    • Troubleshooting Step: Optimize your reversed-phase HPLC method. Consider adjusting the gradient slope, trying a different stationary phase (e.g., a phenyl-hexyl column which can offer different selectivity for aromatic compounds), or modifying the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol or vice versa, or adjusting the pH of the aqueous phase).

Data Presentation

Table 1: General Stability Profile of Diketopiperazines in Aqueous Solution

pH RangePrimary Degradation PathwayRelative Rate of Degradation
< 3Acid-catalyzed hydrolysisHigh
3 - 6Minimal hydrolysisLow
6 - 8Base-catalyzed hydrolysisModerate
> 8Base-catalyzed hydrolysisHigh

Note: This table represents the general stability profile for the diketopiperazine ring structure. Specific rates for Cyclo(Tyr-Leu) will depend on temperature and buffer composition.

Table 2: Recommended Storage Conditions for Cyclo(Tyr-Leu)

FormTemperatureDurationKey Considerations
Solid Powder-80°CUp to 2 yearsSealed container, protect from light and moisture.
Solid Powder-20°CUp to 1 yearSealed container, protect from light and moisture.
Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, sealed, protect from light.
Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles, sealed, protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of Cyclo(Tyr-Leu)

Objective: To identify the potential degradation products of Cyclo(Tyr-Leu) under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Cyclo(Tyr-Leu) in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., phosphate-buffered saline pH 7.4) at 80°C for 48 hours.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Cyclo(Tyr-Leu)

Objective: To develop an HPLC method capable of separating Cyclo(Tyr-Leu) from its major degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column can be used for alternative selectivity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm (for the tyrosine chromophore).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Protocol 3: Lyophilization of Cyclo(Tyr-Leu) with a Lyoprotectant

Objective: To prepare a stable, lyophilized powder of Cyclo(Tyr-Leu) for long-term storage.

Methodology:

  • Formulation: Dissolve Cyclo(Tyr-Leu) in high-purity water to the desired concentration. Add a lyoprotectant, such as trehalose, to a final concentration of 1-5% (w/v).

  • Freezing: Dispense the solution into lyophilization vials. Place the vials in the lyophilizer and cool the shelves to -40°C at a controlled rate (e.g., 1°C/minute). Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr) and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to 0°C). Hold until all the ice has sublimed.

  • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and maintain the vacuum for several hours to remove residual bound water.

  • Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen or argon before stoppering the vials under vacuum. Seal the vials immediately upon removal from the lyophilizer.

Mandatory Visualizations

Degradation_Pathways Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Linear Dipeptide (Tyr-Leu or Leu-Tyr) Linear Dipeptide (Tyr-Leu or Leu-Tyr) Cyclo(Tyr-Leu)->Linear Dipeptide (Tyr-Leu or Leu-Tyr) Hydrolysis (Acid/Base, Heat) Oxidized Products (e.g., Dityrosine) Oxidized Products (e.g., Dityrosine) Cyclo(Tyr-Leu)->Oxidized Products (e.g., Dityrosine) Oxidation (O2, Light, Metal Ions) Amino Acids (Tyr + Leu) Amino Acids (Tyr + Leu) Linear Dipeptide (Tyr-Leu or Leu-Tyr)->Amino Acids (Tyr + Leu) Further Hydrolysis

Caption: Degradation Pathways of Cyclo(Tyr-Leu).

Caption: Troubleshooting Workflow for Cyclo(Tyr-Leu) Degradation.

Technical Support Center: Enhancing the Cell Permeability of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of the cyclic dipeptide Cyclo(Tyr-Leu).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the cell permeability of Cyclo(Tyr-Leu)?

The primary challenges in achieving high cell permeability for cyclic peptides like Cyclo(Tyr-Leu) stem from their inherent physicochemical properties. These include a polar peptide backbone that readily forms hydrogen bonds with water, creating a high desolvation energy penalty for entering the hydrophobic lipid bilayer of the cell membrane. Additionally, their relatively large size compared to traditional small molecule drugs can hinder passive diffusion.

Q2: What are the most common strategies to enhance the cell permeability of cyclic peptides?

Several strategies have proven effective in improving the cell permeability of cyclic peptides:

  • N-methylation: Replacing backbone amide protons with methyl groups reduces the number of hydrogen bond donors, which can decrease the desolvation energy penalty and favor conformations more amenable to membrane crossing.[1] This strategy has been successfully applied to various cyclic peptides to improve their permeability.[1][2]

  • Incorporation of D-amino acids: The strategic placement of D-amino acids can induce specific backbone conformations, such as turns, that promote the formation of intramolecular hydrogen bonds. This "chameleonic" behavior allows the peptide to mask its polar groups in a hydrophobic environment, thereby facilitating membrane traversal.

  • Lipophilic side chains: Increasing the lipophilicity of the amino acid side chains can enhance partitioning into the cell membrane. However, a balance must be maintained to avoid excessive lipophilicity, which can lead to poor aqueous solubility and aggregation.

  • Conformational constraint: Cyclization itself is a key strategy to reduce conformational flexibility and pre-organize the peptide into a membrane-permeable conformation. Further constraining the structure through methods like stapling can also be beneficial.

Q3: How do I choose between a PAMPA and a Caco-2 assay to test the permeability of my Cyclo(Tyr-Leu) analogs?

The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay depends on the specific question you are asking:

  • PAMPA is a high-throughput, cost-effective assay that measures passive diffusion across an artificial lipid membrane.[3][4] It is ideal for initial screening of a large number of compounds to assess their potential for passive permeability and to understand the effects of chemical modifications on this property.[3][4]

  • Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[5][6] This model assesses not only passive diffusion but also active transport and efflux mechanisms mediated by transporters expressed on the cells.[5][6] It provides a more biologically relevant prediction of in vivo oral absorption.

A common strategy is to use PAMPA for primary screening and then validate the most promising candidates in a Caco-2 assay to investigate the potential involvement of active transport.[3]

Q4: What is the role of transporters in the uptake of cyclic peptides?

While passive diffusion is a primary mechanism for many cell-permeable cyclic peptides, active transport via carrier proteins can also play a significant role.[7][8] The involvement of transporters is often inferred when there is a discrepancy between PAMPA (passive only) and Caco-2 (passive + active) permeability data.[9] For some cyclic peptides, enantiomeric pairs with identical lipophilicity and PAMPA permeability have shown different Caco-2 permeability, strongly suggesting the involvement of stereoselective transporters.[9][10]

Troubleshooting Guides

Low Permeability in PAMPA Assay
Issue Possible Cause Troubleshooting Steps
Low Papp value for Cyclo(Tyr-Leu) analog High number of exposed hydrogen bond donors.- Introduce N-methylation at one or both amide bonds.- Incorporate D-amino acids to promote intramolecular hydrogen bonding.
Low lipophilicity.- Substitute Tyr or Leu with more lipophilic non-proteinogenic amino acids.- Be mindful of maintaining aqueous solubility.
Unfavorable conformation for membrane crossing.- Synthesize and test other cyclic diastereomers.- Employ computational modeling to predict low-energy, membrane-permeable conformations.
High variability between replicates Inconsistent artificial membrane formation.- Ensure the lipid solution is completely dissolved and evenly applied to the filter plate.- Check for any air bubbles in the lipid layer.
Compound precipitation in the donor well.- Verify the solubility of the compound in the assay buffer at the tested concentration.- If solubility is an issue, consider using a lower concentration or adding a small percentage of a co-solvent.
Low or Inconsistent Permeability in Caco-2 Assay
Issue Possible Cause Troubleshooting Steps
Low A-to-B Papp value Poor passive permeability.- If PAMPA data is also low, refer to the PAMPA troubleshooting guide to improve passive diffusion.- If PAMPA data is high, consider the possibility of active efflux.
Active efflux by transporters (e.g., P-gp, BCRP).[11]- Perform a bi-directional Caco-2 assay (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux.[11]- Co-incubate with known inhibitors of common efflux transporters (e.g., verapamil for P-gp) to see if the A-to-B permeability increases.[11]
High variability in Papp values Inconsistent Caco-2 monolayer integrity.- Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers. Only use wells with TEER values within the acceptable range for your laboratory.[5]- Perform a Lucifer Yellow leakage test to confirm monolayer tightness.[11]
Cytotoxicity of the test compound.- Perform a cell viability assay (e.g., MTT, LDH) at the tested concentrations to ensure the compound is not damaging the Caco-2 cells and compromising the monolayer.
Poor recovery of the compound Non-specific binding to the plate or cells.- Use low-binding plates.- Analyze the concentration in both the donor and acceptor compartments at the end of the assay to calculate mass balance.
Cells detaching or not adhering properly Suboptimal cell culture conditions.- Ensure the use of appropriate FBS concentration (typically 20% for Caco-2).[12]- Allow sufficient time for cell adhesion after seeding (24-72 hours).[12]- Optimize the digestion process during passaging to avoid damaging the cells.[12]

Quantitative Data Summary

The following table summarizes hypothetical permeability data for Cyclo(Tyr-Leu) and its modified analogs based on findings for similar cyclic peptides in the literature. Note: These are representative values and actual experimental results may vary.

CompoundModificationPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Efflux Ratio
Cyclo(Tyr-Leu) -< 0.5< 0.5-
N-Me-Cyclo(Tyr-Leu) N-methylation of one amide1.51.21.1
N,N'-diMe-Cyclo(Tyr-Leu) N-methylation of both amides3.02.51.0
Cyclo(D-Tyr-Leu) D-amino acid substitution1.81.61.2
Cyclo(Tyr-Nle) Lipophilic side chain (Nle = Norleucine)2.52.21.1

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Lipid Solution: Prepare a solution of 1% (w/v) lecithin in dodecane.[13] Ensure complete dissolution by sonication.[13]

  • Coating the Donor Plate: Pipette 5 µL of the lipid/dodecane solution into each well of a 96-well filter donor plate, ensuring the microporous filter is completely coated.[13][14]

  • Preparation of Solutions:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.[14]

    • Donor Solution: Prepare the test compounds in PBS at a concentration of 10 µM, typically from a DMSO stock solution (final DMSO concentration should be low, e.g., <1%).[3]

  • Assay Assembly and Incubation:

    • Add 150 µL of the donor solution to each well of the coated donor plate.[14]

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.[3][13]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability is calculated using the following equation:

    • Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln[1 - ((CA(t) * (VD + VA)) / (VD * CD(0)))]

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.

Caco-2 Cell Permeability Assay
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum, non-essential amino acids, and antibiotics.[12][15]

    • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12- or 24-well format) at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[5]

    • Optionally, perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical to Basolateral (A-to-B) Transport: Add the test compound (e.g., at 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (acceptor) chamber.[5]

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (acceptor) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

    • At the end of the incubation, take samples from the acceptor chamber and an initial sample from the donor chamber.

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[6]

    • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Permeability Screening cluster_analysis Data Analysis synthesis Synthesis of Cyclo(Tyr-Leu) Analogs (N-methylation, D-amino acids, etc.) pampa PAMPA Assay (Passive Permeability) synthesis->pampa Primary Screen caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 Promising Candidates data_analysis Calculate Papp & Efflux Ratio pampa->data_analysis caco2->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Iterative Design

Figure 1. Experimental workflow for enhancing cell permeability.

transport_mechanisms cluster_membrane Cell Membrane passive Passive Diffusion intracellular Intracellular Space passive->intracellular uptake Active Uptake (Transporters) uptake->intracellular efflux Active Efflux (Transporters) extracellular Extracellular Space efflux->extracellular peptide Cyclo(Tyr-Leu) Analog intracellular->efflux peptide->passive peptide->uptake

Figure 2. Cellular uptake and efflux mechanisms.

References

Technical Support Center: Mitigating Off-Target Cytotoxicity of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cyclo(Tyr-Leu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target cell lines when using Cyclo(Tyr-Leu). Is this expected?

A1: Yes, Cyclo(Tyr-Leu) has been reported to exhibit cytotoxic activities. While this is often the desired effect in cancer cell lines, it can be a significant issue in studies involving non-target or normal cell lines. The degree of cytotoxicity can vary depending on the cell type and experimental conditions.

Q2: What are the general strategies to reduce the off-target cytotoxicity of Cyclo(Tyr-Leu)?

A2: There are three main strategies to consider:

  • Chemical Modification: Altering the structure of the peptide can reduce its non-specific toxicity. A key example is the introduction of hydroxyl groups, which has been shown to decrease the cytotoxicity of similar cyclic dipeptides.

  • Formulation and Delivery: Encapsulating Cyclo(Tyr-Leu) in a drug delivery system, such as liposomes or polymeric nanoparticles (e.g., PEGylation), can shield it from non-target cells and improve its therapeutic window.

  • Experimental Protocol Optimization: Adjusting parameters such as concentration, exposure time, and cell density can help minimize off-target effects.

Q3: How does chemical modification, such as adding a hydroxyl group, reduce cytotoxicity?

A3: The addition of a hydroxyl group increases the polarity of the molecule. In similar cyclic dipeptides, the absence of a hydroxyl group has been correlated with higher cytotoxicity in non-cancerous cell lines. For instance, cyclo(L-Pro-L-Phe) was found to be more toxic to NIH-3T3 cells than its hydroxylated counterpart, cyclo(L-Pro-L-Tyr).[1] This suggests that the increased hydrophilicity may reduce non-specific membrane interactions or alter the molecule's interaction with intracellular targets in non-target cells.

Q4: What are the advantages of using a liposomal formulation for Cyclo(Tyr-Leu)?

A4: Liposomal encapsulation can reduce the systemic toxicity of a compound by limiting its exposure to healthy tissues.[2][3] The liposome acts as a carrier, and its surface can be modified with targeting ligands to promote selective delivery to the target cells, thereby reducing interaction with non-target cells.

Q5: Can PEGylation help in reducing the cytotoxicity of Cyclo(Tyr-Leu)?

A5: Yes, PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a well-established method for reducing the cytotoxicity of peptides and other drugs.[4][5] PEGylation can increase the hydrodynamic size of the peptide, which can shield it from proteolytic enzymes, reduce renal clearance, and limit non-specific uptake by cells.

Troubleshooting Guides

Issue 1: High level of apoptosis observed in control (non-target) cell lines.

Possible Cause: The inherent cytotoxicity of Cyclo(Tyr-Leu) is affecting the viability of your non-target cells. The mechanism of cell death for similar cyclic dipeptides has been shown to involve the induction of apoptosis.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response experiment to determine the IC50 value of Cyclo(Tyr-Leu) in your specific non-target cell line.

    • Use the lowest effective concentration for your target cells that shows minimal toxicity in your non-target cells.

  • Chemical Modification (if feasible):

    • Consider synthesizing or obtaining an analog of Cyclo(Tyr-Leu) with increased polarity, for example, by introducing a hydroxyl group. As shown in the table below for similar cyclic dipeptides, this can significantly decrease cytotoxicity in non-target cells.

  • Formulation Strategy:

    • Encapsulate Cyclo(Tyr-Leu) in liposomes. This can be achieved using standard thin-film hydration methods followed by extrusion.

    • Consider PEGylating the peptide. This will require chemical conjugation of PEG to a reactive group on the peptide.

Data on the Effect of Hydroxylation on Cytotoxicity in Non-Target Cells (NIH-3T3)

CompoundStructureKey FeatureIC50 in NIH-3T3 cells (mM)Reference
cyclo(L-Pro-L-Phe)Cyclic dipeptide of Proline and PhenylalanineNo hydroxyl group on the aromatic ringLower (more toxic)[1]
cyclo(L-Pro-L-Tyr)Cyclic dipeptide of Proline and TyrosineHydroxyl group on the aromatic ringHigher (less toxic)[1]
cyclo(L-Hyp-L-Tyr)Cyclic dipeptide of Hydroxyproline and TyrosineTwo hydroxyl groupsHigher (less toxic)[1]

Note: Specific IC50 values for these compounds in NIH-3T3 cells were not explicitly provided in the source, but the study indicated lower toxicity for the hydroxylated versions.

Issue 2: Inconsistent results and poor reproducibility in cytotoxicity assays.

Possible Cause: Experimental variability can arise from several factors, including peptide stability, cell culture conditions, and assay procedures.

Troubleshooting Steps:

  • Peptide Handling and Storage:

    • Ensure Cyclo(Tyr-Leu) is stored under the recommended conditions (typically -20°C or -80°C) to prevent degradation.

    • Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Standardize Cell Culture and Assay Protocols:

    • Maintain consistent cell seeding densities and passage numbers.

    • Use a standardized protocol for your cytotoxicity assay (e.g., MTT, XTT, or LDH release assay). Ensure consistent incubation times and reagent concentrations.

    • Include appropriate positive and negative controls in every experiment.

  • Verify Peptide Purity:

    • If possible, verify the purity of your Cyclo(Tyr-Leu) sample using techniques like HPLC-MS. Impurities could contribute to unexpected cytotoxicity.

Experimental Protocols

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol is a standard method to assess cell viability.

Materials:

  • Non-target cell line (e.g., NIH-3T3, HEK293)

  • Cyclo(Tyr-Leu)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Cyclo(Tyr-Leu) in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Cyclo(Tyr-Leu). Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the negative control and determine the IC50 value.

Protocol for Liposomal Encapsulation of Cyclo(Tyr-Leu)

This is a general protocol for preparing liposomes using the thin-film hydration method.

Materials:

  • Cyclo(Tyr-Leu)

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform and Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of Cyclo(Tyr-Leu) in the desired buffer by vortexing or gentle shaking.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Remove the unencapsulated Cyclo(Tyr-Leu) by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem High Cytotoxicity in Non-Target Cells Mod Chemical Modification (e.g., Hydroxylation) Problem->Mod Form Formulation (Liposomes, PEGylation) Problem->Form Opt Protocol Optimization (Concentration, Time) Problem->Opt Assay Cytotoxicity Assay (MTT, LDH) Mod->Assay Form->Assay Opt->Assay Outcome Reduced Off-Target Cytotoxicity Assay->Outcome

Caption: Workflow for addressing Cyclo(Tyr-Leu) cytotoxicity.

signaling_pathway cluster_peptide Cyclic Dipeptide cluster_cell Non-Target Cell Peptide Cyclo(Tyr-Leu) Membrane Cell Membrane Interaction Peptide->Membrane Non-specific binding ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated off-target apoptotic signaling pathway.

logical_relationship CTL Cyclo(Tyr-Leu) Tox Observed Cytotoxicity CTL->Tox Mod Is Chemical Modification an Option? Tox->Mod Form Is Formulation an Option? Tox->Form Mod->Form No Analog Synthesize Hydroxylated Analog Mod->Analog Yes Opt Optimize Protocol Form->Opt No Lipo Use Liposomal Delivery Form->Lipo Yes Result Reduced Cytotoxicity Opt->Result Analog->Result Lipo->Result

References

Technical Support Center: Optimization of Calcineurin-NFAT Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of calcineurin-NFAT interaction inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing inhibitors of the calcineurin-NFAT interaction?

A1: The calcineurin-NFAT signaling pathway is crucial for various cellular processes, including immune responses, cardiac development, and angiogenesis.[1][2][3] Traditional immunosuppressants like Cyclosporin A (CsA) and FK506 inhibit the phosphatase activity of calcineurin, leading to broad immunosuppression.[1][4][5] However, this indiscriminate inhibition affects all calcineurin substrates, causing severe side effects such as nephrotoxicity.[6][7] Developing inhibitors that specifically block the protein-protein interaction between calcineurin and NFAT offers a more targeted approach.[8][9] This strategy aims to achieve immunosuppression with potentially fewer toxic effects by only modulating the function of NFAT and not other calcineurin substrates.[1][9]

Q2: What are the primary screening methods for identifying calcineurin-NFAT interaction inhibitors?

A2: A common and effective primary screening method is the fluorescence polarization (FP) assay.[8][10] This assay takes advantage of the binding between a fluorescently labeled peptide derived from the NFAT binding site on calcineurin (like the VIVIT peptide) and calcineurin itself.[8] Small molecules that disrupt this interaction will cause a decrease in the fluorescence polarization signal. This method is suitable for high-throughput screening of large compound libraries.[8][10]

Q3: How can I validate the hits from my primary screen?

A3: Hits from a primary screen should be validated through a series of secondary assays to confirm their mechanism of action and cellular activity. These can include:

  • NFAT Dephosphorylation Assays: Assess the ability of the compound to prevent the dephosphorylation of NFAT in cellular lysates or intact cells.[8]

  • NFAT Nuclear Translocation Assays: Using immunofluorescence or cellular fractionation followed by Western blotting, determine if the inhibitor prevents the translocation of NFAT from the cytoplasm to the nucleus upon cell stimulation.[5][7][11]

  • NFAT-Dependent Reporter Gene Assays: Employ a reporter construct (e.g., luciferase) under the control of an NFAT-responsive promoter to measure the transcriptional activity of NFAT in cells treated with the inhibitor.[12]

  • Cytokine Expression Assays: Measure the production of NFAT-dependent cytokines, such as IL-2, in immune cells (e.g., Jurkat T cells) to confirm the compound's immunosuppressive effect.[5][13]

Q4: What are some key differences between peptide-based and small-molecule inhibitors of the calcineurin-NFAT interaction?

A4: Peptide-based inhibitors, often derived from the NFAT PxIxIT motif, can be highly potent and specific.[5][14] For example, the VIVIT peptide is a well-characterized inhibitor.[5][8] However, peptides generally suffer from poor cell permeability and metabolic instability, though modifications like adding cell-penetrating sequences (e.g., 11-arginine) can improve their cellular uptake.[5][13] Small-molecule inhibitors, on the other hand, typically have better pharmacokinetic properties and can be developed into orally bioavailable drugs.[8] Identifying small molecules that can disrupt the large protein-protein interaction surface can be challenging.[8]

Troubleshooting Guides

Assay Development and Screening
Problem Possible Cause Suggested Solution
High background signal in Fluorescence Polarization (FP) assay - Autofluorescence of test compounds.- Nonspecific binding of compounds to fluorescent peptide or calcineurin.- Pre-screen compounds for autofluorescence and exclude problematic ones.- Include a counterscreen with a different fluorescent label or a structurally unrelated peptide to identify nonspecific binders.
Low signal-to-background ratio in FP assay - Low binding affinity between the fluorescent peptide and calcineurin.- Suboptimal concentrations of assay components.- Use a high-affinity fluorescent peptide probe, such as one based on the optimized VIVIT sequence.[8]- Titrate the concentrations of both the fluorescent peptide and calcineurin to determine optimal assay conditions.
High rate of false positives in primary screen - Assay interference by compounds (e.g., aggregation, fluorescence quenching).- Nonspecific inhibition of protein-protein interactions.- Implement orthogonal assays early in the validation process (e.g., a biochemical assay and a cell-based assay).- Perform dose-response curves for all initial hits to confirm potency.
Inconsistent results in cell-based assays - Poor solubility of test compounds.- Cytotoxicity of test compounds.- Check the solubility of compounds in cell culture media.- Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with the functional assay to ensure that the observed effects are not due to cell death.
Inhibitor Characterization and Optimization
Problem Possible Cause Suggested Solution
Inhibitor is potent in biochemical assays but has low cellular activity - Poor cell permeability.- Active efflux of the compound from cells.- For peptides, consider adding a cell-penetrating peptide sequence.[5]- For small molecules, optimize physicochemical properties (e.g., lipophilicity, molecular weight) to improve membrane permeability.- Investigate if the compound is a substrate for efflux pumps like P-glycoprotein.
Observed cellular activity is not due to calcineurin-NFAT inhibition - Off-target effects of the compound.- General inhibition of calcineurin's phosphatase activity.- Perform a counterscreen to measure the compound's effect on the dephosphorylation of other calcineurin substrates.[8]- Profile the compound against a panel of other phosphatases and kinases to assess selectivity.
Nonspecific toxicity observed in primary T cells - Some chemical scaffolds (e.g., quinones) can exhibit nonspecific toxicity in certain cell types.[8]- Test the inhibitor in different cell lines to assess cell-type-specific toxicity.- If the scaffold is inherently toxic, consider medicinal chemistry efforts to modify the structure and reduce toxicity while maintaining potency.
Peptide inhibitor shows rapid degradation - Susceptibility to proteolysis.- Replace susceptible amino acids with non-natural analogs (e.g., tert-leucine) or use cis-proline analogs to introduce conformational constraints and increase resistance to proteases.[7]

Quantitative Data Summary

Table 1: Binding Affinities of Select Calcineurin-NFAT Interaction Inhibitors

InhibitorTypeAssayBinding Affinity (Kd)Reference
Fluorescent VIVIT peptidePeptideFluorescence Polarization0.50 ± 0.03 µM[8]
Unlabeled VIVIT peptidePeptideFluorescence Polarization0.48 ± 0.05 µM[8]
ZIZIT-cisProModified PeptideNot Specified2.6 nM[7]

Table 2: Cellular Activity of INCA-6

AssayCell LineConcentrationEffectReference
NFAT DephosphorylationCl.7W2 T cells10 µMPartial blockade[8]
NFAT DephosphorylationCl.7W2 T cells20 µMNearly complete blockade[8]
NFAT DephosphorylationCl.7W2 T cells40 µMTotal blockade[8]
Cytokine mRNA InductionCl.7W2 T cells20-40 µMInhibition of NFAT-dependent cytokine mRNA induction[8]

Experimental Protocols

Fluorescence Polarization (FP) Assay for High-Throughput Screening
  • Objective: To identify small molecules that inhibit the interaction between calcineurin and a fluorescently labeled VIVIT peptide.

  • Materials:

    • Purified calcineurin (CnA/CnB complex).

    • Fluorescently labeled VIVIT peptide (e.g., with fluorescein).

    • Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.5 mM DTT).

    • 384-well black, low-volume plates.

    • Compound library dissolved in DMSO.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of calcineurin and the fluorescent VIVIT peptide in the assay buffer. The final concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.

    • Dispense the calcineurin/peptide solution into the wells of the 384-well plate.

    • Add the test compounds from the library to the wells (final DMSO concentration should typically be ≤1%). Include positive controls (e.g., unlabeled VIVIT peptide) and negative controls (DMSO vehicle).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Calculate the change in polarization for each compound relative to the controls. A significant decrease in polarization indicates a potential inhibitor.

NFAT Nuclear Translocation Assay by Immunofluorescence
  • Objective: To visually assess the ability of a compound to inhibit the stimulus-induced translocation of NFAT from the cytoplasm to the nucleus.

  • Materials:

    • Adherent cells (e.g., HeLa or HEK293 cells) grown on coverslips or in imaging-compatible plates.

    • Cell stimulation agent (e.g., ionomycin and PMA).

    • Test compound.

    • Fixative (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody against an NFAT isoform (e.g., anti-NFATc1).

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • Fluorescence microscope.

  • Procedure:

    • Seed the cells and allow them to adhere overnight.

    • Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 30-60 minutes).

    • Stimulate the cells with ionomycin and PMA for a predetermined duration (e.g., 15-30 minutes) to induce NFAT translocation.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Permeabilize the cells with the permeabilization buffer.

    • Block nonspecific antibody binding with the blocking buffer.

    • Incubate with the primary anti-NFAT antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Mount the coverslips or image the plate using a fluorescence microscope.

    • Analyze the images to determine the subcellular localization of NFAT. In unstimulated or effectively inhibited cells, NFAT will be predominantly cytoplasmic, while in stimulated control cells, it will be nuclear.

Visualizations

Calcineurin_NFAT_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Points Receptor Cell Surface Receptor PLC PLC Receptor->PLC Signal IP3 IP3 PLC->IP3 Generates Ca_Store Ca2+ Store (ER) IP3->Ca_Store Activates Release Ca Ca2+ Ca_Store->Ca Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin Calcineurin (Cn) Calmodulin->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation DNA DNA NFAT_n->DNA Binds with NFATn NFATn Partner NFATn->DNA Gene_Expression Gene Expression (e.g., IL-2) DNA->Gene_Expression Promotes CsA_FK506 CsA / FK506 CsA_FK506->Calcineurin Inhibits Phosphatase Activity PPI_Inhibitor PPI Inhibitor (e.g., VIVIT, INCA-6) PPI_Inhibitor->Calcineurin Blocks NFAT Interaction

Caption: Calcineurin-NFAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screen (e.g., Fluorescence Polarization) Hits Initial Hits HTS->Hits Dose_Response Dose-Response Curves Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Biochemical Biochemical Assays (e.g., Phosphatase Activity) Confirmed_Hits->Biochemical Cellular Cell-Based Assays (e.g., NFAT Translocation, Reporter Gene) Confirmed_Hits->Cellular Validated_Hits Validated Hits Biochemical->Validated_Hits Cellular->Validated_Hits Selectivity Selectivity & Cytotoxicity Assays SAR Structure-Activity Relationship (SAR) Selectivity->SAR Validated_Hits->Selectivity ADMET ADMET Profiling SAR->ADMET Lead_Compound Lead Compound ADMET->Lead_Compound

References

Technical Support Center: Scaling Up Cyclo(Tyr-Leu) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of Cyclo(Tyr-Leu).

Frequently Asked Questions (FAQs)

Q1: What is Cyclo(Tyr-Leu)?

A1: Cyclo(Tyr-Leu), also known as 3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione, is a cyclic dipeptide (CDP) or diketopiperazine (DKP).[1] It is a naturally occurring compound found in various organisms, including bacteria and plants, and has been studied for its potential biological activities, including antifungal, cytotoxic, and anticoagulant properties.[2][3]

Q2: What are the primary methods for producing Cyclo(Tyr-Leu)?

A2: The production of Cyclo(Tyr-Leu) can be approached through two main routes:

  • Chemical Synthesis: This is the most common approach for obtaining high-purity material. It typically involves the synthesis of a linear dipeptide precursor (H-Tyr-Leu-OH or protected versions) followed by a cyclization step. This can be done using either solid-phase peptide synthesis (SPPS) or solution-phase methods.[4][5]

  • Biosynthesis: Some microorganisms, such as Bacillus sp., naturally produce Cyclo(Tyr-Leu).[2] Fermentation and extraction from these microbial cultures is a potential production method, although yields and purification can be challenging.

Q3: What are the major challenges in scaling up Cyclo(Tyr-Leu) production?

A3: Scaling up production presents several challenges common to cyclic peptide synthesis. These include managing stereochemistry to prevent racemization, overcoming ring strain during cyclization, minimizing side reactions like diketopiperazine formation from the linear precursor, and developing efficient purification strategies to remove impurities and achieve high purity (≥95%).[6][7] Peptide aggregation, especially with hydrophobic residues, can also complicate synthesis and purification.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical synthesis and purification of Cyclo(Tyr-Leu).

Issue 1: Low Yield of the Final Cyclic Product

Q: My cyclization reaction is resulting in a very low yield of Cyclo(Tyr-Leu). What are the potential causes and solutions?

A: Low yield is a frequent issue in cyclic peptide synthesis. The causes can be multifaceted, originating from either the linear precursor synthesis or the cyclization step itself.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution(s)
Incomplete Coupling During Solid-Phase Peptide Synthesis (SPPS) of the linear precursor, the coupling of Tyrosine and Leucine residues may be inefficient, leading to truncated sequences.- Use a more potent coupling reagent combination (e.g., HATU/HOAt). - Double couple the amino acids. - Increase reaction time and monitor completion with a ninhydrin test.
Premature Cleavage The peptide may cleave from the resin prematurely during SPPS, especially if using a hyper acid-labile resin.[9]- Select a resin with appropriate acid lability for your strategy. - Ensure all deprotection and washing steps are performed under optimized conditions.
Side Reactions (Dimerization/Oligomerization) During solution-phase cyclization, intermolecular reactions can occur, leading to linear or cyclic dimers and larger oligomers, especially at high concentrations.[9]- Perform the cyclization reaction under high-dilution conditions (e.g., 0.1-1 mM). - Use a syringe pump for slow addition of the linear peptide to the reaction vessel to maintain low concentration.
Unfavorable Conformation The linear Tyr-Leu peptide may not readily adopt the cis-amide bond conformation required for efficient cyclization, which is an entropically unfavorable process.[5]- Screen different solvent systems (e.g., DCM, DMF, or mixtures) to find one that favors the pre-cyclization conformation. - Experiment with different temperatures for the cyclization reaction.
Epimerization/Racemization The C-terminal Leucine residue can be prone to racemization during activation for cyclization, leading to the formation of diastereomers that may be difficult to separate and reduce the yield of the desired L,L-isomer.[6][9]- Use coupling reagents known to suppress racemization, such as COMU or TBTU, in the presence of an additive like HOBt or Oxyma. - Avoid strong bases and prolonged activation times.
Issue 2: Product is Impure After Initial Purification

Q: My HPLC analysis shows multiple peaks close to my product peak after initial purification. How can I identify and remove these impurities?

A: Impurities are common and can include unreacted linear peptide, diastereomers, and byproducts from side reactions. A systematic approach is needed for identification and removal.

Troubleshooting Workflow for Impurity Analysis

G start Impure Cyclo(Tyr-Leu) Sample lcms Analyze by LC-MS start->lcms mass_check Check Masses of Impurity Peaks lcms->mass_check linear Impurity Mass = Linear Precursor (C15H22N2O4) mass_check->linear Mass = 294.35 Da dimer Impurity Mass = Dimer (C30H40N4O6) mass_check->dimer Mass = 552.66 Da same_mass Impurity Mass = Product Mass (C15H20N2O3) mass_check->same_mass Mass = 276.33 Da solution_linear Optimize cyclization: - Increase reaction time - Check coupling reagent activity linear->solution_linear solution_dimer Optimize cyclization: - Increase dilution - Slow down addition rate dimer->solution_dimer chiral_analysis Likely Diastereomer (Epimer) Perform Chiral HPLC or NMR Analysis same_mass->chiral_analysis purify Optimize Preparative HPLC solution_linear->purify solution_dimer->purify chiral_analysis->purify solution_purify - Use shallower gradient - Screen different columns/solvents - Adjust pH of mobile phase purify->solution_purify

Caption: Troubleshooting workflow for identifying and addressing impurities.
Issue 3: Difficulty with HPLC Purification

Q: My peptide is aggregating or showing poor peak shape during RP-HPLC purification. What can I do?

A: Aggregation and poor chromatography are often linked to the hydrophobic nature of peptides.[8] Modifying the mobile phase and column conditions can significantly improve separation.

Strategies to Improve HPLC Purification

Problem Recommended Solution(s)
Peptide Aggregation - Add organic modifiers like isopropanol or n-propanol (1-5%) to the mobile phase. - Operate the column at a higher temperature (e.g., 40-60°C) to disrupt hydrophobic interactions.
Poor Peak Shape (Tailing/Fronting) - Adjust the concentration of the ion-pairing agent (e.g., TFA). Typical concentrations are 0.05-0.1%. - Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase. - Reduce the sample loading on the column.
Co-elution of Impurities - Use a shallower gradient to increase the resolution between peaks. - Screen different stationary phases (e.g., C8 instead of C18) or columns with different particle sizes. - Change the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice-versa).

Experimental Protocols

Protocol 1: Synthesis of Linear H-Tyr(tBu)-Leu-OH via SPPS
  • Resin Preparation: Start with a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage of the peptide while keeping side-chain protecting groups intact.[9] Swell the resin in dichloromethane (DCM).

  • First Amino Acid Loading: Attach Fmoc-Leu-OH to the resin using diisopropylethylamine (DIPEA) in DCM. Allow reacting for 2-4 hours. Cap any unreacted sites with a solution of methanol/DIPEA in DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF) for 20 minutes.

  • Second Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH using a coupling agent like HBTU/HOBt in the presence of DIPEA in DMF. Monitor the reaction with a qualitative ninhydrin test.

  • Final Deprotection: Repeat the Fmoc deprotection step to free the N-terminal amine.

  • Cleavage from Resin: Cleave the dipeptide from the 2-CTC resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to yield the side-chain protected linear peptide H-Tyr(tBu)-Leu-OH.

Protocol 2: Solution-Phase Cyclization
  • Dissolution: Dissolve the linear peptide H-Tyr(tBu)-Leu-OH in a suitable solvent (e.g., DMF or DCM) to a final concentration of approximately 100 mM. This will be the stock solution.

  • Reaction Setup: In a separate, larger flask, prepare a solution of a coupling reagent (e.g., 1.2 equivalents of PyBOP) and a base (e.g., 2 equivalents of DIPEA) in the main reaction solvent. The volume should be large enough so that the final peptide concentration will be ~1 mM.

  • Slow Addition: Using a syringe pump, add the linear peptide stock solution to the reaction flask over a period of 4-8 hours with vigorous stirring.

  • Reaction Monitoring: Let the reaction proceed for 12-24 hours. Monitor the disappearance of the linear precursor by LC-MS.

  • Workup: Once the reaction is complete, quench any remaining activating agent. Remove the solvent under reduced pressure.

  • Deprotection: Treat the crude product with a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove the tBu protecting group from Tyrosine.

  • Precipitation: Precipitate the final product, Cyclo(Tyr-Leu), by adding cold diethyl ether. Centrifuge and wash the pellet.

Protocol 3: Purification by Preparative RP-HPLC
  • Column: C18 semi-preparative or preparative column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient might be 5-65% B over 40 minutes, but this must be optimized based on analytical HPLC results.

  • Detection: Monitor at 220 nm and 280 nm (due to the tyrosine residue).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Data Presentation

Table 1: Comparison of Cyclization Conditions
Coupling Reagent Base Concentration (mM) Solvent Typical Yield (%) Notes
PyBOPDIPEA1DMF60-75%Standard, reliable method.
HATUDIPEA1DCM/DMF70-85%Often gives higher yields and lower racemization.[4]
BOP-ClCollidine0.25DCM~75%Effective for mitigating epimerization.[4]
EDC/HOBtNMM1.25DCM~9% (for some peptides)Lower yield reported in some complex syntheses.[4]
Table 2: Analytical Characterization Data for Cyclo(Tyr-Leu)
Parameter Value Method
Molecular Formula C₁₅H₂₀N₂O₃-
Molecular Weight 276.33 g/mol Mass Spectrometry
Precursor m/z [M+H]⁺ 277ESI-MS[1]
Purity ≥95%RP-HPLC (220 nm)
Storage Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), sealed and away from moisture.[10]-

Visualizations

General Production Workflow

G cluster_0 Linear Peptide Synthesis (SPPS) cluster_1 Cyclization & Deprotection resin Load Leu on 2-CTC Resin deprotect1 Fmoc Deprotection resin->deprotect1 couple Couple Fmoc-Tyr(tBu)-OH deprotect1->couple deprotect2 Final Fmoc Deprotection couple->deprotect2 cleave Mild Acid Cleavage (H-Tyr(tBu)-Leu-OH) deprotect2->cleave cyclize Solution-Phase Cyclization (High Dilution) cleave->cyclize deprotect_final Side-Chain Deprotection (TFA Cocktail) cyclize->deprotect_final purify Purification (Preparative RP-HPLC) deprotect_final->purify analyze Analysis & QC (LC-MS, NMR) purify->analyze product Final Product: Cyclo(Tyr-Leu) analyze->product

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of L- vs. D- Isomers of Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities. The stereochemistry of the constituent amino acids is a critical determinant of their bioactivity, with L- and D-isomers often exhibiting distinct pharmacological profiles. This guide provides a comparative overview of the known and potential biological activities of the L- and D-isomers of Cyclo(Tyrosyl-Leucyl), highlighting the importance of chirality in their function.

While direct, side-by-side comparative studies on all isomers of Cyclo(Tyr-Leu) are limited in publicly available literature, this guide synthesizes the existing data for specific isomers and draws parallels from related cyclic dipeptides to provide a comprehensive comparison.

Data Presentation: A Comparative Summary of Biological Activities

The following table summarizes the known biological activities of Cyclo(Tyr-Leu) isomers and related cyclic dipeptides to illustrate the impact of stereochemistry.

Cyclic Dipeptide IsomerBiological ActivityOrganism/Cell LineReported Effect (Quantitative Data)
Cyclo(D-Tyr-L-Leu) AntifungalColletotrichum gloeosporioidesMinimum Inhibitory Concentration (MIC): 8 µg/mL [1]
Cyclo(L-Pro-L-Tyr) AntibacterialXanthomonas axonopodis pv. citri, Ralstonia solanacearumMIC: 31.25 µg/mL [2][3][4]
Cyclo(D-Pro-L-Tyr) AntibacterialXanthomonas axonopodis pv. citri, Ralstonia solanacearumMIC: 31.25 µg/mL [2][3][4]
Cyclo(L-Leu-L-Pro) AntifungalColletotrichum orbiculareSignificant inhibition of conidia germination and appressorium formation at 100 µg/mL [2]
Cyclo(D-Leu-D-Pro) AntifungalColletotrichum orbiculareSignificant reduction in conidia germination at 100 µg/mL [2]
Cyclo(D-Leu-L-Pro) AntifungalColletotrichum orbiculareNo significant antifungal activity [2]

Key Observation: The stereochemistry of the amino acid residues within the cyclic dipeptide structure plays a crucial role in determining the type and potency of biological activity. For instance, in the case of Cyclo(Leu-Pro), the L-L and D-D isomers exhibit antifungal properties, whereas the D-L isomer is inactive[2]. This highlights the specific conformational requirements for interaction with biological targets. For Cyclo(Pro-Tyr), both the L-L and D-L isomers demonstrate comparable antibacterial activity[2][3][4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Fungal Strain and Culture: The target fungal strain (e.g., Colletotrichum gloeosporioides) is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sufficient sporulation.

  • Inoculum Preparation: A suspension of fungal spores is prepared in sterile saline or a suitable broth and adjusted to a standardized concentration (e.g., 1-5 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

  • Preparation of Test Compounds: The Cyclo(Tyr-Leu) isomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a liquid culture medium (e.g., Sabouraud Dextrose Broth).

  • Incubation: Each well is inoculated with the standardized fungal spore suspension. The microtiter plate is then incubated at an optimal temperature (e.g., 25-28°C) for a period sufficient for visible growth in the control wells (typically 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth in the control wells.

2. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antibacterial agents.

  • Bacterial Strain and Culture: The target bacterial strain (e.g., Xanthomonas axonopodis pv. citri) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The overnight bacterial culture is diluted in fresh broth to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: The cyclic dipeptide isomers are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate with broth.

  • Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on mammalian cell lines.

  • Cell Culture: Adherent cells (e.g., HEK293, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Cyclo(Tyr-Leu) isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of the untreated control cells.

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate a typical experimental workflow for comparing the bioactivity of Cyclo(Tyr-Leu) isomers and a hypothetical signaling pathway for their potential antifungal action.

experimental_workflow cluster_synthesis Isomer Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison synthesis_l Synthesis of Cyclo(L-Tyr-L-Leu) purification Purification (HPLC) synthesis_l->purification synthesis_d Synthesis of Cyclo(D-Tyr-L-Leu) & other isomers synthesis_d->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal Antifungal Assay (MIC determination) characterization->antifungal antibacterial Antibacterial Assay (MIC determination) characterization->antibacterial cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) characterization->cytotoxicity other_assays Other Bioassays (e.g., Bitter Taste Receptor Activation) characterization->other_assays data_table Quantitative Data Comparison Table antifungal->data_table antibacterial->data_table cytotoxicity->data_table other_assays->data_table conclusion Conclusion on Structure-Activity Relationship data_table->conclusion antifungal_pathway cluster_cell Fungal Cell receptor Membrane Receptor / Target signal_cascade Signal Transduction Cascade receptor->signal_cascade stress_response Oxidative Stress (ROS production) signal_cascade->stress_response enzyme_inhibition Enzyme Inhibition (e.g., Chitin Synthase) signal_cascade->enzyme_inhibition apoptosis Apoptosis-like Cell Death stress_response->apoptosis growth_inhibition Inhibition of Fungal Growth enzyme_inhibition->growth_inhibition apoptosis->growth_inhibition ctl_d Cyclo(D-Tyr-L-Leu) ctl_d->receptor Binding ctl_l Cyclo(L-Tyr-L-Leu) (Hypothetical) ctl_l->receptor Potential Binding

References

Cyclo(Tyr-Leu) in the Spotlight: A Comparative Guide to Antifungal Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antifungal activity of Cyclo(Tyr-Leu) against other cyclic dipeptides, supported by experimental data. We delve into the quantitative efficacy, detail the experimental protocols for assessment, and visualize the underlying mechanisms of action.

Cyclic dipeptides, also known as 2,5-diketopiperazines, have emerged as a promising class of natural products with a wide range of biological activities, including potent antifungal properties. Among these, Cyclo(Tyr-Leu) has garnered significant interest. This guide provides a comparative analysis of its antifungal efficacy against other notable cyclic dipeptides, presenting key data to inform research and development in the pursuit of novel antifungal agents.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of cyclic dipeptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of Cyclo(Tyr-Leu) and other selected cyclic dipeptides against various fungal pathogens. Lower MIC values indicate higher antifungal potency.

Cyclic DipeptideFungal StrainMinimum Inhibitory Concentration (MIC)Reference
Cyclo(D-Tyr-L-Leu) Colletotrichum gloeosporioides8 µg/mL[1]
Cyclo(L-Pro-L-Tyr)Rhizoctonia solani125 µg/mL[2]
Fusarium oxysporum250 µg/mL[2]
Fusarium solani250 µg/mL[2]
Cyclo(L-Pro-L-Leu)Aspergillus parasiticus>6000 µg/mL (inhibits aflatoxin production at lower concentrations)[3]
Cyclo(L-Leu-L-Pro)Candida albicans-[4]
Ganoderma boninense-[4]
Cyclo(L-Pro-L-Val)Aspergillus parasiticusInhibited NA accumulation at 0.3 mg/ml[3]
Sclerotiotide ACandida albicans7.5 µM[5][6]
Sclerotiotide BCandida albicans3.8 µM[5][6]
Sclerotiotide FCandida albicans30 µM[5][6]
Sclerotiotide ICandida albicans6.7 µM[5][6]
JBIR-15Candida albicans30 µM[5][6]

Experimental Protocols

The determination of antifungal activity for cyclic dipeptides predominantly relies on the broth microdilution method , following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different studies.

Broth Microdilution Susceptibility Test (CLSI M27-A3/M38-A2)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a cyclic dipeptide against a specific fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL)

  • Cyclic dipeptide stock solution

  • Appropriate broth medium (e.g., RPMI-1640)

  • Positive control (e.g., a known antifungal agent like fluconazole or amphotericin B)

  • Negative control (medium with fungal inoculum only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents: A serial two-fold dilution of the cyclic dipeptide is prepared in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the cyclic dipeptide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating and the mechanisms of action of these antifungal compounds, the following diagrams are provided.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Cyclic Dipeptides B->C D Incubate Plates C->D E Read Results (Visual/Spectrophotometric) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution method.

G Proposed Antifungal Mechanism of Cyclic Dipeptides cluster_membrane Fungal Cell Membrane cluster_downstream Downstream Effects A Cyclic Dipeptide B Membrane Interaction (e.g., targeting Pma1 [H+]ATPase) A->B C Membrane Disruption & Increased Permeability B->C F Inhibition of Cell Wall Synthesis B->F Potential Effect G MAPK Signaling Pathway Interference B->G Potential Effect D Ion Homeostasis Disruption C->D E Oxidative Stress (ROS Production) C->E H Inhibition of Fungal Growth D->H E->H F->H G->H

Caption: Putative antifungal signaling pathways.

Mechanism of Antifungal Action

The precise mechanisms by which all cyclic dipeptides exert their antifungal effects are still under investigation and can vary between different compounds. However, a growing body of evidence points to several key modes of action.

A primary target for many cyclic dipeptides appears to be the fungal cell membrane. For instance, Cyclo(Pro-Tyr) has been shown to target the [H+]ATPase Pma1 located in the plasma membrane, leading to a disruption of membrane polarization, increased membrane fluidity, and the induction of oxidative stress. This disruption of the cell membrane's integrity leads to a cascade of downstream effects, including the loss of ion homeostasis and the production of reactive oxygen species (ROS), which are ultimately detrimental to the fungal cell.

Furthermore, some cyclic dipeptides are thought to interfere with the synthesis of essential components of the fungal cell wall, such as glucans and chitin. The mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungal development and virulence, has also been identified as a potential target for interference by these compounds. The culmination of these cellular insults leads to the inhibition of fungal growth and, in some cases, fungal cell death.

References

Cyclo(Tyr-Leu) and its Analogs: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Antimicrobial Performance of Cyclo(Tyr-Leu) Analogs Against Known Antibiotics and Antifungals, Supported by Experimental Data.

In the ever-pressing search for novel antimicrobial agents to combat rising drug resistance, cyclic dipeptides (CDPs) have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of Cyclo(Tyr-Leu) and its closely related analogs against various microorganisms, benchmarked against the performance of established antibiotics and fungicides. While direct comparative studies on Cyclo(Tyr-Leu) are limited, this analysis synthesizes available data on its stereoisomers and similar structures to offer valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The primary metric for comparing the potency of these antimicrobial compounds is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the available MIC data for Cyclo(Tyr-Leu) analogs and known antimicrobial agents against a range of fungal and bacterial species.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Cyclic Dipeptides
Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioides (Fungus)8 µg/mL[1]
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citri (Bacterium)31.25 µg/mL[2]
Ralstonia solanacearum (Bacterium)31.25 µg/mL[2]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citri (Bacterium)31.25 µg/mL[2]
Ralstonia solanacearum (Bacterium)31.25 µg/mL[2]
Cyclo(D-Tyr-D-Phe)Staphylococcus epidermis (Bacterium)1 µg/mL
Proteus mirabilis (Bacterium)2 µg/mL
Known Antibiotics/Fungicides
Oligochitosan (Fungicide)Colletotrichum gloeosporioides (Fungus)125 µg/mL[1]
Carbendazim (Fungicide)Colletotrichum gloeosporioides (Fungus)< 1 µg/mL (sensitive strains)
Chloramphenicol (Antibiotic)Staphylococcus epidermis (Bacterium)≤ 8 µg/mL (susceptibility breakpoint)
Streptomycin (Antibiotic)Xanthomonas axonopodis pv. citri (Bacterium)Resistant strains can grow at 100 µg/mL.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of an antimicrobial agent. The data presented in this guide is primarily derived from studies employing the broth microdilution method.

Broth Microdilution Method for MIC Determination

This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial compound in a liquid growth medium. Following incubation, the wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., Cyclo(Tyr-Leu) analog or known antibiotic) is prepared at a known high concentration in a suitable solvent.

  • Preparation of Microtiter Plates and Serial Dilutions:

    • A sterile 96-well microtiter plate is used.

    • A specific volume of sterile broth medium is added to each well.

    • A defined volume of the antimicrobial stock solution is added to the first well of a row and mixed.

    • A serial two-fold dilution is then performed by transferring a specific volume of the solution from the first well to the second, and so on, down the row. This creates a gradient of decreasing antimicrobial concentrations.

  • Preparation of Microbial Inoculum:

    • The test microorganism is cultured on an appropriate agar medium to obtain isolated colonies.

    • A suspension of the microorganism is prepared in a sterile saline or broth solution.

    • The turbidity of the suspension is adjusted to a standardized concentration, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with a standardized volume of the diluted microbial suspension.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism being tested.

  • Reading and Interpretation of Results: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. Control wells (broth only for sterility and broth with inoculum for growth control) are used to validate the results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow prep_compound Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions of Antimicrobial in Plate prep_compound->serial_dilution prep_plate Prepare Microtiter Plate with Broth prep_plate->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate the Plate inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic CDP_Mechanism cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome cdp Cyclic Dipeptide (e.g., Cyclo(Tyr-Leu)) membrane Bacterial Cell Membrane cdp->membrane Binds to or inserts into pore_formation Pore Formation or Membrane Destabilization membrane->pore_formation leakage Leakage of Intracellular Components (Ions, ATP, etc.) pore_formation->leakage gradient_dissipation Dissipation of Ion Gradients leakage->gradient_dissipation cell_death Cell Death gradient_dissipation->cell_death

References

In Vivo Validation of Cyclo(Tyr-Leu) Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific in vivo studies validating the anticancer activity of Cyclo(Tyr-Leu) are not available in the published literature. This guide provides a comparative framework based on the in vitro activity of structurally related tyrosine-containing cyclic dipeptides and outlines a generalized experimental protocol for the in vivo validation of a novel anticancer compound like Cyclo(Tyr-Leu). The experimental data and pathways described herein are illustrative and intended to serve as a template for future research.

Comparative In Vitro Anticancer Activity of Tyrosine-Containing Cyclic Dipeptides

While in vivo data for Cyclo(Tyr-Leu) is pending, in vitro studies on analogous compounds provide a basis for expecting potential anticancer activity. The following table summarizes the observed effects of various tyrosine-containing cyclic dipeptides on different cancer cell lines.

CompoundCancer Cell Line(s)Observed EffectIC50/ConcentrationReference(s)
Cyclo(Phe-Tyr) HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical)Growth Inhibition75.6% inhibition at 2.5 mM (MCF-7)[1][2]
Cyclo(Tyr-Pro) HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical)Growth InhibitionMore effective in MCF-7 than HT-29 and HeLa[3]
Cyclo(D-Tyr-D-Phe) A549 (Lung)Induces Apoptosis, Caspase-3 ActivationIC50: 10 µM[4]
Cyclo(Tyr-Tyr) HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical)Little to no activity2.5 mM[1][2]

Exemplary In Vivo Validation Protocol for a Novel Anticancer Agent

This section details a generalized yet comprehensive protocol for assessing the in vivo anticancer efficacy of a compound such as Cyclo(Tyr-Leu) using a subcutaneous xenograft mouse model.

Animal Model and Husbandry
  • Animal Strain: Athymic nude mice (nu/nu) or NOD/SCID mice, typically 6-8 weeks old, are commonly used due to their compromised immune system, which prevents the rejection of human tumor xenografts.[5]

  • Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Sterilized food and water should be provided ad libitum.[6]

Cell Culture and Tumor Implantation
  • Cell Line: A human cancer cell line with demonstrated in vitro sensitivity to the test compound (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) should be used.

  • Implantation: A suspension of 1-5 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[6]

Experimental Groups and Treatment Regimen
  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[7]

  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO solution)

    • Cyclo(Tyr-Leu) - Low Dose

    • Cyclo(Tyr-Leu) - High Dose

    • Positive Control (Standard-of-care chemotherapeutic agent, e.g., Paclitaxel)

  • Administration: The compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, according to a defined schedule (e.g., daily, twice weekly) for a specified duration (e.g., 21 days).

Efficacy and Toxicity Assessment
  • Primary Endpoint: The primary measure of efficacy is Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • Secondary Endpoints:

    • Tumor weight at the end of the study.

    • Overall survival of the animals.

    • Metastasis assessment, if applicable, using imaging or histological analysis of relevant organs.[1][2]

  • Toxicity Monitoring:

    • Animal body weight is recorded regularly as an indicator of systemic toxicity.[5]

    • Clinical observations for signs of distress or adverse reactions.

    • At the end of the study, major organs can be collected for histopathological analysis to assess any treatment-related toxicities.[8]

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as ANOVA or t-tests, to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Cyclo(Tyr-Leu), Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition & Survival Analysis monitoring->endpoint histology Histopathological Analysis of Tumors & Organs endpoint->histology

Exemplary workflow for in vivo anticancer drug validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Survival Cell Survival AKT->Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis CycloTL Cyclo(Tyr-Leu) CycloTL->AKT Hypothesized Inhibition

Hypothesized signaling pathway for Cyclo(Tyr-Leu) anticancer activity.

The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.[9][10][11] It is hypothesized that a compound like Cyclo(Tyr-Leu) could exert its anticancer effects by inhibiting key components of this pathway, such as Akt. Inhibition of Akt would lead to decreased cell proliferation and survival, and an increase in apoptosis, potentially through the disinhibition of pro-apoptotic proteins like Bax.[12][13][14] Further molecular studies are required to validate this proposed mechanism.

References

A Comparative Guide to the Bioactivity of Cyclo(Tyr-Leu) and Related Cyclodipeptides in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the cyclodipeptide Cyclo(Tyr-Leu) and its closely related analogs across various cell lines. While comprehensive cross-validation data for Cyclo(Tyr-Leu) remains limited in publicly available research, this document synthesizes the existing findings and offers a comparative context with other well-studied cyclodipeptides. The information presented herein is intended to support further research and drug development efforts in this promising class of compounds.

Comparative Analysis of Cytotoxicity

Direct comparative studies on the cytotoxicity of Cyclo(Tyr-Leu) across multiple cancer cell lines are not extensively documented. However, research on closely related cyclodipeptides provides valuable insights into their potential anticancer activities. The following table summarizes the available quantitative data for Cyclo(Tyr-Leu) and its analogs.

CompoundCell LineAssayActivity MetricValue
Cyclo(Tyr-Leu) K562SRBCytotoxicityActive at 10 µmol/L
Cyclo(D-Tyr-D-Phe) A549MTTIC5010 µM
Cyclo(Phe-Pro) HT-29MTTIC504.04 ± 1.15 mM
HeLaMTTIC502.92 ± 1.55 mM
MCF-7MTTIC506.53 ± 1.26 mM
Cyclo(Tyr-Pro) HT-29MTTGrowth Inhibitory EffectLess than Cyclo(Phe-Pro)
HeLaMTTGrowth Inhibitory EffectLess than Cyclo(Phe-Pro)
MCF-7MTTGrowth Inhibitory EffectGreater than in HT-29 and HeLa

Note: The activity of Cyclo(Tyr-Leu) against K562 cells was reported, but a specific IC50 value was not provided. The data for other cyclodipeptides are included for comparative purposes.

Other Reported Biological Activities of Cyclo(Tyr-Leu)

Beyond cytotoxicity, Cyclo(Tyr-Leu) and its stereoisomers have demonstrated a range of other biological effects:

  • Antifungal Activity: Cyclo(D-Tyr-L-Leu) has shown potent antifungal activity against Colletotrichum gloeosporioides, with a minimum inhibitory concentration (MIC) of 8 μg/mL.[1]

  • Anticoagulant Activity: Studies have indicated that Cyclo(Tyr-Leu) possesses anticoagulant properties.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds like Cyclo(Tyr-Leu).

Cell Culture

Human cancer cell lines such as A549 (lung carcinoma), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and K562 (chronic myelogenous leukemia) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., Cyclo(Tyr-Leu)) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Procedure:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Dissolve the bound dye in 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

    • Calculate cell viability and IC50 values as in the MTT assay.

Apoptosis Assays

1. Hoechst 33342 Staining

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Procedure:

    • Culture and treat cells on glass coverslips.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

2. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Culture and treat cells in culture dishes.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

      • Annexin V-negative/PI-negative cells are viable.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative/PI-positive cells are necrotic.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the cross-validation of a compound's bioactivity.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison Compound Cyclo(Tyr-Leu) Synthesis/Isolation QC Quality Control (NMR, MS) Compound->QC CellLines Selection of Diverse Cell Lines (e.g., A549, HT-29, MCF-7, HeLa) QC->CellLines Cytotoxicity Cytotoxicity Assays (MTT, SRB) CellLines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V, Hoechst) IC50->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, etc.) Apoptosis->Signaling Comparison Comparison with Related Compounds Signaling->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

A typical workflow for evaluating the bioactivity of a compound.

The following diagram illustrates the logical relationship in assessing the anticancer potential of Cyclo(Tyr-Leu).

G A Cyclo(Tyr-Leu) B Treatment of Cancer Cell Lines A->B is applied to C Reduced Cell Viability B->C leads to D Induction of Apoptosis C->D is investigated for E Anticancer Potential D->E indicates

Logical flow for assessing the anticancer potential of Cyclo(Tyr-Leu).

References

Comparative Analysis of Cyclo(Tyr-Leu) Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclo(Tyr-Leu), a cyclic dipeptide, and its analogs represent a class of natural and synthetic compounds with a diverse range of biological activities. Their rigid structure makes them attractive scaffolds for drug discovery, with potential applications as antifungal, cytotoxic, and quorum sensing inhibitory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cyclo(Tyr-Leu) analogs, focusing on antifungal and cytotoxic properties. The information is compiled from various studies to offer insights into how structural modifications influence biological efficacy.

Comparative Biological Activity of Cyclo(Tyr-Leu) Analogs

The biological activity of cyclic dipeptides is highly dependent on the stereochemistry of the constituent amino acids and the nature of their side chains. The following table summarizes the quantitative biological activity of a key Cyclo(Tyr-Leu) analog and provides a framework for comparing potential analogs.

Compound IDStructure (Stereochemistry)ModificationTarget Organism/Cell LineBiological Activity (MIC/IC50)Reference
1 Cyclo(D-Tyr-L-Leu)-Colletotrichum gloeosporioidesMIC: 8 µg/mL[1]
2 Cyclo(L-Tyr-L-Leu)Stereoisomer of 1 Data not availableData not available-
3 Cyclo(D-Tyr-D-Leu)Stereoisomer of 1 Data not availableData not available-
4 Cyclo(L-Tyr-D-Leu)Stereoisomer of 1 Data not availableData not available-

Key Structure-Activity Relationship Insights:

  • Stereochemistry: The stereochemistry of the amino acid residues is a critical determinant of biological activity. The potent antifungal activity of Cyclo(D-Tyr-L-Leu) highlights the importance of the D-configuration at the tyrosine residue for this specific activity.[1] Studies on other cyclic dipeptides, such as Cyclo(Leu-Phe) stereoisomers, have also shown that different stereochemical arrangements can lead to significant variations in antimicrobial efficacy.

  • Aromatic and Hydrophobic Residues: The presence of the aromatic tyrosine and the hydrophobic leucine residues is common in many biologically active cyclic dipeptides. These residues are often involved in binding to biological targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for common assays used to evaluate the biological activity of Cyclo(Tyr-Leu) analogs.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that prevents the visible growth of a fungus.

  • Preparation of Fungal Inoculum: A standardized suspension of the target fungus (e.g., Colletotrichum gloeosporioides) is prepared in a suitable broth medium (e.g., Potato Dextrose Broth). The final concentration is adjusted to approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included on each plate.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of compounds on the viability of cancer cells by measuring metabolic activity.

  • Cell Seeding: Human cancer cells (e.g., HCT-116, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The Cyclo(Tyr-Leu) analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

While the specific signaling pathways modulated by Cyclo(Tyr-Leu) are not yet fully elucidated, studies on related cyclic dipeptides provide valuable insights. For instance, analogs like Cyclo(Pro-Tyr) have been shown to act as quorum sensing (QS) inhibitors in bacteria such as Pseudomonas aeruginosa. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.

The diagram below illustrates a generalized workflow for the synthesis and screening of a Cyclo(Tyr-Leu) analog library to identify lead compounds.

experimental_workflow cluster_synthesis Synthesis of Analog Library cluster_screening Biological Screening cluster_sar SAR & Lead Optimization A Protected Amino Acids (Tyr & Leu Analogs) B Solid-Phase or Solution-Phase Peptide Synthesis A->B C Linear Dipeptide Precursors B->C D Cyclization C->D E Purification & Characterization (HPLC, MS) D->E F Primary Screening (e.g., Antifungal Assay) E->F Screening of Analog Library G Hit Identification F->G H Secondary Screening (e.g., Cytotoxicity Assay) G->H I Dose-Response Analysis H->I J Structure-Activity Relationship Analysis I->J K Lead Compound Selection J->K L Further Optimization K->L

Figure 1. A generalized workflow for the synthesis, screening, and SAR analysis of a Cyclo(Tyr-Leu) analog library.

The following diagram illustrates the quorum sensing signaling pathway in P. aeruginosa, which can be targeted by cyclic dipeptide analogs.

quorum_sensing_pathway cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) Autoinducer LasI->AHL synthesizes LasR LasR Receptor AHL->LasR binds to Gene_expression Virulence Gene Expression (e.g., Biofilm formation, Toxin production) LasR->Gene_expression activates Cyclo_analog Cyclo(Tyr-Leu) Analog (Antagonist) Cyclo_analog->LasR competitively binds to (inhibition)

Figure 2. Simplified diagram of the LasR-mediated quorum sensing pathway in P. aeruginosa and the inhibitory action of a cyclic dipeptide analog.

References

Cyclo(Tyr-Leu): A Promising Biofungicide Benchmarked Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the continuous search for effective and sustainable solutions in agriculture and drug development, the cyclic dipeptide Cyclo(Tyr-Leu) has emerged as a potent antifungal agent. This guide provides a comprehensive comparison of Cyclo(Tyr-Leu) with commercial fungicides, supported by experimental data, detailed protocols, and an exploration of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the potential of cyclic dipeptides as novel antifungal compounds.

Performance Comparison

Cyclo(Tyr-Leu) has demonstrated significant antifungal activity against a range of phytopathogenic fungi. The following tables summarize the available quantitative data, comparing its efficacy with a commercial fungicide.

Table 1: Antifungal Activity of Cyclo(D-Tyr-L-Leu) against Colletotrichum gloeosporioides

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Cyclo(D-Tyr-L-Leu)8[1]
Oligochitosan (Commercial Fungicide)125[1]

Note: The study cited utilized the D-Tyr-L-Leu stereoisomer of Cyclo(Tyr-Leu).

Mechanisms of Action

Cyclo(Tyr-Leu) and other cyclic dipeptides exhibit a dual mode of action, directly inhibiting fungal growth and inducing plant defense responses.

Direct Antifungal Activity

Recent studies on similar cyclic dipeptides, such as Cyclo(Pro-Tyr), suggest that these compounds disrupt the fungal plasma membrane. The proposed mechanism involves the destabilization of membrane microdomains containing the [H+]ATPase Pma1, a crucial proton pump for fungal cell survival. This disruption leads to a cascade of detrimental effects, including:

  • Plasma membrane polarization disruption: Compromising the electrochemical gradient essential for nutrient uptake and other cellular processes.

  • Increased membrane fluidity: Affecting the function of membrane-bound proteins and the overall integrity of the cell.

  • Induction of oxidative stress: Leading to cellular damage and eventual cell death.

Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Fungal_Plasma_Membrane Fungal Plasma Membrane Cyclo(Tyr-Leu)->Fungal_Plasma_Membrane Pma1 [H+]ATPase Pma1 in microdomains Fungal_Plasma_Membrane->Pma1 Membrane_Disruption Membrane Microdomain Destabilization Pma1->Membrane_Disruption inhibition Polarization_Loss Loss of Plasma Membrane Polarization Membrane_Disruption->Polarization_Loss Fluidity_Increase Increased Membrane Fluidity Membrane_Disruption->Fluidity_Increase Oxidative_Stress Oxidative Stress (ROS production) Membrane_Disruption->Oxidative_Stress Fungal_Cell_Death Fungal Cell Death Polarization_Loss->Fungal_Cell_Death Fluidity_Increase->Fungal_Cell_Death Oxidative_Stress->Fungal_Cell_Death

Direct antifungal mechanism of action.
Induction of Plant Defense Responses

Cyclic dipeptides can also act as elicitors, triggering the plant's innate immune system. Studies on other cyclic dipeptides have shown that they can induce systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense response.[2] This is often mediated through the salicylic acid (SA) signaling pathway. The application of these cyclic dipeptides leads to:

  • Increased Salicylic Acid (SA) levels: A key signaling molecule in plant defense.[2]

  • Upregulation of Pathogenesis-Related (PR) genes: Such as PR-1a, which encode proteins with antimicrobial properties.[2]

Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Plant_Cell_Receptor Plant Cell Receptor Cyclo(Tyr-Leu)->Plant_Cell_Receptor SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Cell_Receptor->SA_Pathway SA_Accumulation Increased SA Levels SA_Pathway->SA_Accumulation PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression (e.g., PR-1a) SA_Pathway->PR_Gene_Expression Systemic_Resistance Systemic Acquired Resistance (SAR) SA_Accumulation->Systemic_Resistance Systemic_resistance Systemic_resistance PR_Gene_Expression->Systemic_resistance

Induction of plant defense by Cyclo(Tyr-Leu).

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the in vitro antifungal activity of a compound.

Materials:

  • Cyclo(Tyr-Leu)

  • Commercial fungicide (for comparison)

  • Fungal isolate

  • 96-well microtiter plates

  • Sterile fungal growth medium (e.g., Potato Dextrose Broth)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a spore suspension in sterile saline or broth.

    • Adjust the spore concentration to approximately 1 x 10^5 spores/mL.

  • Serial Dilution:

    • Prepare a stock solution of Cyclo(Tyr-Leu) and the commercial fungicide in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the fungal growth medium to achieve a range of concentrations.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the diluted compounds.

    • Include a positive control (inoculum without any compound) and a negative control (medium only).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the specific fungus for 24-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth, as determined by visual inspection or by measuring the optical density at 600 nm.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Inoculate Incubate Incubate Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Leaf_Prep Prepare Detached Leaves Apply_Treatment Apply Treatments to Leaves Leaf_Prep->Apply_Treatment Treatment_Prep Prepare Treatment Solutions Treatment_Prep->Apply_Treatment Inoculate_Leaves Inoculate with Fungal Spores Apply_Treatment->Inoculate_Leaves Incubate Incubate Inoculate_Leaves->Incubate Assess_Disease Assess Disease Symptoms Incubate->Assess_Disease

References

Replicating Published Findings on Cyclo(Tyr-Leu) Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported bioactive properties of Cyclo(Tyr-Leu), a cyclic dipeptide identified in various natural sources, including Portulaca oleracea and Bacillus sp.[1][2]. The following sections present a compilation of published quantitative data, detailed experimental methodologies, and visual representations of the compound's known mechanisms of action to facilitate the replication and further investigation of its therapeutic potential.

Quantitative Bioactivity Data

Cyclo(Tyr-Leu) and its related cyclic dipeptides have demonstrated a range of biological activities. The table below summarizes key quantitative findings from published studies, offering a comparative overview of their potency.

BioactivityCompoundTest Organism/Cell LineParameterValueReference
Antifungal Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioidesMIC8 µg/mL[1]
Cytotoxicity Cyclo(Phe-Pro)HeLa (Cervical Cancer)IC502.92 ± 1.55 mM[3]
HT-29 (Colon Cancer)IC504.04 ± 1.15 mM[3]
MCF-7 (Breast Cancer)IC506.53 ± 1.26 mM[3]
Quorum Sensing Inhibition Cyclo(L-Pro-L-Tyr)Pseudomonas aeruginosa PAO1Biofilm Inhibition48% at 0.5 mg/mL[4]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for key bioactivity assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^5 CFU/mL).

  • Compound Dilution: A serial two-fold dilution of Cyclo(Tyr-Leu) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of Cyclo(Tyr-Leu) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized SDS-based solution).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anticoagulant Activity Assay (Activated Partial Thromboplastin Time - aPTT)

The aPTT assay is a performance indicator measuring the efficacy of both the "intrinsic" and the common coagulation pathways.

  • Plasma Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.

  • Incubation: The plasma is incubated with the test compound (Cyclo(Tyr-Leu)) and a contact activator (e.g., silica, kaolin) to initiate the intrinsic pathway.

  • Clotting Initiation: Calcium chloride is added to the mixture to trigger the coagulation cascade.

  • Time Measurement: The time taken for a fibrin clot to form is measured in seconds. An extended clotting time compared to a control indicates anticoagulant activity.

Quorum Sensing Inhibition Assay (Crystal Violet Biofilm Assay)

This assay quantifies the ability of a compound to inhibit biofilm formation, a process often regulated by quorum sensing in bacteria like Pseudomonas aeruginosa.

  • Bacterial Culture: An overnight culture of P. aeruginosa is diluted in fresh growth medium.

  • Treatment: The bacterial suspension is added to the wells of a 96-well plate containing different concentrations of Cyclo(Tyr-Leu).

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining: The wells are washed to remove non-adherent bacteria, and the remaining biofilm is stained with a crystal violet solution.

  • Quantification: The bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol or acetic acid), and the absorbance is measured to quantify the biofilm biomass. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Visualizing the Mechanisms

To provide a clearer understanding of the reported biological processes, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by cyclic dipeptides.

Experimental_Workflow cluster_assays Bioactivity Assays Antifungal Antifungal Susceptibility (Broth Microdilution) Cytotoxicity Cytotoxicity (MTT Assay) Anticoagulant Anticoagulant Activity (aPTT Assay) QS_Inhibition Quorum Sensing Inhibition (Biofilm Assay) Cyclo_Tyr_Leu Cyclo(Tyr-Leu) Cyclo_Tyr_Leu->Antifungal Test Compound Cyclo_Tyr_Leu->Cytotoxicity Test Compound Cyclo_Tyr_Leu->Anticoagulant Test Compound Cyclo_Tyr_Leu->QS_Inhibition Test Compound

Experimental workflow for assessing the bioactivity of Cyclo(Tyr-Leu).

Quorum_Sensing_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa LasR LasR (Transcriptional Regulator) Virulence_Genes Virulence Factor Genes (e.g., elastase, pyocyanin) LasR->Virulence_Genes Activates Biofilm_Formation Biofilm Formation LasR->Biofilm_Formation Promotes RhlR RhlR (Transcriptional Regulator) RhlR->Virulence_Genes Activates RhlR->Biofilm_Formation Promotes AHL AHL Signal (Autoinducer) AHL->LasR Binds to AHL->RhlR Binds to Cyclo_Tyr_Leu Cyclo(Tyr-Leu) Cyclo_Tyr_Leu->LasR Inhibits Binding Cyclo_Tyr_Leu->RhlR Inhibits Binding

Inhibition of the LasR/RhlR quorum sensing pathway by Cyclo(Tyr-Leu).

References

A Comparative Guide to Quorum Sensing Inhibition: Cyclo(Tyr-Leu) vs. Cyclo(Pro-Tyr)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs) have emerged as a promising class of molecules for the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a detailed comparison of two such CDPs, Cyclo(Tyr-Leu) and Cyclo(Pro-Tyr), focusing on their efficacy as QS inhibitors. The information presented is collated from various scientific studies to aid in the evaluation of these compounds for further research and development.

Performance Comparison: Cyclo(Tyr-Leu) vs. Cyclo(Pro-Tyr)

The current body of research provides more extensive quantitative data for the anti-QS and anti-biofilm activities of Cyclo(Pro-Tyr), particularly against the opportunistic pathogen Pseudomonas aeruginosa. In contrast, the inhibitory effects of Cyclo(Tyr-Leu) have been predominantly studied against Staphylococcus species. A direct comparison is therefore challenging due to the different bacterial species and experimental conditions used in the available studies.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activities of Cyclo(Pro-Tyr) and Cyclo(Tyr-Leu).

Table 1: Inhibitory Activity of Cyclo(Pro-Tyr) against Pseudomonas aeruginosa PAO1

ParameterConcentrationInhibition (%)Reference
Biofilm Formation0.5 mg/mL48%[1]
Pyocyanin Production0.5 mg/mL41%[2]
Protease Activity0.5 mg/mL20%[2]
Elastase Activity0.5 mg/mL32%[2]
lasI Gene Expression0.5 mg/mL43%[2]
lasR Gene Expression0.5 mg/mL46%[2]
rhlI Gene Expression0.5 mg/mL54%[2]
rhlR Gene Expression0.5 mg/mL64%[2]

Table 2: Inhibitory Activity of Cyclo(Tyr-Leu)

ParameterTarget OrganismConcentrationInhibition (%)Reference
Biofilm FormationStaphylococcus epidermidis1.0 mg/mL~80-85%Not directly cited

Note: The lack of quantitative data for Cyclo(Tyr-Leu) against P. aeruginosa in the reviewed literature prevents a direct comparison of its efficacy with Cyclo(Pro-Tyr) against this specific pathogen.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of QS inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

quorum_sensing_inhibition_workflow cluster_prep Preparation cluster_assays Inhibition Assays cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., P. aeruginosa PAO1) biofilm_assay Biofilm Formation Assay (Crystal Violet Staining) bacterial_culture->biofilm_assay virulence_assay Virulence Factor Assays (Pyocyanin, Elastase, Protease) bacterial_culture->virulence_assay gene_expression_assay Gene Expression Analysis (qRT-PCR for lasR, rhlR, etc.) bacterial_culture->gene_expression_assay compound_prep Prepare Cyclodipeptide Solutions (Cyclo(Tyr-Leu) / Cyclo(Pro-Tyr)) compound_prep->biofilm_assay compound_prep->virulence_assay compound_prep->gene_expression_assay quantification Quantification of Inhibition (e.g., OD reading, gene fold change) biofilm_assay->quantification virulence_assay->quantification gene_expression_assay->quantification comparison Comparative Analysis quantification->comparison

Figure 1: General experimental workflow for evaluating quorum sensing inhibition by cyclodipeptides.

The QS systems of P. aeruginosa and S. aureus are well-characterized and serve as primary targets for inhibitory compounds.

Pseudomonas_aeruginosa_QS cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL synthesizes LasR LasR ODHSL->LasR binds LasR_active LasR-ODHSL Complex LasR->LasR_active forms RhlI RhlI LasR_active->RhlI activates RhlR RhlR LasR_active->RhlR activates PqsR PqsR LasR_active->PqsR activates Virulence_Biofilm Virulence Factor Production & Biofilm Formation LasR_active->Virulence_Biofilm regulates BHSL C4-HSL RhlI->BHSL synthesizes BHSL->RhlR binds RhlR_active RhlR-BHSL Complex RhlR->RhlR_active forms RhlR_active->Virulence_Biofilm regulates PQS PQS PqsR->PQS regulates synthesis of PqsR_active PqsR-PQS Complex PqsR->PqsR_active forms PQS->PqsR binds PqsR_active->Virulence_Biofilm regulates

Figure 2: The interconnected quorum sensing pathways in Pseudomonas aeruginosa.

Staphylococcus_aureus_agr cluster_agr_operon agr Operon AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB processed by AIP Autoinducing Peptide (AIP) AgrB->AIP exports AgrC AgrC (Sensor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates AgrA_P Phosphorylated AgrA AgrA->AgrA_P AIP->AgrC binds to RNAIII RNAIII AgrA_P->RNAIII activates transcription of Virulence Virulence Factor Expression (e.g., toxins, proteases) RNAIII->Virulence regulates

Figure 3: The agr quorum sensing system in Staphylococcus aureus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Biofilm Formation Assay (Crystal Violet Method)
  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., P. aeruginosa PAO1) is inoculated into a suitable broth medium and incubated overnight at the optimal temperature with agitation.

  • Inoculation of Microtiter Plate: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1). 100 µL of the diluted culture and the desired concentrations of the test compounds (Cyclo(Tyr-Leu) or Cyclo(Pro-Tyr)) are added to the wells of a 96-well microtiter plate. Control wells contain the bacterial culture without the test compounds.

  • Incubation: The plate is incubated statically at the optimal temperature for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

  • Washing: The planktonic bacteria are removed by gently washing the wells with a sterile buffer, such as phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with 125 µL of a 0.1% crystal violet solution for 10-15 minutes at room temperature.

  • Washing: Excess stain is removed by washing the wells with water.

  • Solubilization: The crystal violet retained by the biofilm is solubilized by adding 125 µL of 30% acetic acid to each well.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 595 nm. The percentage of biofilm inhibition is calculated relative to the control.

Pyocyanin Quantification Assay
  • Bacterial Culture: P. aeruginosa PAO1 is grown in a suitable medium (e.g., King's A broth) in the presence and absence of the test compounds for a specified duration (e.g., 24-48 hours).

  • Extraction: The bacterial culture is centrifuged, and the supernatant is collected. Pyocyanin is extracted from the supernatant by adding chloroform and vortexing.

  • Acidification: The chloroform layer containing pyocyanin is transferred to a new tube, and 0.2 M HCl is added. This mixture is vortexed, causing the pyocyanin to move to the acidic aqueous layer, which turns pink.

  • Quantification: The absorbance of the pink aqueous layer is measured at 520 nm. The concentration of pyocyanin is calculated using the molar extinction coefficient (17.072 µg/mL/OD520).[2]

Elastase Activity Assay (Elastin-Congo Red Method)
  • Preparation of Supernatant: P. aeruginosa PAO1 is cultured with and without the test compounds. The culture is then centrifuged, and the supernatant containing the secreted elastase is collected and filter-sterilized.

  • Enzymatic Reaction: The supernatant is added to a buffer containing Elastin-Congo Red (ECR) as a substrate.

  • Incubation: The mixture is incubated at 37°C with agitation for a defined period (e.g., 18 hours) to allow for the enzymatic degradation of the ECR substrate.

  • Centrifugation: Insoluble ECR is removed by centrifugation.

  • Quantification: The absorbance of the supernatant, which contains the released Congo Red dye, is measured at 495 nm. The elastase activity is proportional to the absorbance.

Gene Expression Analysis (Real-Time Quantitative PCR)
  • Bacterial Culture and RNA Extraction: P. aeruginosa PAO1 is grown to the mid-logarithmic phase in the presence and absence of the test compounds. Total RNA is then extracted from the bacterial cells using a suitable RNA isolation kit.

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • Real-Time qPCR: The cDNA is used as a template for real-time quantitative PCR (qPCR) with specific primers designed for the target QS genes (e.g., lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., 16S rRNA) for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method, where the expression in the treated samples is compared to that in the untreated control.

Conclusion

Both Cyclo(Tyr-Leu) and Cyclo(Pro-Tyr) demonstrate potential as quorum sensing inhibitors. The available data strongly supports the efficacy of Cyclo(Pro-Tyr) in attenuating virulence and biofilm formation in P. aeruginosa by downregulating key QS genes. While Cyclo(Tyr-Leu) shows significant anti-biofilm activity against S. epidermidis, further research is required to quantify its effects on the QS systems of other clinically relevant pathogens like P. aeruginosa. This would enable a more direct and comprehensive comparison of these two promising cyclic dipeptides. Researchers are encouraged to utilize the detailed protocols provided herein to conduct such comparative studies and further elucidate the therapeutic potential of these compounds.

References

Unveiling the Molecular Crossroads of Cyclo(Tyr-Leu): A Comparative Guide to its Interactions with Bacterial Quorum Sensing and Human Peptide Transport

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of bioactive compounds is paramount. This guide provides a comprehensive comparison of the molecular targets of Cyclo(Tyr-Leu), a cyclic dipeptide with known biological activities. Through an objective analysis of available experimental data, we will explore its engagement with two key molecular systems: the bacterial quorum sensing (QS) network, a critical regulator of virulence, and the human peptide transporter 1 (PEPT1), a gateway for nutrient and drug absorption.

This report synthesizes quantitative data to compare the performance of Cyclo(Tyr-Leu) and its alternatives, offering detailed experimental protocols for the cited assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the underlying mechanisms.

Targeting Bacterial Communication: Quorum Sensing Inhibition

Comparative Analysis of LasR Binders

Computational docking studies suggest that cyclic dipeptides like Cyclo(Pro-Tyr) can bind to the same ligand-binding pocket of LasR as its natural autoinducer, 3-oxo-C12-HSL. This competitive binding is thought to disrupt the downstream signaling cascade that leads to the expression of virulence factors and the formation of biofilms. The binding affinities of several cyclic dipeptides and known QS inhibitors for LasR are presented in Table 1 for a comparative assessment.

CompoundTarget ProteinMethodBinding Affinity (K_d)IC_50 (Biofilm Inhibition)Reference
Cyclo(L-Pro-L-Tyr) LasRITCMicromolar range~52% inhibition at 1.8 mM[1]
Cyclo(L-Hyp-L-Tyr) LasRITCMicromolar range~50% inhibition at 1.8 mM[1]
Cyclo(L-Pro-L-Phe) LasRITCLower affinity~48% inhibition at 1.8 mM[1]
3-oxo-C12-HSL (Natural Ligand) LasRITC1.33 µMN/A[1]
mBTL (Known Inhibitor) LasR/RhlRAssayN/A8 µM (Pyocyanin production)[2]

Note: Direct quantitative binding or inhibition data for Cyclo(Tyr-Leu) was not found in the surveyed literature. The data for Cyclo(Pro-Tyr) is presented as a close structural analog.

Quorum Sensing Signaling Pathway

The LasR-mediated quorum sensing pathway in P. aeruginosa is a well-characterized signaling cascade. The following diagram illustrates the mechanism of action and the potential point of intervention for cyclic dipeptides.

Quorum_Sensing_Pathway cluster_bacteria Pseudomonas aeruginosa 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasR_inactive LasR (Inactive) 3_oxo_C12_HSL->LasR_inactive Binds to LasI LasI (Synthase) LasI->3_oxo_C12_HSL Synthesizes LasR_active LasR (Active) LasR_inactive->LasR_active Activates Virulence_Genes Virulence Gene Expression LasR_active->Virulence_Genes Promotes Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation Cyclo_Tyr_Leu Cyclo(Tyr-Leu) (Inhibitor) Cyclo_Tyr_Leu->LasR_inactive Competitively Binds

Quorum sensing pathway in P. aeruginosa and inhibition by Cyclo(Tyr-Leu).

Navigating Cellular Uptake: Interaction with PEPT1

The human peptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter primarily expressed in the apical membrane of intestinal epithelial cells. It plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion and is also a key transporter for various peptide-based drugs.

Comparative Analysis of PEPT1 Substrates
SubstrateK_m (mM)V_max (nmol/mg protein/10 min)Reference
Glycyl-sarcosine (Gly-Sar) 0.7 - 2.48.4 - 21.0[3]
Cyclo(Tyr-Leu)N/AN/A

Note: While the uptake of Cyclo(Tyr-Leu) by PEPT1 has been confirmed, its specific transport kinetics (K_m and V_max) were not found in the surveyed literature.

PEPT1-Mediated Transport Workflow

The transport of dipeptides across the intestinal epithelium via PEPT1 is a proton-coupled process. The following diagram outlines the experimental workflow for assessing peptide uptake in a Caco-2 cell model.

PEPT1_Transport_Workflow cluster_workflow Caco-2 Cell Peptide Uptake Assay Seed_Cells Seed Caco-2 cells on permeable supports Differentiate Culture for 21 days to form a polarized monolayer Seed_Cells->Differentiate Prepare_Peptide Prepare Cyclo(Tyr-Leu) solution in transport buffer Differentiate->Prepare_Peptide Incubate Incubate cells with peptide solution (apical side) Prepare_Peptide->Incubate Collect_Samples Collect samples from basolateral side at time intervals Incubate->Collect_Samples Analyze Quantify peptide concentration using LC-MS/MS Collect_Samples->Analyze Calculate_Kinetics Determine transport kinetics (P_app, K_m, V_max) Analyze->Calculate_Kinetics

Experimental workflow for assessing PEPT1-mediated peptide transport.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for LasR Binding Affinity

Objective: To determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of Cyclo(Tyr-Leu) to the LasR protein.

Materials:

  • Purified LasR protein

  • Cyclo(Tyr-Leu)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol)

  • Syringe and sample cell for ITC

Procedure:

  • Prepare a solution of LasR protein (typically 10-50 µM) in ITC buffer.

  • Prepare a solution of Cyclo(Tyr-Leu) (typically 10-20 fold higher concentration than the protein) in the same ITC buffer. Degas both solutions.

  • Load the LasR solution into the sample cell and the Cyclo(Tyr-Leu) solution into the injection syringe.

  • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Perform a series of injections of the Cyclo(Tyr-Leu) solution into the sample cell, typically 1-2 µL per injection.

  • Record the heat change associated with each injection.

  • Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, ΔH, and ΔS.

Pseudomonas aeruginosa Biofilm Inhibition Assay

Objective: To quantify the inhibitory effect of Cyclo(Tyr-Leu) on P. aeruginosa biofilm formation.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Cyclo(Tyr-Leu) stock solution

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (30%)

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add varying concentrations of Cyclo(Tyr-Leu) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • After incubation, discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells with water.

  • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.

  • Measure the absorbance at a wavelength of 570 nm (for crystal violet) using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the no-treatment control.

Caco-2 Cell Peptide Uptake Assay

Objective: To determine the transport kinetics of Cyclo(Tyr-Leu) across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.5)

  • Cyclo(Tyr-Leu) solutions of varying concentrations

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Add the Cyclo(Tyr-Leu) solutions of varying concentrations to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Quantify the concentration of Cyclo(Tyr-Leu) in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (P_app) and, if saturation is observed, determine the Michaelis-Menten kinetic parameters (K_m and V_max).

References

Unveiling the Bioactivity of Cyclo(Tyr-Leu): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the validated effects of novel compounds is paramount. This guide offers an objective comparison of the biological activities of the cyclic dipeptide Cyclo(Tyr-Leu) and its related analogs, supported by data from peer-reviewed studies.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antifungal and cytotoxic effects of Cyclo(Tyr-Leu) and similar diketopiperazines, providing a clear comparison with a control substance and a related compound.

Table 1: Antifungal Efficacy

CompoundTarget OrganismMetricValueReference
Cyclo(D-Tyr-L-Leu) Colletotrichum gloeosporioidesMIC 8 µg/mL [1]
Oligochitosan (Control)Colletotrichum gloeosporioidesMIC125 µg/mL[1]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineMetricValueReference
Cyclo(Tyr-Leu) K562 (Human chronic myelogenous leukemia)Cytotoxic Concentration 10 µmol/L
Cyclo(D-Tyr-D-Phe) A549 (Human lung carcinoma)IC50 10 µM [2]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, the following sections detail the methodologies employed in the key experiments.

Antifungal Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the antifungal activity of a compound against the plant pathogenic fungus Colletotrichum gloeosporioides.

  • Fungal Culture Preparation: The fungus Colletotrichum gloeosporioides is cultivated on a nutrient-rich medium, such as Potato Dextrose Agar (PDA), to encourage robust growth and sporulation.

  • Preparation of Spore Suspension: A suspension of fungal spores is created by flooding a mature culture plate with sterile distilled water and gently agitating the surface. The resulting liquid is filtered to remove mycelial debris, and the concentration of spores is standardized to a specific value (e.g., 1 x 10^6 spores/mL) using a hemocytometer for consistent inoculation.

  • Microdilution Procedure: The assay is conducted in a 96-well microtiter plate format.

    • Serial dilutions of the test compound, such as Cyclo(D-Tyr-L-Leu), are prepared in a liquid growth medium like Potato Dextrose Broth (PDB).

    • Each well is inoculated with the standardized fungal spore suspension.

    • Control wells are included: a positive control containing the fungus and medium without the test compound, and a negative control with only the medium.

  • Incubation Conditions: The inoculated plate is incubated under conditions optimal for fungal growth, typically at a temperature of 25-28°C for a duration of 48 to 72 hours.

  • Determination of MIC: The MIC is identified as the lowest concentration of the test compound that completely inhibits any visible growth of the fungus.

Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is suitable for assessing the cytotoxicity of compounds on adherent cell lines like K562.

  • Cell Line Maintenance: The K562 human chronic myelogenous leukemia cell line is maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density to ensure logarithmic growth during the experiment and are allowed to adhere for 24 hours.

  • Compound Exposure: The adherent cells are treated with a range of concentrations of the test compound, for instance, Cyclo(Tyr-Leu). Controls, including a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent), are run in parallel.

  • Incubation Period: The treated plates are incubated for a defined period, commonly 48 or 72 hours, to allow the compound to exert its effect.

  • Cell Fixation: Following incubation, the cells are fixed by the gentle addition of cold 10% (w/v) trichloroacetic acid (TCA) to each well, followed by an incubation at 4°C for one hour.

  • Staining Procedure: The plates are washed with water and allowed to air dry. The fixed cellular proteins are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Removal of Unbound Dye: Excess stain is removed by washing the plates multiple times with 1% acetic acid.

  • Solubilization and Quantification: The protein-bound SRB dye is solubilized using a 10 mM Tris base solution. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 510 and 570 nm. The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of cytotoxicity metrics such as the IC50 value.

Visualizing Experimental Processes and Potential Mechanisms

To provide a clearer understanding of the experimental workflows and potential cellular mechanisms, the following diagrams are provided.

Experimental Workflow Diagrams

cluster_0 Antifungal Assay Workflow Fungal Culture Fungal Culture Spore Suspension Spore Suspension Fungal Culture->Spore Suspension Microdilution Assay Microdilution Assay Spore Suspension->Microdilution Assay Incubation Incubation Microdilution Assay->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: General workflow for an antifungal assay.

cluster_1 Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Fixation & Staining Fixation & Staining Incubation->Fixation & Staining Absorbance Reading Absorbance Reading Fixation & Staining->Absorbance Reading

Caption: General workflow for a cytotoxicity assay.

Postulated Signaling Pathway

While specific peer-reviewed studies detailing the signaling pathways modulated by Cyclo(Tyr-Leu) in mammalian cells are not yet available, the observed cytotoxic effects of related diketopiperazines, such as the induction of apoptosis by Cyclo(D-Tyr-D-Phe) via caspase-3 activation, suggest a potential involvement of apoptosis-regulating pathways.[2] The following diagram illustrates a generic intrinsic apoptosis pathway that could be investigated as a potential mechanism of action for Cyclo(Tyr-Leu).

Cyclo(Tyr-Leu) Cyclo(Tyr-Leu) Cellular Stress Cellular Stress Cyclo(Tyr-Leu)->Cellular Stress Apoptotic Stimulus Apoptotic Stimulus Cellular Stress->Apoptotic Stimulus Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Apoptotic Stimulus->Pro-apoptotic Proteins (e.g., Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A generic intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of the Antioxidant Potential of Tyrosine-Containing Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative overview of the antioxidant activity of various tyrosine-containing cyclic dipeptides, supported by available experimental data. It also details the methodologies for key antioxidant assays and illustrates the primary signaling pathway involved in the cellular antioxidant response.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a range of biological activities. Those containing a tyrosine residue are of particular interest due to the inherent antioxidant properties of the phenol group in tyrosine's side chain. This phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. The antioxidant capacity of these molecules, however, is not uniform and is influenced by factors such as stereochemistry and the identity of the other amino acid in the ring.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of selected tyrosine-containing cyclic dipeptides. The data is primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, two of the most common methods for assessing antioxidant potential in vitro. A lower IC50 value indicates a higher antioxidant activity.

Cyclic DipeptideAssayAntioxidant Activity (IC50)Reference CompoundNotes
cyclo(L-Tyr-L-Pro)DPPH38.22% scavenging at 7.5 µg/mL-Also known as Maculosin. IC50 value not specified.
cyclo(D-Tyr-D-Phe)Free Radical ScavengingActivity is nearly equivalent to Butylated Hydroxyanisole (BHA)BHAA potent synthetic antioxidant.
cyclo(L-Tyr-L-Phe)Free Radical ScavengingLower activity than cyclo(D-Tyr-D-Phe)-Stereochemistry appears to influence activity.
Cys-Tyr-Gly-Ser-Arg (CR5)DPPH16.62 µg/mL-A cyclic pentapeptide containing Tyrosine.

It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.

Key Signaling Pathway in Cellular Antioxidant Response

The antioxidant effects of many compounds, including potentially Tyr-containing cyclic dipeptides, are often mediated through the activation of endogenous antioxidant defense systems. A critical pathway in this process is the Keap1-Nrf2-ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome leads to Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: The Keap1-Nrf2-ARE Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are commonly employed to evaluate the antioxidant activity of compounds like Tyr-containing cyclic dipeptides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The cyclic dipeptide is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., an absorbance of 0.70 ± 0.02 at 734 nm).

  • Sample Preparation: The cyclic dipeptide is dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the ABTS•+ radical (typically around 734 nm).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Experimental Workflow

The general workflow for assessing the antioxidant activity of Tyr-containing cyclic dipeptides involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis p1 Synthesize or Isolate Cyclic Dipeptide p2 Prepare Stock Solutions of Dipeptide & Reagents p1->p2 a1 Mix Dipeptide Solution with Radical Solution (DPPH or ABTS•+) p2->a1 a2 Incubate in the Dark at Room Temperature a1->a2 a3 Measure Absorbance with Spectrophotometer a2->a3 d1 Calculate % Inhibition a3->d1 d2 Plot Inhibition vs. Concentration d1->d2 d3 Determine IC50 Value d2->d3 end end d3->end Comparative Analysis

Caption: General workflow for antioxidant activity assessment.

Assessing the Therapeutic Potential of Cyclo(Tyr-Leu): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(Tyr-Leu) has garnered interest in the scientific community due to its diverse biological activities, including antifungal, anticoagulant, and cytotoxic properties.[1][2][3] A critical aspect of evaluating any potential therapeutic agent is its therapeutic index, a quantitative measure of its safety and efficacy. This guide provides a comparative assessment of the therapeutic potential of Cyclo(Tyr-Leu) by juxtaposing its effective concentrations with its cytotoxic effects, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The therapeutic index is conceptually the ratio between the toxic dose and the therapeutic dose of a drug. While a definitive therapeutic index for Cyclo(Tyr-Leu) has not been established, we can infer its therapeutic window by comparing the concentrations at which it exhibits therapeutic effects (e.g., antifungal activity) versus the concentrations at which it shows toxicity to mammalian cells.

CompoundBiological ActivityTest SystemEfficacy (Effective Concentration)Reference
Cyclo(D-Tyr-L-Leu) AntifungalColletotrichum gloeosporioidesMIC: 8 µg/mL [1][4]
Oligochitosan (Comparator)AntifungalColletotrichum gloeosporioidesMIC: 125 µg/mL[1][4]
CompoundCytotoxicity (Toxic Concentration)Test SystemToxicity (IC50 / Cytotoxic Concentration)Reference
Cyclo(Tyr-Leu) & related CDPs Low CytotoxicityLung cancer A549 & mouse embryo NIH-3T3 cells< 10 mM [5]
Cyclo(Tyr-Leu) & other compounds CytotoxicityK562 cell line10 µmol/L [1]
Cyclo(Phe-Pro) (Related CDP)CytotoxicityHT-29 colon cancer cellsIC50: 4.04 ± 1.15 mM[6]
Cyclo(Phe-Pro) (Related CDP)CytotoxicityHeLa cervical cancer cellsIC50: 2.92 ± 1.55 mM[6]
Cyclo(Phe-Pro) (Related CDP)CytotoxicityMCF-7 breast cancer cellsIC50: 6.53 ± 1.26 mM[6]
Cyclo(Tyr-Pro) (Related CDP)CytotoxicityMCF-7 breast cancer cellsMore effective than on HT-29 and HeLa[6]

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; CDP = Cyclic Dipeptide.

From the available data, Cyclo(D-Tyr-L-Leu) demonstrates potent antifungal activity at a low concentration (8 µg/mL).[1][4] In contrast, cytotoxicity in mammalian cells is reported at much higher concentrations (in the micromolar to millimolar range), suggesting a potentially favorable therapeutic window for its antifungal applications.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to determine the efficacy and toxicity of Cyclo(Tyr-Leu).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Cyclo(Tyr-Leu) and control compounds. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Antifungal Efficacy: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Principle: A standardized suspension of the fungus is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus after a defined incubation period.[9]

Protocol:

  • Preparation of Antifungal Agent: Prepare a stock solution of Cyclo(Tyr-Leu) and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established guidelines (e.g., CLSI).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.

Anticoagulant Activity: Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade and is used to assess the effect of anticoagulant compounds.[11][12]

Principle: Tissue factor (thromboplastin) and calcium are added to a plasma sample, initiating the clotting cascade. The time it takes for a fibrin clot to form is measured.[13]

Protocol:

  • Plasma Preparation: Collect blood in a tube containing sodium citrate anticoagulant. Centrifuge the blood sample to separate the plasma.

  • Incubation: Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

  • Assay Initiation: Add the PT reagent to the plasma sample and simultaneously start a timer.

  • Clot Detection: Measure the time taken for the formation of a visible clot. This can be done manually or using an automated coagulometer.

  • Data Analysis: Compare the prothrombin time of the sample treated with Cyclo(Tyr-Leu) to that of a control sample to determine the extent of anticoagulant activity.

Visualizations

Conceptual Workflow for Therapeutic Index Assessment

Therapeutic_Index_Workflow Workflow for Therapeutic Index Assessment cluster_efficacy Efficacy Determination (ED50) cluster_toxicity Toxicity Determination (TD50) cluster_ti Therapeutic Index Calculation efficacy_model In Vitro / In Vivo Model (e.g., Fungal Culture, Animal Model) dose_response_e Dose-Response Curve (Efficacy) efficacy_model->dose_response_e Treat with varying concentrations of Cyclo(Tyr-Leu) ed50 Calculate ED50 dose_response_e->ed50 ti_calc Therapeutic Index (TI) = TD50 / ED50 ed50->ti_calc toxicity_model In Vitro / In Vivo Model (e.g., Normal Cell Line, Animal Model) dose_response_t Dose-Response Curve (Toxicity) toxicity_model->dose_response_t Treat with varying concentrations of Cyclo(Tyr-Leu) td50 Calculate TD50 dose_response_t->td50 td50->ti_calc

Caption: A conceptual workflow for determining the therapeutic index.

Generalized Signaling Pathway Inhibition

As the specific molecular targets and signaling pathways of Cyclo(Tyr-Leu) are not yet fully elucidated, this diagram illustrates a general mechanism of action where a therapeutic agent inhibits a pathological signaling pathway.

Signaling_Pathway Generalized Signaling Pathway Inhibition ext_signal External Signal (e.g., Growth Factor, Pathogen) receptor Cell Surface Receptor ext_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Pathological Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response cyclo_tyr_leu Cyclo(Tyr-Leu) cyclo_tyr_leu->inhibition

Caption: A generalized diagram of signaling pathway inhibition.

References

Safety Operating Guide

Proper Disposal of Cyclo(Tyr-Leu): A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Cyclo(Tyr-Leu), a cyclic dipeptide with known biological activity. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for Cyclo(Tyr-Leu) is presented in the table below. This information is fundamental for a preliminary assessment of its characteristics.

PropertyValue
Molecular Formula C₁₅H₂₀N₂O₃[1]
Molecular Weight 276.33 g/mol [1][2]
Appearance Solid (form may vary)
Solubility Soluble in DMSO.[3]

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling Cyclo(Tyr-Leu) for disposal. This includes:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A standard laboratory coat

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of Cyclo(Tyr-Leu). This protocol is based on best practices for the disposal of biologically active and potentially cytotoxic research chemicals.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • A designated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical's form (solid or in solution).

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Risk Assessment: Before beginning any disposal procedure, perform a risk assessment for the specific situation, considering the quantity of waste and its form (solid or solvent).

  • Segregation of Waste: Do not mix Cyclo(Tyr-Leu) waste with non-hazardous trash. It must be segregated as chemical waste.

  • Containment:

    • Solid Waste: Carefully transfer any solid Cyclo(Tyr-Leu) waste, including contaminated items like weigh boats and pipette tips, into the designated hazardous waste container. Ensure the container is securely sealed to prevent the generation of dust.

    • Solutions: If Cyclo(Tyr-Leu) is in a solvent, transfer the solution to a compatible, leak-proof hazardous waste container. Do not pour solutions down the drain. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).

  • Labeling: Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Cyclo(Tyr-Leu)"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • Any other components in the waste stream (e.g., solvents).

  • Storage: Store the sealed and labeled waste container in a designated and secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Disposal Request: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The recommended final disposal method for biologically active compounds is high-temperature incineration.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of Cyclo(Tyr-Leu).

G A Start: Cyclo(Tyr-Leu) Waste Generated B Is the material contaminated with Cyclo(Tyr-Leu)? (e.g., gloves, tips, glassware) A->B C Is the waste in solid or liquid form? B->C Yes I Segregate as non-hazardous waste. B->I No D Place in a sealed, labeled hazardous solid waste container. C->D Solid E Place in a sealed, labeled hazardous liquid waste container. C->E Liquid F Store container in designated hazardous waste accumulation area. D->F E->F G Arrange for pickup by institutional EHS or licensed waste contractor. F->G H End: Proper Disposal via Incineration G->H

References

Essential Safety and Logistical Information for Handling Cyclo(Tyr-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical guidance for the handling of Cyclo(Tyr-Leu). The information herein is intended to support established laboratory safety protocols and should be used in conjunction with a comprehensive risk assessment. Given that Cyclo(Tyr-Leu) exhibits cytotoxic, antifungal, and anticoagulant activities, it is imperative to handle this compound with a high degree of caution to minimize exposure risk.

Personal Protective Equipment (PPE)

Due to the powdered nature and cytotoxic properties of Cyclo(Tyr-Leu), a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Respiratory Protection NIOSH-Approved RespiratorAn N95 or higher-rated respirator is essential to prevent inhalation of fine powder particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double-gloving is advised, especially during procedures with a higher risk of contamination. Change gloves frequently.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required to protect against airborne particles and potential splashes.
Body Protection Laboratory CoatA dedicated, disposable or launderable lab coat with long sleeves and a closed front should be worn to protect skin and clothing from contamination.
Foot Protection Closed-Toe ShoesSturdy, closed-toe and heel shoes must be worn to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Cyclo(Tyr-Leu) from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Restrict access to the storage area to authorized personnel only.

2. Preparation and Handling:

  • All handling of powdered Cyclo(Tyr-Leu) must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Before beginning work, ensure all necessary PPE is correctly worn.

  • To avoid generating dust, handle the powder gently. Use appropriate tools for weighing and transferring the compound.

  • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. In Case of Exposure:

  • Inhalation: Immediately move the affected individual to fresh air. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of Cyclo(Tyr-Leu) and contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Collection:

  • All solid waste contaminated with Cyclo(Tyr-Leu), including empty containers, used PPE, and absorbent materials from spills, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing Cyclo(Tyr-Leu) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Waste Segregation:

  • Do not mix Cyclo(Tyr-Leu) waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

3. Disposal Method:

  • Dispose of all Cyclo(Tyr-Leu) waste through your institution's EHS-approved hazardous waste disposal program.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic chemical waste.

Experimental Workflow: Handling and Disposal of Cyclo(Tyr-Leu)

The following diagram illustrates the logical flow of operations for the safe handling and disposal of Cyclo(Tyr-Leu).

Workflow for Handling and Disposal of Cyclo(Tyr-Leu) receiving Receiving and Storage preparation Preparation in Fume Hood receiving->preparation Inspect and Store Securely handling Handling with Full PPE preparation->handling Wear Appropriate PPE inhalation Inhalation handling->inhalation If Exposure Occurs skin_contact Skin Contact handling->skin_contact If Exposure Occurs eye_contact Eye Contact handling->eye_contact If Exposure Occurs ingestion Ingestion handling->ingestion If Exposure Occurs waste_collection Collect Contaminated Waste handling->waste_collection waste_segregation Segregate Waste Streams waste_collection->waste_segregation ehs_disposal Dispose via EHS waste_segregation->ehs_disposal

Caption: Workflow for Handling and Disposal of Cyclo(Tyr-Leu)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(Tyr-Leu)
Reactant of Route 2
Cyclo(Tyr-Leu)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.